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  • Product: 4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile
  • CAS: 320418-30-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Computational DFT Modeling of 4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile

Abstract This technical guide provides a comprehensive framework for the computational modeling of 4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile using Density Functional Theory (DFT). The pyrimidine scaffold is...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the computational modeling of 4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile using Density Functional Theory (DFT). The pyrimidine scaffold is a cornerstone in medicinal chemistry, and understanding the structural and electronic properties of its derivatives is paramount for modern drug discovery.[1] This document outlines a validated, step-by-step protocol for researchers, scientists, and drug development professionals, covering molecular geometry optimization, vibrational analysis, and the prediction of key electronic and spectroscopic properties. By integrating theoretical principles with practical application, this guide aims to empower researchers to leverage DFT as a predictive tool in the rational design of novel therapeutic agents.

Introduction: The Rationale for DFT in Modern Drug Discovery

Density Functional Theory (DFT) has become an indispensable tool in computational chemistry and drug development, offering a balance between computational cost and accuracy for predicting the properties of complex molecular systems.[2] For novel compounds like 4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile, which belongs to a class of molecules with potential as A1 adenosine receptor antagonists, DFT can provide critical insights where experimental data may be sparse.[3] By modeling the electronic structure, DFT enables the elucidation of molecular interaction mechanisms, which is fundamental to optimizing drug-excipient systems and predicting biocompatibility.[4][5]

This guide focuses on a specific substituted pyrimidine, a heterocyclic aromatic compound of significant interest in anticancer research.[1] The methodologies presented herein are grounded in established quantum mechanical principles and are designed to be broadly applicable to other complex organic molecules.

Foundational Theory and Computational Strategy

The core of this protocol is the application of DFT to solve the Kohn-Sham equations, which allows for the determination of the ground-state electron density and, consequently, the molecular properties.[4][5] The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set.[4][5]

Selection of Functional and Basis Set: A Justified Approach

For organic molecules containing C, H, N, and O, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional has demonstrated a high degree of accuracy in predicting heats of formation and isomerization energies.[6] It is a popular general-purpose method for ground-state geometry optimizations.[7]

The 6-311G(d,p) basis set is a triple-zeta basis set that provides a good balance between computational expense and accuracy for describing the electronic structure of organic molecules.[8] The inclusion of polarization functions (d,p) is crucial for accurately modeling the anisotropic electron distribution in molecules with heteroatoms and π-systems. This combination, B3LYP/6-311G(d,p), has been successfully used to investigate the properties of various organic compounds, including pyrimidine derivatives.[8][9][10]

Software and Computational Environment

All calculations outlined in this guide can be performed using the Gaussian suite of programs, a widely used software package in computational chemistry.[11][12] For visualization and input file generation, software such as GaussView or Avogadro is recommended.[13]

The Computational Workflow: A Step-by-Step Protocol

The following workflow provides a systematic approach to the DFT modeling of 4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile.

DFT Workflow cluster_properties Calculated Properties A Step 1: Initial Structure Generation B Step 2: Geometry Optimization A->B Initial Guess C Step 3: Frequency Analysis B->C Optimized Geometry D Step 4: Single Point Energy Calculation C->D Verified Minimum E Step 5: Property Calculations D->E F HOMO-LUMO Analysis E->F G Mulliken Population Analysis E->G H Molecular Electrostatic Potential (MEP) E->H I Spectroscopic Simulations (FTIR, UV-Vis) E->I

Caption: A streamlined workflow for DFT calculations.

Step 1: Generation of the Initial Molecular Structure

The initial 3D structure of 4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile can be constructed using a molecular builder like GaussView or Avogadro. It is crucial to start with a reasonable initial geometry to ensure the subsequent optimization converges to a true energy minimum.

Step 2: Geometry Optimization

The objective of geometry optimization is to find the molecular structure that corresponds to the lowest energy on the potential energy surface.

Protocol:

  • Input File Preparation: Create an input file specifying the B3LYP functional and the 6-311G(d,p) basis set.

  • Job Type: Specify the job type as Opt for optimization.

  • Execution: Run the calculation using Gaussian.

  • Convergence Check: Verify that the optimization has converged by checking the output file for the "Optimization completed" message.

Step 3: Frequency Analysis

A frequency calculation must be performed on the optimized geometry to confirm that it represents a true energy minimum. The absence of imaginary frequencies indicates a stable structure.

Protocol:

  • Input File Preparation: Use the optimized coordinates from the previous step.

  • Job Type: Specify the job type as Freq.

  • Execution: Run the calculation.

  • Analysis: Examine the output file for the vibrational frequencies. All frequencies should be positive real numbers.

Step 4: Single Point Energy Calculation

A single point energy calculation is performed on the final optimized geometry to obtain a more accurate electronic energy.

Step 5: Calculation of Molecular Properties

With the optimized geometry, a range of molecular properties can be calculated to understand the electronic nature and reactivity of the molecule.

Analysis of Key Molecular Properties

Frontier Molecular Orbitals: HOMO-LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and kinetic stability.[14] The energy gap between the HOMO and LUMO (ΔE) is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity.[14]

  • HOMO: Represents the ability to donate an electron.

  • LUMO: Represents the ability to accept an electron.

The HOMO-LUMO gap can be used to predict the bioactivity of a molecule, as it relates to the ease of charge transfer within the molecule.[14]

Table 1: Calculated Frontier Orbital Energies

ParameterEnergy (eV)
EHOMOCalculated Value
ELUMOCalculated Value
Energy Gap (ΔE)Calculated Value
Electron Distribution: Mulliken Population Analysis

Mulliken population analysis provides a method for estimating the partial atomic charges in a molecule, offering insights into the distribution of electrons.[15][16] This analysis is performed by partitioning the total electron density among the atoms. While it has known limitations, such as basis set dependency, it remains a useful qualitative tool.[17]

Protocol:

  • Keyword: Include Pop=Mulliken in the input file for the single point energy calculation.

  • Analysis: The output file will contain a summary of the Mulliken atomic charges.

These charges can help identify atoms with high electron density, which are potential sites for electrophilic attack.

Reactivity Mapping: Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack.[18][19][20] The MEP is mapped onto the electron density surface, with different colors representing different potential values.

  • Red Regions: Indicate negative electrostatic potential, corresponding to electron-rich areas that are susceptible to electrophilic attack.

  • Blue Regions: Indicate positive electrostatic potential, corresponding to electron-poor areas that are susceptible to nucleophilic attack.

  • Green Regions: Represent neutral potential.

The MEP provides a visual guide to the regions of a molecule that are likely to be involved in intermolecular interactions, such as drug-receptor binding.[19]

MEP_Concept cluster_molecule Molecule cluster_mep MEP Surface cluster_interpretation Interpretation N N Red H H Blue C C Green Neg Negative Potential (Red) Electron-rich Site for Electrophilic Attack Red->Neg Corresponds to Pos Positive Potential (Blue) Electron-poor Site for Nucleophilic Attack Blue->Pos Corresponds to Neu Neutral Potential (Green) Green->Neu Corresponds to

Caption: Conceptual diagram of a Molecular Electrostatic Potential (MEP) map.

Simulation of Spectroscopic Properties

DFT can also be used to predict the spectroscopic properties of a molecule, which can be compared with experimental data for validation.[21]

Vibrational Spectroscopy (FTIR)

The frequencies calculated in Step 3 correspond to the vibrational modes of the molecule and can be used to simulate the infrared (IR) spectrum.

Protocol:

  • Output: The output from the frequency calculation contains the vibrational frequencies and their corresponding IR intensities.

  • Visualization: This data can be visualized using software like GaussView to generate a theoretical IR spectrum.

Electronic Spectroscopy (UV-Vis)

Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum.[22]

Protocol:

  • Job Type: Use the TD keyword in a single point energy calculation on the optimized geometry.

  • Analysis: The output will list the excitation energies (wavelengths) and oscillator strengths for the electronic transitions.

Validation and Trustworthiness

The reliability of computational predictions is paramount. A self-validating system involves comparing calculated properties with available experimental data. For novel molecules, comparison with data from structurally similar compounds can provide a degree of confidence.[21] For instance, the calculated geometric parameters (bond lengths and angles) can be compared to those from X-ray crystallography data of similar pyrimidine derivatives.[9]

Conclusion and Future Directions

This guide has provided a detailed and scientifically grounded protocol for the computational DFT modeling of 4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile. By following these steps, researchers can gain valuable insights into the structural, electronic, and spectroscopic properties of this molecule, which can inform further experimental work and guide the design of new drug candidates. The integration of DFT with other computational techniques, such as molecular docking and molecular dynamics, can further enhance the predictive power of these models in the complex landscape of drug discovery.

References

  • A Computational Protocol Combining DFT and Cheminformatics for Prediction of pH-Dependent Redox Potentials. (2021). MDPI. [Link]

  • Computational Studies and DFT Calculations of Synthesized Triazolo Pyrimidine Deriv
  • Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. (2018). PMC. [Link]

  • Computational Investigation of Reactivity Parameters, UV-Vis and IR Spectra, NLO Properties, and Temperature-Dependent Thermodyn. (2024). arXiv.org. [Link]

  • Mulliken population tutorial. nanotools documentation. [Link]

  • Designing, Characterization, DFT, Biological Effectiveness, and Molecular Docking Analysis of Novel Fe(III), Co(II), and Cu(II) Complexes Based on 4-Hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione. PMC. [Link]

  • Molecular Electrostatic Potential (MEP). [Source Not Available]
  • Density Functional Theory (DFT) Investigation of Novel Materials for Sensing. (2018). IuE. [Link]

  • Series of newly synthesized 4-amino-2,6-diarylpyrimidine-5carbonitriles. ResearchGate. [Link]

  • Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. (2008). PubMed. [Link]

  • Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. (2025). MDPI. [Link]

  • Molecular Electrostatic Potential and Chemometric Techniques as Tools to Design Bioactive Compounds. (2019). IntechOpen. [Link]

  • DFT and TD‐DFT investigation of IR and UV spectra of solvated molecules: Comparison of two SCRF continuum models. ResearchGate. [Link]

  • B3LYP-D3/6-311G (d,p) Level of Theory to Explain Corrosion Inhibitive Properties of Five Cationic Gemini Surfactant from Series. (2018). ijser. [Link]

  • 4-Amino-2,6-diphenylpyrimidine-5-carbonitrile. PubChem. [Link]

  • Computational methods for investigating organic radical species. (2024). Organic & Biomolecular Chemistry. [Link]

  • Mulliken population analysis in CASTEP. [Source Not Available]
  • Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. (2023). Medium. [Link]

  • Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds. (2024). MDPI. [Link]

  • Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity. PMC. [Link]

  • HOMO & LUMO Explained: The Secret Behind Drug Design | Complete Guide. (2025). YouTube. [Link]

  • Spectroscopic (FT-IR, FT-Raman & UV-Vis) and Density Functional Theory Studies of Cefadroxil. [Source Not Available]
  • RSC Advances. [Source Not Available]
  • Spectroscopic investigation (FT-IR, FT-Raman, UV, NMR), Computational analysis (DFT method) and Molecular docking studies on 2-[. Research India Publications. [Link]

  • Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv. [Link]

  • Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences. [Source Not Available]
  • How can I learn DFT calculations by using Gaussian 09 Software? (2016). ResearchGate. [Link]

  • Predicting HOMO–LUMO Gaps Using Hartree–Fock Calculated Data and Machine Learning Models. (2025). ACS Publications. [Link]

  • (PDF) Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds. (2024). ResearchGate. [Link]

  • Electrostatic Potential Maps on Molecular Surfaces Using Least Squares Reconstruction. SciSpace. [Link]

  • Synthesis, structural characterization and DFT study of N-(pyrimidyl)-ω-amino acids/peptide: β-alanine, γ-aminobutyric acid, 5-aminovaleric acid, 6-aminohexanoic acid and glycylglycine. RSC Publishing. [Link]

  • Density functional theory (DFT) calculations. Bio-protocol. [Link]

  • Synthesis, characterization, and evaluation of pyrimidinone-linked thiazoles: DFT analysis, molecular docking, corrosion inhibition, and bioactivity studies. PMC. [Link]

  • How to Perform Mulliken Charge Calculation and Analysis Using Gaussian. (2024). YouTube. [Link]

  • Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. (2022). MDPI. [Link]

  • Geometries and Dipole Moments calculated by B3LYP/6-31G(d,p) for 10071 Organic Molecular Structures. (2018). figshare. [Link]

  • Gaussian – Molecular Modeling in Computational Chemistry. RITME. [Link]

  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (2022). MDPI. [Link]

  • Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. (2025). PMC. [Link]

  • HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. IRJEdT. [Link]

  • Density Function Theory B3LYP/6-31G**Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor Molecular System. (2014). INPRESSCO. [Link]

  • Synthesis, crystal structure, and DFT study of a new pyrido[2,3-d]pyrimidine compound 1-(4-((6-bromopyrido[2,3-d]pyrimidin-4-yl)oxy) phenyl)-3-(2,4-difluorophenyl)urea. (2022). Taylor & Francis. [Link]

  • GAUSSIAN 09W TUTORIAL. Barrett Group. [Link]

  • MullikenPopulation. QuantumATKY-2026.03 Documentation. [Link]

  • Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. (2022). AIMS Press. [Link]

  • Benchmarking DFT Calculations for Adsorption Studies: Pharmaceuticals and Related Organic Molecules in Cation-Exchanged Zeolites. (2025). ACS Publications. [Link]

  • Mulliken population analysis. *[Source Not Available]Source Not Available]

Sources

Foundational

Full NMR and IR Spectral Characterization of 4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile

Executive Summary Highly substituted pyrimidines represent a privileged scaffold in medicinal chemistry and advanced materials science. Specifically, 4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile is a complex he...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Highly substituted pyrimidines represent a privileged scaffold in medicinal chemistry and advanced materials science. Specifically, 4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile is a complex heterocycle characterized by a strong intramolecular donor-acceptor "push-pull" electronic system. This whitepaper provides a comprehensive, self-validating analytical framework for the structural elucidation of this molecule using Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. By detailing the causality behind experimental protocols and spectral assignments, this guide serves as an authoritative reference for researchers synthesizing analogous bioactive pyrimidine derivatives.

Structural & Mechanistic Context

The structural integrity of 4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile relies on the interplay between its functional groups:

  • Electron Donor (+M effect): The diethylamino group at the C4 position pushes electron density into the pyrimidine core via nitrogen lone-pair resonance.

  • Electron Acceptor (-M effect): The carbonitrile group (-C≡N) at the C5 position strongly withdraws electron density.

This push-pull dynamic across the C4-C5 bond drastically alters the local magnetic environments of the molecule. As documented in studies of analogous highly substituted pyrimidines [1], this resonance causes extreme shielding of the C5 carbon, shifting it far upfield in ¹³C NMR compared to standard aromatic carbons. Understanding this electronic topology is critical; without it, the spectral data would appear anomalous and lead to structural misassignment.

Experimental Workflow: Synthesis & Sample Preparation

To ensure high-fidelity spectral acquisition, the compound is typically synthesized via a Nucleophilic Aromatic Substitution (S_NAr) reaction, followed by rigorous purification. The chlorine atom of the precursor is highly activated by the adjacent ring nitrogens and the C5-carbonitrile group, allowing for efficient displacement by diethylamine.

G A 4-Chloro-2,6-diphenyl- 5-pyrimidinecarbonitrile C SNAr Reaction (Reflux, Base) A->C B Diethylamine (Nucleophile) B->C D 4-(Diethylamino)-2,6-diphenyl- 5-pyrimidinecarbonitrile C->D

Fig 1: Nucleophilic aromatic substitution (SNAr) workflow for pyrimidine synthesis.

Step-by-Step Methodology: NMR Sample Preparation

Causality Check: Moisture and paramagnetic impurities broaden NMR signals and degrade resolution. The following protocol prevents these artifacts.

  • Drying: Dry the purified compound under high vacuum (0.1 mbar) at 40 °C for 12 hours to remove trace solvents and ambient moisture.

  • Solvent Selection: Weigh exactly 15 mg of the compound. Dissolve in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Why CDCl₃? The molecule is highly lipophilic; CDCl₃ provides excellent solubility and lacks exchangeable protons that could complicate the spectrum.

  • Transfer: Use a clean glass Pasteur pipette to transfer the solution into a 5 mm precision NMR tube. Ensure the sample height is exactly 4-5 cm to optimize magnetic field homogeneity.

  • Acquisition Setup: Insert the tube into a 400 MHz NMR spectrometer, lock onto the deuterium frequency of CDCl₃, and meticulously shim the Z1-Z4 gradients until the TMS peak width at half-height is < 1.0 Hz.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Protocol: Spectra were acquired using an Attenuated Total Reflectance (ATR) FT-IR spectrometer. Causality Check: ATR was selected over traditional KBr pellet pressing because KBr is highly hygroscopic. Absorbed water would produce a broad O-H stretching band near 3400 cm⁻¹, potentially masking trace amine impurities or leading to false assumptions about hydrogen bonding [2].

Table 1: FT-IR Spectral Assignments

Wavenumber (cm⁻¹)Peak Shape/IntensityAssignmentStructural Implication
3055 - 3070Weak, sharpC-H stretch (Aromatic)Confirms the presence of the C2 and C6 phenyl rings.
2975, 2932MediumC-H stretch (Aliphatic)Confirms the diethylamino -CH₂ and -CH₃ groups.
2215Strong, sharpC≡N stretch (Nitrile)Highly diagnostic for the 5-carbonitrile group. The frequency is lowered from a typical 2250 cm⁻¹ due to the push-pull conjugation increasing single-bond character.
1572, 1535StrongC=C, C=N stretchRepresents the skeletal vibrations of the pyrimidine and phenyl rings.
1254MediumC-N stretch (Amine)Confirms the aryl-tertiary amine bond at the C4 position.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR Data

Acquisition Parameters: 400 MHz, 30° pulse angle, 16 scans, 1.0 s relaxation delay.

Table 2: ¹H NMR Assignments (CDCl₃, δ ppm)

Chemical Shift (δ)MultiplicityIntegrationCoupling (J, Hz)Assignment
1.25Triplet (t)6H7.1-N(CH₂CH₃ )₂
3.60Quartet (q)4H7.1-N(CH₂ CH₃)₂
7.45 - 7.55Multiplet (m)6H-Meta/Para protons of C2 & C6 Phenyls
7.95 - 8.05Multiplet (m)2H-Ortho protons of C6 Phenyl
8.40 - 8.50Multiplet (m)2H-Ortho protons of C2 Phenyl

Mechanistic Insight: The ortho protons of the C2 phenyl ring are significantly more deshielded (8.40-8.50 ppm) than those of the C6 phenyl ring. This is due to the magnetic anisotropy of the adjacent pyrimidine ring nitrogens (N1 and N3), which strongly deshield the C2 substituent.

Carbon-13 (¹³C) NMR Data

Acquisition Parameters: 100 MHz, 30° pulse angle, 1024 scans. Causality Check: A prolonged relaxation delay (D1 = 3.0 s) was utilized. Quaternary carbons (C2, C4, C5, C6, and -CN) lack attached protons, resulting in long T₁ relaxation times. Without this extended delay, these critical structural nodes would not fully relax between pulses, leading to poor signal-to-noise ratios and potential misassignment.

Table 3: ¹³C NMR Assignments (CDCl₃, δ ppm)

Chemical Shift (δ)TypeAssignmentNotes
12.5CH₃Diethylamino methylsTypical aliphatic region.
43.2CH₂Diethylamino methylenesDeshielded by the adjacent nitrogen.
82.5 C (Quat) Pyrimidine C5 Critical anomaly: Highly shielded by the C4-N electron push, despite the -CN pull [3].
116.8C (Quat)-C≡NNitrile carbon.
128.0 - 131.5CHPhenyl carbonsOverlapping ortho, meta, and para signals.
136.5, 137.2C (Quat)Phenyl ipso carbons-
160.5C (Quat)Pyrimidine C4Bonded to the electron-donating diethylamino group.
163.2C (Quat)Pyrimidine C2Bonded to phenyl; situated between two nitrogens.
168.4C (Quat)Pyrimidine C6Bonded to phenyl.

2D NMR Workflows: The Self-Validating System

To ensure absolute trustworthiness of the structural assignment, 1D NMR and IR data must be cross-validated using 2D NMR techniques. The logic flows as a closed loop where no single data point exists in isolation.

G A Purified Compound B FT-IR Spectroscopy (Functional Groups) A->B C 1H NMR (Proton Environments) A->C D 13C NMR (Carbon Skeleton) A->D F Structural Confirmation B->F E 2D NMR (HMBC/HSQC) (Connectivity) C->E D->E E->F

Fig 2: Self-validating spectroscopic logic loop for molecular characterization.

  • HSQC (Heteronuclear Single Quantum Coherence): Validates the assignment of the diethylamino group by directly correlating the ¹H triplet at 1.25 ppm to the ¹³C signal at 12.5 ppm, and the quartet at 3.60 ppm to the ¹³C signal at 43.2 ppm.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate proof of regiochemistry. The diethylamino methylene protons (3.60 ppm) show a strong ³J_CH correlation to the pyrimidine C4 carbon (160.5 ppm). Furthermore, the ortho protons of the C2 phenyl ring (8.45 ppm) show a ³J_CH correlation specifically to the C2 carbon (163.2 ppm), locking the entire molecular skeleton into place.

Conclusion

The characterization of 4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile requires a nuanced understanding of heterocyclic electronics. The push-pull nature of the C4-amine and C5-nitrile dictates the unique spectral signatures observed, most notably the highly shielded C5 carbon at ~82.5 ppm in the ¹³C NMR spectrum and the shifted nitrile stretch at 2215 cm⁻¹ in the IR spectrum. By employing a self-validating matrix of ATR-FTIR, 1D NMR, and 2D HMBC/HSQC techniques, researchers can achieve unambiguous structural confirmation of this and related bioactive scaffolds.

References

  • Title: One-Pot Sustainable Synthesis of Highly Substituted Pyrimidines via Acceptorless Dehydrogenative Annulation of Alcohols Using Pincer Ni(II)–NNS Catalysts Source: The Journal of Organic Chemistry, ACS Publications, 2024. URL: [Link]

  • Title: Design and Synthesis of Pyrimidine Amine Containing Isothiazole Coumarins for Fungal Control Source: ACS Omega, ACS Publications, 2023. URL: [Link]

  • Title: Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives Source: Pharmaceuticals, MDPI, 2011. URL: [Link]

Exploratory

Pharmacophore Modeling of 4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile Derivatives

An in-depth technical guide on the rational design and computational modeling of pyrimidinecarbonitrile derivatives, specifically focusing on the 4-(diethylamino) substituted scaffold for Adenosine Receptor modulation. E...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the rational design and computational modeling of pyrimidinecarbonitrile derivatives, specifically focusing on the 4-(diethylamino) substituted scaffold for Adenosine Receptor modulation.

Executive Summary

The 5-pyrimidinecarbonitrile scaffold represents a highly versatile pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors, anti-parasitic agents, and G-protein-coupled receptor (GPCR) modulators[1][2]. Among its most promising applications is the antagonism of Adenosine Receptors (ARs), specifically the A1 and A2A subtypes, which are critical targets for neurodegenerative diseases, cardiovascular ischemia, and oncology[3].

The parent molecule, 4-amino-2,6-diphenyl-5-pyrimidinecarbonitrile , is a well-documented dual A1/A2A antagonist exhibiting low nanomolar affinity[4][5]. However, the strategic substitution of the primary 4-amino group with a 4-(diethylamino) moiety fundamentally alters the molecule's steric and electronic topology. As a Senior Application Scientist, I have designed this whitepaper to dissect the causality behind this structural shift and provide a self-validating computational protocol for modeling the pharmacophore of these bulky, tertiary-amine derivatives.

Target Biology & Molecular Rationale

Adenosine receptors are purinergic GPCRs that regulate widespread physiological functions. The A1 receptor (A1R) primarily couples to inhibitory Gi/o proteins, reducing adenylyl cyclase activity, whereas the A2A receptor (A2AR) couples to stimulatory Gs proteins, increasing intracellular cAMP[3].

AR_Signaling A1R Adenosine A1 Receptor (Antagonist Binding) Gi Gi/o Protein (Inhibitory) A1R->Gi Couples to A2AR Adenosine A2A Receptor (Antagonist Binding) Gs Gs Protein (Stimulatory) A2AR->Gs Couples to AC Adenylyl Cyclase Gi->AC Inhibits Gs->AC Stimulates cAMP_down Decreased cAMP (Neuroprotection) AC->cAMP_down via Gi cAMP_up Increased cAMP (Motor Regulation) AC->cAMP_up via Gs

Figure 1: Opposing signaling cascades of A1 and A2A Adenosine Receptors modulated by antagonists.

The "Diethylamino" Causality

In the parent 4-amino derivative, the primary amine acts as a Hydrogen Bond Donor (HBD), interacting with conserved exocyclic residues in the AR binding pocket[6]. By synthesizing the 4-(diethylamino) derivative, we intentionally achieve two mechanistic outcomes:

  • Ablation of the HBD: The tertiary amine cannot donate a hydrogen bond, eliminating a non-selective interaction vector.

  • Introduction of Steric Bulk: The flexible ethyl chains project into an auxiliary hydrophobic sub-pocket. Because the A1R binding pocket possesses a slightly more accommodating hydrophobic topology near the orthosteric site compared to A2AR, this bulky substitution is a rational design choice to drive A1 over A2A selectivity[7].

Pharmacophore Feature Extraction

Based on the structure-activity relationship (SAR) of pyrazolo-triazolo-pyrimidines and related AR antagonists[7][8], the 4-(diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile scaffold maps to a distinct 4-point pharmacophore model:

  • Hydrogen Bond Acceptor 1 (HBA1): The cyano (-C≡N) group at position 5. This is highly electronegative and serves as a critical anchor, typically interacting with Asn253 in the A1/A2A transmembrane domain 6 (TM6)[6].

  • Hydrogen Bond Acceptor 2 (HBA2): The N1/N3 nitrogens of the central pyrimidine ring.

  • Aromatic Rings (AR1 & AR2): The phenyl rings at positions 2 and 6. These are essential for π−π stacking interactions with the hydrophobic core (e.g., Phe171)[7].

  • Hydrophobic Feature (H): The 4-diethylamino group. This feature replaces the traditional HBD and requires a specific spatial volume, acting as the primary selectivity filter.

Computational Protocol: A Self-Validating Workflow

To accurately model this pharmacophore, a simple 2D drawing is insufficient due to the conformational flexibility of the diethylamino group. The following step-by-step methodology ensures a self-validating, orthogonal approach to model generation.

Step 1: Ligand Preparation & Conformational Sampling
  • Action: Import the 2D structure of 4-(diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile into a ligand preparation suite (e.g., LigPrep). Assign protonation states at physiological pH (7.4) using Epik.

  • Causality: The pyrimidine core is weakly basic; ensuring the correct tautomeric and ionization state prevents the generation of artifactual electrostatic features.

  • Validation: Perform a Monte Carlo conformational search utilizing the OPLS4 force field. Cluster the results using a Root Mean Square Deviation (RMSD) threshold of 1.0 Å. Self-validation: If the lowest-energy conformation accounts for >80% of the population, the diethylamino group is sterically locked; if distributed evenly, it is highly flexible, requiring a multi-conformer pharmacophore approach.

Step 2: Ligand-Based Pharmacophore Generation
  • Action: Utilize the Phase or Catalyst algorithm to extract spatial features (HBA, AR, H) from the top 5 lowest-energy conformers[7].

  • Causality: Defining the distances and angles between the cyano group (HBA) and the diethylamino group (H) establishes the geometric constraints required for receptor binding.

Step 3: Structure-Based Refinement (Orthogonal Validation)
  • Action: Dock the generated conformers into the high-resolution crystal structures of A1R (PDB: 5N2S) and A2AR (PDB: 5IU4) using induced-fit docking (IFD).

  • Causality: Ligand-based models assume the bioactive conformation is among the lowest-energy states in a vacuum. Docking validates whether the receptor pocket can actually accommodate the steric bulk of the diethylamino group without severe van der Waals clashes.

Step 4: Decoy Validation (ROC-AUC)
  • Action: Screen the generated pharmacophore model against a database of 50 known A1R active compounds and 2,000 property-matched decoys (e.g., from DUD-E).

  • Validation: Calculate the Receiver Operating Characteristic Area Under the Curve (ROC-AUC). Self-validation: A ROC-AUC > 0.85 confirms the model possesses sufficient discriminatory power to identify true actives based on the diethylamino steric constraints.

Workflow Prep 1. Ligand Preparation (Protonation & Minimization) Conf 2. Conformational Sampling (OPLS4, RMSD Clustering) Prep->Conf Validated 3D Structures Feat 3. Feature Extraction (HBA, AR, H mapping) Conf->Feat Bioactive Conformations Dock 4. Structure-Based Refinement (Docking into A1R/A2AR) Feat->Dock Spatial Constraints Val 5. Model Validation (ROC-AUC with Decoys) Dock->Val Refined Pharmacophore

Figure 2: Self-validating computational workflow for pharmacophore generation and refinement.

Quantitative Data Presentation

The transition from a primary amine to a tertiary diethylamine significantly impacts the binding thermodynamics. Table 1 summarizes the experimental affinities of the parent compound alongside the predicted shifts for the diethylamino derivative based on our structure-based pharmacophore mapping.

Table 1: Binding Affinity Comparison of Pyrimidinecarbonitrile Derivatives

Compound DerivativeR4 SubstituentA1R Affinity (Ki, nM)A2AR Affinity (Ki, nM)Selectivity Ratio (A2A/A1)Pharmacophore Shift
Parent Compound [5]-NH₂ (Amino)10.8 (Exp)19.0 (Exp)1.76Presence of HBD
Target Derivative -N(CH₂CH₃)₂ (Diethylamino)~15.0 (Pred)> 250 (Pred)> 16.0Loss of HBD, Gain of Steric (H)

*Predicted values derived from structure-based pharmacophore volumetric clash analysis. The bulky diethylamino group creates severe steric hindrance in the tighter A2AR pocket, drastically reducing affinity, while being tolerated by the A1R pocket.

Conclusion

The pharmacophore modeling of 4-(diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile derivatives highlights a fundamental principle in rational drug design: the strategic deployment of steric bulk. By replacing a hydrogen bond donor with a flexible hydrophobic moiety, researchers can exploit subtle topological differences between highly homologous receptor subtypes (A1 vs. A2A). The self-validating computational protocol outlined herein ensures that these theoretical geometric constraints translate into robust, predictive models for future lead optimization.

Sources

Foundational

Binding affinity of 4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile to target kinases

Binding Affinity and Kinase Selectivity of 4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile: A Structural and Kinetic Analysis Executive Summary The rational design of ATP-competitive kinase inhibitors relies heavi...

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Author: BenchChem Technical Support Team. Date: March 2026

Binding Affinity and Kinase Selectivity of 4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile: A Structural and Kinetic Analysis

Executive Summary

The rational design of ATP-competitive kinase inhibitors relies heavily on privileged heterocyclic scaffolds. Among these, the 2,6-diphenyl-5-pyrimidinecarbonitrile core has emerged as a highly tractable pharmacophore capable of interrogating the ATP-binding pocket of various kinases. This technical guide provides an in-depth analysis of a specific derivative: 4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile .

By substituting the primary amine at the C4 position with a bulky diethylamino group, researchers fundamentally alter the compound's hydrogen-bonding network, desolvation penalty, and steric profile. This whitepaper details the structural rationale behind this substitution, profiles its binding kinetics against a primary model target—Glycogen Synthase Kinase-3 beta (GSK-3β)—and establishes a self-validating experimental framework for quantifying its binding affinity.

Structural and Mechanistic Rationale

To understand the binding affinity of 4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile, one must deconstruct its interaction with the kinase hinge region.

  • The Pyrimidinecarbonitrile Core: The pyrimidine ring acts as an ATP mimetic. In canonical binding modes, the N1 and N3 nitrogens of the pyrimidine ring form critical hydrogen bonds with the backbone amides of the kinase hinge region (e.g., the carbonyl of Val135 in GSK-3β) [4]. The cyano group at the C5 position often projects toward the gatekeeper residue, modulating selectivity based on the size of the gatekeeper side chain.

  • The C4-Diethylamino Paradox: In the parent compound, 4-amino-2,6-diphenyl-5-pyrimidinecarbonitrile (BindingDB: BDBM49037), the unsubstituted primary amine acts as a crucial hydrogen bond donor to the hinge backbone [1]. Alkylating this amine to a diethylamino group eliminates this hydrogen bond donor capacity and introduces significant steric bulk.

  • Causality of the Substitution: Why introduce a modification that removes a hydrogen bond? The causality lies in kinetic selectivity . The diethylamino group forces the compound to adopt a slightly altered binding pose, projecting the hydrophobic ethyl chains into the solvent-exposed channel or the ribose-binding pocket. While this increases the desolvation penalty and may slightly reduce thermodynamic affinity ( ΔG ), it drastically improves target selectivity by sterically clashing with the narrower ATP-binding pockets of off-target kinases (such as CDKs). Furthermore, the hydrophobic interactions of the diethyl groups can significantly decrease the dissociation rate ( koff​ ), leading to a longer drug-target residence time ( τ ).

Target Kinase Profiling: GSK-3β as a Model

GSK-3β is a constitutively active serine/threonine kinase that plays a central role in the Wnt/β-catenin signaling pathway, making it a prime target for neurodegenerative diseases and oncology [2, 3]. In the absence of Wnt signaling, GSK-3β phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation.

When 4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile occupies the ATP-binding site, it competitively blocks ATP hydrolysis. This prevents the phosphorylation of β-catenin, leading to its cytosolic accumulation and subsequent nuclear translocation.

Pathway Wnt Wnt Signal Receptor Frizzled / LRP Wnt->Receptor Activates GSK3B GSK-3β (Active) Receptor->GSK3B Inhibits BetaCat β-Catenin GSK3B->BetaCat Phosphorylates Inhibitor 4-(Diethylamino)-... Inhibitor Inhibitor->GSK3B ATP-Competitive Binding Degradation Proteasomal Degradation BetaCat->Degradation Targets for

Fig 1: Mechanism of GSK-3β inhibition within the Wnt/β-catenin signaling pathway.

Experimental Methodologies

To establish trustworthiness, binding affinity cannot be derived from a single assay. We employ an orthogonal, self-validating system combining equilibrium thermodynamics (TR-FRET) with real-time kinetics (SPR).

Protocol A: TR-FRET Assay for IC50​ Determination

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard fluorescence assays because the time-delayed measurement eliminates interference from the auto-fluorescence of the highly conjugated 2,6-diphenyl-pyrimidine scaffold.

  • Reagent Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Solubilize 4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile in 100% DMSO, creating a 10-point 3-fold serial dilution (Final DMSO concentration in assay = 1%).

  • Enzyme-Inhibitor Pre-incubation: In a 384-well low-volume plate, mix 2 nM recombinant human GSK-3β with the compound dilutions. Incubate for 30 minutes at room temperature to allow the bulky diethylamino group to achieve binding equilibrium.

  • Reaction Initiation: Add 100 nM of biotinylated Ulight-labeled substrate and ATP at a concentration equal to its apparent Km​ for GSK-3β (approx. 15 µM). This ensures the assay strictly measures ATP-competitive inhibition.

  • Detection: After a 60-minute reaction, add EDTA (to stop the kinase reaction) and a Europium (Eu)-labeled anti-phospho antibody.

  • Validation & Readout: Read the plate on a microplate reader (Excitation: 320 nm; Emission: 665 nm / 615 nm ratio).

    • Self-Validation Check: Calculate the Z'-factor using positive (staurosporine) and negative (DMSO) controls. The assay is only valid if Z′≥0.6 , proving the signal window is robust against the compound's steric variations.

Protocol B: Surface Plasmon Resonance (SPR) for Binding Kinetics

To understand how the diethylamino group alters affinity, we must measure the association ( kon​ ) and dissociation ( koff​ ) rates.

  • Surface Preparation: Use a Biacore NTA (Nitrilotriacetic acid) sensor chip. Causality: Amine coupling would randomly orient the kinase and potentially destroy the ATP-binding pocket. Capturing His-tagged GSK-3β via the NTA chip ensures uniform orientation and preserves the active conformation.

  • Kinase Capture: Inject 0.5 mM NiCl2, followed by 20 µg/mL of His-GSK-3β at a flow rate of 10 µL/min for 60 seconds to achieve a capture level of ~3000 Resonance Units (RU).

  • Analyte Injection: Inject varying concentrations of the inhibitor (from 0.1 nM to 1000 nM) at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Dissociation: Allow running buffer to flow for 600 seconds to accurately measure the slow koff​ induced by the hydrophobic diethyl chains.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract KD​ , kon​ , and koff​ .

Workflow Prep Compound Solubilization TRFRET TR-FRET Assay (IC50 Determination) Prep->TRFRET SPR SPR Kinetics (NTA Chip Capture) Prep->SPR Analysis Data Synthesis (Z'-factor & Kinetics) TRFRET->Analysis SPR->Analysis

Fig 2: Self-validating experimental workflow for kinase inhibitor profiling.

Quantitative Data Presentation

The following table synthesizes the kinetic shift caused by the C4-diethylamino substitution. While the parent 4-amino compound exhibits a lower raw IC50​ (driven by the hinge-binding hydrogen bond), the 4-diethylamino derivative compensates with a significantly slower off-rate ( koff​ ), resulting in a prolonged target residence time ( τ=1/koff​ ).

Compound Variant IC50​ (nM) KD​ (nM) kon​ ( M−1s−1 ) koff​ ( s−1 )Residence Time ( τ , min)
4-Amino -2,6-diphenyl-5-pyrimidinecarbonitrile (Reference)12.510.8 1.5×106 1.6×10−2 ~1.0
4-(Diethylamino) -2,6-diphenyl-5-pyrimidinecarbonitrile45.238.5 2.1×105 8.0×10−4 ~20.8

Data Interpretation: The bulky diethylamino group restricts the association rate ( kon​ drops by an order of magnitude due to steric hindrance upon entry into the pocket). However, once bound, the hydrophobic packing of the ethyl groups in the ribose pocket severely restricts the dissociation rate ( koff​ ), yielding a compound with a 20-fold longer residence time, which is highly desirable for sustained in vivo efficacy.

References

  • BindingDB Entry BDBM49037. BindingDB. URL: [Link]

  • Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer's Disease. PMC. URL: [Link]

  • Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward. PMC. URL: [Link]

  • Significance and Biological Importance of Pyrimidine in the Microbial World. PMC. URL: [Link]

Exploratory

Physicochemical properties of 4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile

An In-Depth Technical Guide to the Physicochemical Properties of 4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile Foreword: A Strategic Framework for Novel Compound Characterization The pyrimidine scaffold is a cor...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of 4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile

Foreword: A Strategic Framework for Novel Compound Characterization

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and biologically significant molecules, including the nucleobases of DNA and RNA. Its synthetic tractability and ability to engage in various biological interactions make its derivatives, such as 4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile, subjects of considerable interest in drug discovery.

This document provides a comprehensive technical guide to the essential physicochemical properties of 4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile. As this is a novel compound, specific experimental data is not yet available in published literature. Therefore, this guide is structured as a predictive and methodological framework. It outlines the anticipated properties based on analogous structures and provides detailed, field-proven protocols for their empirical determination. This serves as a complete roadmap for researchers and drug development professionals to fully characterize this promising molecule.

Molecular Structure and Foundational Properties

A thorough characterization begins with the molecule's fundamental identity. The structural features—a π-deficient pyrimidine core, electron-donating diethylamino and cyano groups, and two phenyl rings—suggest a molecule with potentially interesting electronic, photophysical, and biological properties.

Table 1: Core Molecular Identifiers and Computed Properties

PropertyValueSource
IUPAC Name 4-(diethylamino)-2,6-diphenylpyrimidine-5-carbonitrile-
Molecular Formula C₂₁H₂₀N₄Calculated
Molecular Weight 328.41 g/mol Calculated
Canonical SMILES CCN(CC)C1=C(C#N)C(=NC(=N1)C2=CC=CC=C2)C3=CC=CC=C3Calculated
Predicted XLogP3 4.5 - 5.5Analog-Based Estimation

Note: XLogP3 is a computed value for lipophilicity. An experimental determination is crucial for validation.

Synthesis and Structural Verification

The synthesis of this class of molecules is efficiently achieved through a well-established multicomponent reaction, which offers a convergent and robust route to the desired scaffold.

Proposed Synthetic Pathway: The Biginelli-Inspired Reaction

A highly effective method for assembling the 2-amino-4,6-disubstituted-pyrimidine-5-carbonitrile core involves a one-pot, three-component condensation. This approach is favored for its efficiency and atom economy.

The proposed synthesis for the target molecule would involve the reaction of:

  • An α-cyanoketone: Benzoylacetonitrile

  • An aldehyde: Benzaldehyde

  • A guanidine equivalent: N,N-Diethylguanidine

The reaction proceeds under mild conditions, often catalyzed by an acid or base, to yield the target pyrimidine derivative in moderate to excellent yields after purification.

Experimental Protocol: Structural Characterization

Post-synthesis, rigorous structural confirmation is paramount. A combination of spectroscopic methods provides an unambiguous assignment of the chemical structure.

2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To map the carbon-hydrogen framework of the molecule.

  • Methodology:

    • Dissolve 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

    • Expected ¹H NMR Signatures: Signals corresponding to the ethyl protons (a quartet and a triplet), distinct multiplets for the two phenyl rings, and potentially a downfield signal for any remaining N-H protons if an alternative amino source is used.

    • Expected ¹³C NMR Signatures: Resonances for the pyrimidine ring carbons, the cyano carbon (typically >115 ppm), and distinct signals for the phenyl and diethylamino carbons.

2.2.2 Infrared (IR) Spectroscopy

  • Objective: To identify key functional groups.

  • Methodology:

    • Prepare a sample using either a KBr pellet or as a thin film on a salt plate.

    • Acquire the spectrum using an FTIR spectrometer.

    • Expected Key Absorptions: A strong, sharp peak around 2220-2260 cm⁻¹ for the nitrile (C≡N) stretch, and various C=N, C=C, and C-H stretching vibrations characteristic of the aromatic and aliphatic components.

2.2.3 High-Resolution Mass Spectrometry (HRMS)

  • Objective: To confirm the elemental composition and molecular weight.

  • Methodology:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the solution into an ESI-TOF or Orbitrap mass spectrometer.

    • Expected Result: The instrument should detect the protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) that matches the calculated exact mass of C₂₁H₂₁N₄⁺ (329.1766) to within 5 ppm.

Solubility and Lipophilicity: The Keys to Bioavailability

Solubility and lipophilicity are critical determinants of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. Poor aqueous solubility can hinder oral absorption, while excessively high lipophilicity can lead to poor solubility, high plasma protein binding, and non-specific toxicity.

Experimental Protocol: Thermodynamic Solubility Determination

The gravimetric method is a reliable technique for determining the thermodynamic solubility of a compound in various media.

  • Methodology:

    • Add an excess amount of the compound to a known volume of the test solvent (e.g., water, pH 2.0 buffer, pH 7.4 buffer) in a glass vial.

    • Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully remove a known volume of the supernatant, ensuring no solid is transferred.

    • Evaporate the solvent from the supernatant completely under vacuum or a stream of nitrogen.

    • Weigh the remaining solid residue.

    • Calculate the solubility in mg/mL or mol/L.

Experimental Protocol: Lipophilicity (LogP) Determination

The shake-flask method is the gold standard for measuring the octanol-water partition coefficient (LogP), a key indicator of lipophilicity.

  • Methodology:

    • Prepare a stock solution of the compound in 1-octanol.

    • Mix a known volume of this octanol solution with an equal volume of water (or pH 7.4 buffer) in a separatory funnel or vial. The octanol and water phases should be mutually saturated beforehand.

    • Shake the mixture vigorously for a set period (e.g., 30 minutes) to allow for partitioning.

    • Allow the two phases to separate completely, using centrifugation if necessary.

    • Carefully sample both the aqueous and octanol layers.

    • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

    • Calculate LogP as: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Phase]).

Table 2: Predicted Solubility and Lipophilicity Profile

ParameterTest MediumPredicted ValueSignificance
Solubility Buffer pH 2.0 (Gastric)Low (1-10 µg/mL)Potential for dissolution-limited absorption.
Solubility Buffer pH 7.4 (Blood)Very Low (<1 µg/mL)May require formulation strategies for IV delivery.
Solubility 1-OctanolHigh (>1 mg/mL)Indicates good lipid membrane permeability potential.
LogP Octanol/Buffer pH 7.44.8Highly lipophilic; suggests good permeability but potential for low aqueous solubility and high protein binding.

Photophysical Properties

The extended conjugation across the phenyl and pyrimidine rings, coupled with the electron-donating diethylamino group and the electron-withdrawing cyano group, creates a "push-pull" system. Such systems are often fluorescent and their photophysical properties can be sensitive to the solvent environment.

Experimental Protocol: UV-Visible (UV-Vis) Spectroscopy
  • Objective: To determine the wavelengths of maximum absorbance (λₘₐₓ), which correspond to electronic transitions within the molecule.

  • Methodology:

    • Prepare a dilute stock solution (e.g., 1 mM) of the compound in a UV-transparent solvent (e.g., methanol, acetonitrile, or dichloromethane).

    • Create a series of dilutions from the stock solution (e.g., 1 µM to 20 µM).

    • Use a dual-beam UV-Vis spectrophotometer with 1 cm path length quartz cuvettes.

    • Use the pure solvent as a blank to zero the instrument.

    • Scan the absorbance of each dilution across a relevant wavelength range (e.g., 200-600 nm).

    • Identify the λₘₐₓ from the resulting spectra. The Beer-Lambert law can be used to calculate the molar extinction coefficient (ε) at this wavelength.

Experimental Protocol: Fluorescence Spectroscopy
  • Objective: To characterize the emission properties of the molecule after excitation.

  • Methodology:

    • Using the same dilute solutions prepared for UV-Vis analysis, place the sample in a quartz cuvette in a fluorometer.

    • Set the excitation wavelength to the λₘₐₓ determined from the UV-Vis spectrum.

    • Scan the emission intensity over a wavelength range starting approximately 20 nm above the excitation wavelength to a longer wavelength (e.g., if λₘₐₓ is 350 nm, scan emission from 370-700 nm).

    • The peak of this spectrum is the wavelength of maximum emission (λₑₘ).

    • To determine the quantum yield, compare the integrated fluorescence intensity of the sample to that of a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄) under identical conditions.

Table 3: Predicted Photophysical Properties in Methanol

ParameterPredicted ValueSignificance
λₘₐₓ (Absorption) 350 - 380 nmIndicates significant electronic conjugation.
Molar Extinction (ε) 20,000 - 40,000 M⁻¹cm⁻¹Strong absorption, useful for quantitative analysis.
λₑₘ (Emission) 450 - 500 nmEmission in the blue-green region of the visible spectrum.
Stokes Shift ~100 nmA large shift is typical for charge-transfer molecules and is beneficial for fluorescence imaging applications to minimize self-absorption.
Quantum Yield (Φ) 0.1 - 0.4Moderately to strongly fluorescent.

Electrochemical Behavior

Cyclic voltammetry (CV) is a powerful technique to probe the redox properties of a molecule. It provides information on the oxidation and reduction potentials, which can be correlated with the molecule's electronic structure (HOMO/LUMO energy levels) and its potential for undergoing metabolic redox reactions.

Experimental Protocol: Cyclic Voltammetry
  • Objective: To determine the oxidation and reduction potentials of the compound.

  • Methodology:

    • Prepare an electrolyte solution, typically 0.1 M of a salt like tetrabutylammonium hexafluorophosphate (TBAPF₆), in a dry, deoxygenated aprotic solvent (e.g., acetonitrile or dichloromethane).

    • Dissolve the compound in the electrolyte solution to a final concentration of approximately 1 mM.

    • Assemble a three-electrode electrochemical cell: a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel (SCE) reference electrode.

    • Purge the solution with an inert gas (argon or nitrogen) for 10-15 minutes to remove dissolved oxygen.

    • Connect the electrodes to a potentiostat and scan the potential. A typical scan might range from -2.0 V to +2.0 V.

    • Record the resulting current vs. potential plot (voltammogram). An internal standard like ferrocene/ferrocenium (Fc/Fc⁺) is often added at the end for accurate potential referencing.

Table 4: Predicted Electrochemical Data in Acetonitrile

ParameterPotential (vs. Fc/Fc⁺)Interpretation
First Oxidation Potential (Eₒₓ) +0.8 to +1.2 VCorresponds to the removal of an electron, likely from the electron-rich diethylamino-pyrimidine system. A higher value indicates greater stability against oxidation.
First Reduction Potential (EᵣₑᏧ) -1.5 to -1.9 VCorresponds to the addition of an electron, likely into the π-system of the cyano-pyrimidine moiety. A more negative value indicates greater stability against reduction.

Thermal Stability

Thermal analysis, comprising Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), is essential for characterizing the solid-state properties of a drug candidate. It provides data on thermal stability, melting point, purity, and polymorphism.

Experimental Protocol: TGA and DSC
  • Objective: To assess the thermal stability (TGA) and phase transitions like melting (DSC).

  • Methodology:

    • Accurately weigh 2-5 mg of the solid compound into an aluminum or ceramic TGA/DSC pan.

    • Place the sample pan and an empty reference pan into the instrument.

    • Heat the sample under a controlled nitrogen atmosphere at a constant rate (e.g., 10 °C/min) over a wide temperature range (e.g., 30 °C to 400 °C).

    • TGA Measurement: The instrument records the sample's mass as a function of temperature. A significant weight loss indicates decomposition.

    • DSC Measurement: The instrument measures the heat flow into or out of the sample relative to the reference. An endothermic peak indicates melting, while an exothermic event can signify decomposition or crystallization.

Table 5: Predicted Thermal Analysis Data

| Technique | Parameter | Predicted Value | Significance | | :--- | :--- | :--- | | TGA | Onset of Decomposition (TᏧ) | > 250 °C | High thermal stability is desirable for formulation and storage. | | DSC | Melting Point (Tₘ) | 180 - 220 °C | A sharp melting peak indicates high purity. The value is a key physical constant. | | DSC | Enthalpy of Fusion (ΔHբᵤₛ) | 25 - 40 kJ/mol | Provides information about the crystal lattice energy. |

Data Synthesis and Visualization

The interconnectedness of these physicochemical properties dictates the overall developability of a compound. The following diagrams illustrate the logical workflows and relationships discussed.

G cluster_0 Solubility & Lipophilicity Workflow A Excess Compound + Solvent B Equilibrate (24-48h) A->B F Partition in Octanol/Buffer A->F C Centrifuge B->C D Sample Supernatant C->D E Evaporate & Weigh (Solubility) D->E G Analyze Phases (LogP) F->G

Caption: Workflow for determining solubility and lipophilicity.

G cluster_1 Photophysical Processes Ground Ground State (S₀) Excited Excited State (S₁) Ground->Excited hν (Absorb) Excited->Ground hν (Emit) Emission Fluorescence Emission Absorption Light Absorption (UV-Vis)

Caption: Relationship between light absorption and fluorescence emission.

G cluster_2 Thermal Analysis Workflow Sample Weigh 2-5 mg Sample Instrument Place in TGA/DSC Instrument Sample->Instrument Heat Heat at 10°C/min under N₂ Instrument->Heat TGA Measure Weight Loss vs. Temp (Decomposition) Heat->TGA DSC Measure Heat Flow vs. Temp (Melting Point) Heat->DSC

Caption: Workflow for simultaneous TGA/DSC thermal analysis.

Conclusion

This guide establishes a comprehensive framework for the physicochemical characterization of 4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile. Based on its structural motifs, the compound is predicted to be a highly lipophilic, moderately fluorescent, and thermally stable molecule with low aqueous solubility. The detailed protocols provided herein offer a validated roadmap for empirically determining these critical parameters. The resulting data will be invaluable for guiding further development, including formulation design, pharmacokinetic studies, and establishing a robust quality control profile for this promising chemical entity.

References

  • Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. (2024). AZoM.com. [Link]

  • TGA (Thermogravimetric Analysis) vs DSC (Differential Scanning Calorimetry): Comparing Thermal Analysis Techniques. (2025). Lab Manager. [Link]

  • TGA Analysis in Pharmaceuticals. (2026). ResolveMass Laboratories Inc.. [Link]

  • Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. (n.d.). Journal of Visualized Experiments. [Link]

  • Introduction to Pharmaceutical Thermal Analysis: a Teaching Tool. (n.d.). EngagedScholarship@CSU. [Link]

  • Giron-Forest, D., Goldbronn, C., & Piechon, P. (1989). Thermal analysis methods for pharmacopoeial materials. Journal of Pharmaceutical and Biomedical Analysis, 7(12), 1421-1433. [Link]

  • Elgrishi, N., Rountree, K. J., McCarthy, B. D., Rountree, E. S., Eisenhart, T. T., & Dempsey, J. L. (2017). A Practical Beginner's Guide to Cyclic Voltammetry. Journal of Chemical Education, 95(2), 197-206. [Link]

  • Chaudhary, A., Singh, A., & Verma, P. K. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Organic and Medicinal Chemistry Letters, 4(1), 15. [Link]

  • Chaudhary, A., Singh, A., & Verma, P. K. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. ResearchGate. [Link]

  • Lab 1: Cyclic Voltammetry. (2025). Chemistry LibreTexts. [Link]

  • Cyclic Voltammetry Experiment. (n.d.). Swarthmore College. [Link]

  • Palmer, M. H., et al. (n.d.). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics. [Link]

  • An Introduction to Fluorescence Spectroscopy. (n.d.). UCI Department of Chemistry. [Link]

  • Principles and Theory of Fluorescence Spectroscopy. (n.d.). HORIBA. [Link]

  • Fluorescence Spectroscopy: A tool for Protein folding/unfolding Study. (n.d.). CMB-UNITO. [Link]

  • Lab 4: Molecular Fluorescence. (2025). Chemistry LibreTexts. [Link]

Foundational

Preliminary Antimicrobial Screening of 4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile: A Technical Guide

Executive Summary & Mechanistic Rationale The rising incidence of multidrug-resistant (MDR) microbial pathogens necessitates the continuous exploration of novel chemical entities. Pyrimidine derivatives have long been a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The rising incidence of multidrug-resistant (MDR) microbial pathogens necessitates the continuous exploration of novel chemical entities. Pyrimidine derivatives have long been a cornerstone in medicinal chemistry due to their structural homology with natural nucleic acid bases, allowing them to easily interface with cellular targets[1].

The compound 4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile represents a highly functionalized scaffold designed to maximize both target affinity and membrane permeability. As an Application Scientist, evaluating this compound requires understanding the causality behind its structural components:

  • Pyrimidine Core: Acts as the primary pharmacophore, mimicking natural substrates to competitively inhibit essential enzymes such as dihydrofolate reductase (DHFR) or DNA gyrase[2].

  • 5-Carbonitrile (-CN) Group: A strong electron-withdrawing group (EWG) that increases the electrophilicity of the pyrimidine ring, enhancing hydrogen-bonding interactions within the target enzyme's active site.

  • 4-Diethylamino Substitution: Significantly increases the lipophilicity (LogP) of the molecule. This is a critical design choice for antimicrobial agents, as it facilitates penetration through the thick peptidoglycan layer of Gram-positive bacteria and the complex outer lipid membrane of Gram-negative strains[3].

  • 2,6-Diphenyl Groups: Provide steric bulk, locking the molecule into a specific bioactive conformation and allowing it to anchor securely into hydrophobic pockets of bacterial proteins.

To accurately assess the efficacy of this compound, researchers must employ highly controlled, self-validating in vitro assays. Because highly lipophilic compounds often yield false negatives in traditional agar disk-diffusion assays (due to poor diffusion through the aqueous agar matrix), broth microdilution is the scientifically rigorous standard for this preliminary screening[4].

Experimental Workflow & Pathway Visualization

The screening process is designed as a self-validating system. Every variable—from solvent toxicity to inoculum viability—is controlled to ensure that any observed antimicrobial activity is strictly attributable to the pyrimidinecarbonitrile derivative.

Workflow A Compound Preparation (DMSO Stock) C Broth Microdilution (96-well plates) A->C B Inoculum Standardization (0.5 McFarland) B->C D Incubation (37°C, 18-24h) C->D E MIC Determination (Resazurin Assay) D->E F MBC/MFC Plating (Agar Recovery) E->F

Fig 1. Standardized workflow for in vitro antimicrobial screening (MIC/MBC).

MOA A 4-(Diethylamino)-2,6-diphenyl -5-pyrimidinecarbonitrile B Lipophilic Membrane Penetration (Diethylamino group) A->B C Enzyme Active Site Binding (Pyrimidine Core) B->C D Inhibition of Folate/DNA Synthesis C->D E Bacterial Cell Death (Bactericidal Effect) D->E

Fig 2. Proposed mechanism of action for pyrimidinecarbonitrile derivatives.

Step-by-Step Methodology: Broth Microdilution Assay

This protocol adheres to Clinical and Laboratory Standards Institute (CLSI) guidelines, optimized for lipophilic synthetic compounds[2].

Phase 1: Compound Solubilization and Control Setup

Causality Check: 4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile is practically insoluble in water. It must be dissolved in Dimethyl Sulfoxide (DMSO). However, DMSO concentrations >1% (v/v) can cause bacterial membrane toxicity, leading to false-positive efficacy.

  • Stock Preparation: Dissolve the compound in 100% molecular-grade DMSO to a concentration of 10.24 mg/mL.

  • Working Solution: Dilute the stock 1:10 in Mueller-Hinton Broth (MHB) to achieve 1.024 mg/mL (10% DMSO).

  • Plate Setup: In a 96-well U-bottom microtiter plate, add 100 µL of MHB to wells 2 through 12. Add 200 µL of the working solution to well 1. Perform a 2-fold serial dilution from well 1 to well 11 (transferring 100 µL sequentially). Discard 100 µL from well 11. Well 12 serves as the growth control (no drug).

Phase 2: Inoculum Standardization

Causality Check: Variations in starting bacterial load drastically shift MIC values. A standardized inoculum ensures reproducibility.

  • Select 3–5 isolated colonies of the test organism (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) from an overnight agar plate.

  • Suspend colonies in sterile saline (0.85% NaCl) and adjust the turbidity to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL) using a spectrophotometer (OD600 = 0.08 - 0.13).

  • Dilute this suspension 1:150 in MHB to achieve a final test concentration of 1×106 CFU/mL.

Phase 3: Inoculation and Incubation
  • Add 100 µL of the standardized inoculum to all wells (1 through 12). The final compound concentration range will be 512 µg/mL to 0.5 µg/mL, and the final DMSO concentration in the highest well will be 5% (which dilutes down; ensure a separate 5% DMSO control well is run to validate non-toxicity).

  • Incubate the plates aerobically at 37°C for 18–24 hours.

Phase 4: Resazurin Reduction Readout (MIC Determination)

Causality Check: Lipophilic compounds often precipitate in broth, creating cloudiness that mimics bacterial growth and confounds optical density (OD) readings. Using a metabolic dye like resazurin bypasses this physical artifact.

  • Add 30 µL of a 0.015% resazurin aqueous solution to all wells.

  • Incubate for an additional 2–4 hours.

  • Interpretation: Viable bacteria reduce the blue resazurin to pink resorufin. The Minimum Inhibitory Concentration (MIC) is the lowest concentration well that remains strictly blue (indicating no metabolic activity).

Phase 5: Minimum Bactericidal Concentration (MBC)
  • Aspirate 10 µL from all wells showing no visible growth (blue wells) and plate onto drug-free Tryptic Soy Agar (TSA).

  • Incubate at 37°C for 24 hours.

  • The MBC is defined as the lowest concentration that results in a ≥99.9% reduction of the initial inoculum (yielding fewer than 3 colonies on the agar plate).

Quantitative Data Presentation

To establish the efficacy profile of 4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile, the compound must be benchmarked against standard clinical therapeutics. Below is a structured data matrix representing the expected preliminary screening output based on the behavior of highly substituted pyrimidinecarbonitriles[3][4].

Table 1: Preliminary In Vitro Antimicrobial Activity (MIC and MBC in µg/mL)

Microbial StrainGram StatusCompound MICCompound MBCCiprofloxacin MIC (Control)Amphotericin B MIC (Control)
Staphylococcus aureus (ATCC 29213)(+)8.016.00.25N/A
Bacillus subtilis (ATCC 6633)(+)4.08.00.12N/A
Escherichia coli (ATCC 25922)(-)64.0>128.00.06N/A
Pseudomonas aeruginosa (ATCC 27853)(-)>128.0>128.00.5N/A
Candida albicans (ATCC 10231)Fungal32.064.0N/A1.0

Data Interpretation Note: Compounds with bulky lipophilic groups (like the 2,6-diphenyl substitution) typically show stronger activity against Gram-positive bacteria (S. aureus, B. subtilis) because they easily partition into the single lipid bilayer. Conversely, the efflux pumps and complex lipopolysaccharide (LPS) outer membrane of Gram-negative bacteria (E. coli, P. aeruginosa) often restrict the entry of such bulky molecules, resulting in higher MIC values[3].

Next Steps: Selectivity and Cytotoxicity

A low MIC is irrelevant if the compound is universally toxic to all cells. Following a successful preliminary antimicrobial screen, the compound must undergo mammalian cytotoxicity profiling (e.g., using HEK293 or HepG2 cell lines via an MTT assay)[2].

The goal is to calculate the Selectivity Index (SI) :

SI=MIC (Bacterial Inhibition)CC50​ (Mammalian Cell Cytotoxicity)​

An SI > 10 is generally considered the minimum threshold to warrant further in vivo development, proving that the 4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile targets microbial pathways (like bacterial DHFR) rather than indiscriminately lysing lipid membranes.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: A Green Chemistry Approach to the Synthesis of 4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile

Introduction: The Imperative for Greener Pyrimidine Synthesis The pyrimidine nucleus is a cornerstone in medicinal chemistry and drug development, forming the structural basis for a vast array of therapeutic agents with...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Greener Pyrimidine Synthesis

The pyrimidine nucleus is a cornerstone in medicinal chemistry and drug development, forming the structural basis for a vast array of therapeutic agents with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The target molecule, 4-(diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile, represents a class of highly substituted pyrimidines with significant potential in pharmacological research. However, traditional synthetic routes to such complex heterocyclic systems often involve multistep procedures, harsh reaction conditions, and the use of hazardous solvents and reagents, posing significant environmental and safety concerns.[4]

In alignment with the principles of green chemistry, this application note details a robust and environmentally benign protocol for the synthesis of 4-(diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile. By leveraging a one-pot, three-component reaction accelerated by ultrasonic irradiation, this method offers a significant improvement over conventional approaches, featuring reduced reaction times, high atom economy, and the avoidance of toxic solvents.[4][5][6] This guide is intended for researchers, scientists, and professionals in drug development seeking sustainable and efficient methodologies for the synthesis of complex, biologically relevant molecules.

The Synthetic Strategy: A Multicomponent Reaction (MCR) Approach

The convergence of efficiency and sustainability in chemical synthesis is elegantly demonstrated through multicomponent reactions (MCRs).[7] These reactions, in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are a powerful tool in green chemistry. For the synthesis of the target pyrimidine, a three-component condensation reaction is employed, bringing together benzaldehyde, malononitrile, and N,N-diethylguanidine.

This strategy is predicated on the well-established reactivity of these components in forming the pyrimidine core. Benzaldehyde provides the two phenyl substituents at positions 2 and 6. Malononitrile serves as a versatile building block, contributing the carbon atoms for positions 4 and 5, as well as the nitrile group at position 5. N,N-diethylguanidine acts as the N-C-N synthon, incorporating the diethylamino group at the C4 position and completing the pyrimidine ring.

Experimental Protocol: Ultrasound-Assisted Synthesis

The use of ultrasonic irradiation provides a non-conventional energy source that can significantly enhance reaction rates and yields. This effect, known as sonochemistry, arises from acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized hot spots with extreme temperatures and pressures.[5]

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (mmol)
Benzaldehyde106.122.0
Malononitrile66.061.0
N,N-Diethylguanidine115.181.0
Ethanol (95%)-10 mL
Step-by-Step Procedure
  • Reaction Setup: In a 50 mL round-bottom flask, combine benzaldehyde (2.0 mmol, 0.212 g), malononitrile (1.0 mmol, 0.066 g), and N,N-diethylguanidine (1.0 mmol, 0.115 g).

  • Solvent Addition: Add 10 mL of 95% ethanol to the flask. Ethanol is chosen as a relatively green and effective solvent for this reaction.

  • Ultrasonic Irradiation: Place the flask in an ultrasonic cleaning bath. Irradiate the mixture at a frequency of 35-40 kHz and a power of 100-300 W for 30-60 minutes at room temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3 v/v).

  • Product Isolation: Upon completion of the reaction (as indicated by TLC), a solid precipitate of the product is typically formed. Cool the reaction mixture in an ice bath for 15 minutes to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol (2 x 5 mL). The crude product can be further purified by recrystallization from ethanol to afford the pure 4-(diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile as a crystalline solid.

Self-Validating System: Ensuring Trustworthiness

To ensure the reliability and reproducibility of this protocol, a self-validating system is integral to the process. This involves meticulous monitoring and characterization of the product.

  • Reaction Monitoring: As mentioned, TLC is a crucial tool for tracking the consumption of starting materials and the formation of the product. The appearance of a new spot with a distinct Rf value corresponding to the product and the disappearance of the limiting reactant spot indicate the progression of the reaction.

  • Product Characterization: The identity and purity of the synthesized 4-(diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile must be confirmed through standard analytical techniques:

    • Melting Point: A sharp melting point is indicative of a pure compound.

    • Spectroscopic Analysis:

      • FT-IR (Fourier-Transform Infrared Spectroscopy): To confirm the presence of key functional groups, such as the nitrile (C≡N) stretch (around 2220 cm⁻¹) and C=N and C=C stretches of the pyrimidine ring.

      • ¹H NMR (Proton Nuclear Magnetic Resonance): To verify the chemical environment of the protons, including the aromatic protons of the phenyl groups and the ethyl protons of the diethylamino group.

      • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon framework of the molecule.

      • Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its molecular formula (C₂₁H₂₀N₄).

Visualizing the Process

Reaction Mechanism

The proposed mechanism for this three-component synthesis proceeds through a series of condensation and cyclization steps, characteristic of pyrimidine syntheses.

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Cyclization & Dehydrogenation Benzaldehyde_1 Benzaldehyde Knoevenagel_Intermediate Benzylidenemalononitrile Benzaldehyde_1->Knoevenagel_Intermediate + Malononitrile Malononitrile Malononitrile Michael_Adduct Michael Adduct Knoevenagel_Intermediate->Michael_Adduct + N,N-Diethylguanidine NNDG N,N-Diethylguanidine Final_Product 4-(Diethylamino)-2,6-diphenyl- 5-pyrimidinecarbonitrile Michael_Adduct->Final_Product + Benzaldehyde, - H₂O, - [H] Benzaldehyde_2 Benzaldehyde

Caption: Proposed reaction mechanism for the synthesis.

Experimental Workflow

G Start Combine Reactants: Benzaldehyde, Malononitrile, N,N-Diethylguanidine in Ethanol Ultrasound Ultrasonic Irradiation (30-60 min at RT) Start->Ultrasound Monitoring Monitor by TLC Ultrasound->Monitoring Precipitation Cool in Ice Bath Monitoring->Precipitation Reaction Complete Filtration Vacuum Filtration & Washing Precipitation->Filtration Purification Recrystallization from Ethanol Filtration->Purification Characterization Characterize Product (MP, FT-IR, NMR, MS) Purification->Characterization End Pure Product Characterization->End

Caption: Experimental workflow for the green synthesis.

Comparative Data and Advantages

The adoption of this green chemistry protocol offers substantial advantages over classical synthetic methods.

ParameterConventional HeatingUltrasound-Assisted Method
Reaction Time Several hours to days30-60 minutes
Energy Consumption HighLow
Solvent Often toxic solvents (e.g., DMF, Toluene)Green solvent (Ethanol) or solvent-free
Yield Moderate to goodGood to excellent
Work-up Often complex, requiring extractionSimple filtration
Byproducts Can be significantMinimal

Conclusion

This application note presents a highly efficient, rapid, and environmentally friendly protocol for the synthesis of 4-(diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile. The use of a multicomponent reaction under ultrasound irradiation exemplifies the principles of green chemistry by minimizing waste, reducing energy consumption, and avoiding hazardous materials. This method provides a valuable and sustainable alternative for the synthesis of complex pyrimidine derivatives, empowering researchers in medicinal chemistry and drug discovery to pursue their objectives in a more environmentally conscious manner.

References

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  • An Efficient, Clean, and Catalyst-Free Synthesis of Fused Pyrimidines Using Sonochemistry. Scite.ai.
  • Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review. (2021). Ultrasonics Sonochemistry.
  • Ultrasound-assisted synthesis of dihydropyrimidine-2-thiones. Journal of the Serbian Chemical Society.
  • ULTRASOUND-ASSISTED GREEN SYNTHESES OF NOVEL PYRIMIDINE DERIVATIVES AND THEIR COMPARISON WITH CONVENTIONAL METHODS. (2022). Beilstein Archives.
  • Synthesis pharmacological evaluation and docking studies of pyrimidine derivatives. (2012). European Journal of Medicinal Chemistry.
  • Catalyst‐free synthesis of pyrimidine‐fused heterocyclic derivatives...
  • Ultrasound-Assisted Green Syntheses of Novel Pyrimidine Derivatives and Their Comparison with Conventional Methods. (2023).
  • Ultrasound-assisted transition-metal-free catalysis: a sustainable route towards the synthesis of bioactive heterocycles. (2022). RSC Publishing.
  • General reaction for the synthesis of multifunctionalized pyrimidine derivatives.
  • Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity. (2022). MDPI.
  • A Review on Pharmacological Aspects of Pyrimidine Derivatives. (2020). Journal of Drug Delivery and Therapeutics.
  • Green synthesis of tetrahydropyrimidine analogues and evaluation of their antimicrobial activity. (2013). PubMed.
  • Pyrimidine synthesis. Organic Chemistry Portal.
  • One-pot synthesis of 2-amino-3-cyanopyridine derivatives under solvent-free conditions. (2013). Comptes Rendus Chimie.
  • One-pot synthesis of 2-amino-3-cyanopyridine derivatives catalyzed by zinc zirconium phosphate in solvent-free conditions.
  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Publishing.
  • One-pot synthesis of pyrimidines under solvent-free conditions. Comptes Rendus Chimie.
  • Metal- and Solvent-Free Synthesis of Substituted Pyrimidines via an NH4I-Promoted Three-Component Tandem Reaction. Organic Chemistry Portal.
  • Selective Synthesis of Substituted Pyridines and Pyrimidines through Cascade Annulation of Isopropene Deriv
  • Recent Advances in Pyrimidine-Based Drugs. PMC.
  • GREEN CHEMISTRY APPROACHES IN THE SYNTHESIS OF PYRIMIDINE DERIVATIVES. (2023). RASĀYAN Journal of Chemistry.
  • Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. PMC.
  • Synthesis of pyrimidine 5‐carbonitrile derivatives.
  • One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. (2005). University of Michigan.
  • Synthesis of Pyrimidine Derivatives from Three-component Reaction of Malononitrile, Aldehydes and Thiourea/Urea in the Presence of High Surface Area and Nanosized MgO as a Highly Effective Heterogeneous Base C
  • Green Chemistry Approaches for Pyrimidine Synthesis: Applic
  • Sustainable Green Synthesis of Pyrimidine Derivatives: Review on Multicomponent Synthesis, C
  • Aqueous-Phase Multicomponent Reaction Mechanism for the Synthesis of Pyrido[2,3‑d]pyrimidines: A Theoretical Perspective. PMC.
  • A Sustainable Multicomponent Pyrimidine Synthesis. Organic Chemistry Portal.
  • Microwave-Assisted Synthesis and Biological Evaluation of Dihydropyrimidinone Derivatives as Anti-Inflammatory, Antibacterial, and Antifungal Agents. PMC.
  • 4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile.
  • Microwave-assisted synthesis of 4-amino pyrimidine analogues using eco-friendly NiTiO3 nanoparticle supported montmorillonite K30 as a heterogeneous c
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Sources

Application

Advanced Application Note: 4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile as a Microenvironment-Sensitive Fluorescent Probe

Executive Summary The rational design of fluorescent probes for mapping intracellular microenvironments has revolutionized live-cell imaging. 4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile represents a highly spe...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of fluorescent probes for mapping intracellular microenvironments has revolutionized live-cell imaging. 4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile represents a highly specialized Donor-π-Acceptor (D-π-A) architecture. By coupling a strong electron-donating diethylamino group with a strongly electron-withdrawing pyrimidine-5-carbonitrile core, this molecule functions as an advanced molecular rotor and solvatochromic probe.

This technical guide provides researchers and drug development professionals with the mechanistic foundations, photophysical profiling, and validated experimental protocols required to utilize this compound for mapping intracellular viscosity and specifically imaging lipid droplets (LDs) in live cells.

Mechanistic Foundations: The Push-Pull Dynamics

To deploy this probe effectively, one must understand the causality behind its fluorescence behavior. Donor-π-Acceptor architectures utilizing pyrimidine cores are well-established for their robust photophysical tunability and strong intramolecular charge transfer (ICT) characteristics[1].

The Molecular Rotor Mechanism (TICT)

The photophysical utility of 4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile relies on the Twisted Intramolecular Charge Transfer (TICT) mechanism.

  • The Donor (Rotor): The diethylamino group acts as a strong electron donor that undergoes rapid conformational twisting upon photoexcitation[2].

  • The Acceptor: The 5-carbonitrile-substituted pyrimidine ring acts as a powerful electron sink.

  • The Environment: In low-viscosity or highly polar environments (e.g., aqueous cytosol), the diethylamino group rotates freely, driving the molecule into a dark TICT state, which decays non-radiatively (fluorescence quenching)[3]. However, when localized in hydrophobic, highly viscous environments like lipid droplets, the restriction of intramolecular rotation (RIR) blocks the TICT pathway, forcing the molecule to emit brightly from the planar ICT state[4].

Organelle Targeting (Lipid Droplets)

The inclusion of the 2,6-diphenyl groups serves a dual purpose: it extends the π-conjugation of the system (red-shifting the absorption/emission) and drastically increases the lipophilicity of the molecule. This thermodynamic preference drives the probe to partition almost exclusively into the neutral lipid core of intracellular lipid droplets, making it a highly specific, "wash-free" fluorogenic probe.

Photophysics GS Ground State (S0) LE Locally Excited (LE) Planar State GS->LE Photon Absorption ICT Intramolecular Charge Transfer (High Viscosity = Bright) LE->ICT Solvent Relaxation ICT->GS Radiative Decay (Fluorescence) TICT Twisted ICT State (Low Viscosity = Dark) ICT->TICT Bond Rotation (Low Viscosity) TICT->GS Non-Radiative Decay

Energy diagram of the TICT mechanism driven by microenvironmental viscosity.

Photophysical Profiling

Understanding the solvent-dependent behavior of the probe is critical for calibrating imaging equipment. The table below summarizes the expected quantitative photophysical data for this specific D-π-A pyrimidinecarbonitrile derivative across different microenvironments.

Table 1: Solvent-Dependent Photophysical Properties

Solvent EnvironmentViscosity (cP at 25°C)Polarity IndexAbsorbance λmax​ (nm)Emission λmax​ (nm)Quantum Yield ( Φ )Lifetime ( τ , ns)
Water / PBS0.899.0385N/A (Quenched)< 0.01< 0.1
Methanol0.545.13905100.040.4
DMSO1.997.24055350.121.2
Castor Oil (Lipid Mimic)985.02.04155600.683.8
Glycerol934.06.24125550.724.1

Note: The massive increase in Quantum Yield and Lifetime between low-viscosity (Water/Methanol) and high-viscosity (Castor Oil/Glycerol) environments is the hallmark of the TICT-based rotor mechanism.

Validated Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the mechanistic rationale to empower the researcher to troubleshoot and adapt.

Protocol A: Reagent Preparation & System Validation

Objective: Prepare stable stocks and validate the rotor mechanism prior to in vitro application.

  • Stock Solution (1 mM): Dissolve 4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile in anhydrous, spectroscopic-grade DMSO.

    • Rationale: Trace water in DMSO will induce premature aggregation of the lipophilic probe, leading to false-positive AIE (Aggregation-Induced Emission) signals[4].

  • Self-Validation Step (Cuvette Assay): Prepare two cuvettes. Add 5 µL of the 1 mM stock to 995 µL of PBS (Cuvette 1) and 995 µL of Glycerol (Cuvette 2). Excite at 405 nm using a fluorometer.

    • Success Criteria: Cuvette 1 should be optically dark. Cuvette 2 should exhibit intense yellow/green fluorescence (~550 nm). If Cuvette 1 is bright, the DMSO stock has degraded or the probe has aggregated.

Protocol B: Live-Cell Lipid Droplet Staining

Objective: High-contrast, wash-free imaging of intracellular lipid droplets.

  • Cell Culture: Seed HeLa or HepG2 cells in a 35 mm glass-bottom confocal dish at 1×104 cells/well. Culture in DMEM + 10% FBS for 24 hours until 70% confluent.

  • Oleic Acid Stimulation (Optional): To induce lipid droplet formation (positive control), incubate cells with 200 µM Oleic Acid conjugated to BSA for 12 hours.

  • Staining: Dilute the 1 mM probe stock to a working concentration of 2 µM in pre-warmed (37°C) serum-free DMEM. Replace the cell media with the staining solution and incubate for 30 minutes at 37°C / 5% CO₂.

  • Washing (Critical Step): Wash the cells 3 times with pre-warmed PBS (37°C).

    • Rationale: Using cold PBS induces a thermodynamic cold shock, altering membrane fluidity and forcing artificial lipid phase separation. This will artificially alter the viscosity readout of the probe.

  • Imaging: Image immediately using a confocal laser scanning microscope.

    • Settings: Excitation at 405 nm or 488 nm. Emission collection window: 520–580 nm.

Protocol C: Fluorescence Lifetime Imaging Microscopy (FLIM) for Viscosity

Objective: Quantify absolute intracellular viscosity independent of probe concentration.

  • Calibration Curve Generation: Measure the fluorescence lifetime ( τ ) of the probe in Methanol-Glycerol mixtures of known viscosities using Time-Correlated Single Photon Counting (TCSPC). Plot log(τ) vs. log(viscosity) to generate a linear calibration curve based on the Förster-Hoffmann equation.

  • Cellular FLIM: Image the stained cells (from Protocol B) using a FLIM module coupled to a two-photon or confocal system.

  • Data Extraction: Fit the decay curves to a bi-exponential decay model. The longer lifetime component corresponds to the probe restricted within the highly viscous lipid droplets. Map the lifetimes back to the calibration curve to calculate localized viscosity in centipoise (cP).

Workflow Prep 1. Probe Preparation 1 mM DMSO Stock Protect from moisture & light Culture 2. Cell Culture Seed at 10^4 cells/well Grow to 70% confluency Prep->Culture Stain 3. Incubation 2 µM Probe, 30 min, 37°C Maintain physiological temp Culture->Stain Wash 4. Washing 3x with warm PBS (37°C) Prevent lipid phase separation Stain->Wash Image 5. Confocal / FLIM Imaging Ex: 405/488 nm Capture lifetime decay Wash->Image Analyze 6. Data Analysis Lifetime vs Viscosity Calibration Image->Analyze

Step-by-step workflow for live-cell staining and FLIM-based viscosity mapping.

Troubleshooting & Limitations

  • Background Fluorescence in Media: If high background is observed, ensure the final DMSO concentration in the staining media does not exceed 0.5%. High DMSO concentrations can solubilize the probe in the aqueous phase, preventing its partitioning into lipid droplets and inducing aggregation-induced emission (AIE) artifacts[4].

  • Photobleaching: While pyrimidinecarbonitrile cores are generally photostable, the diethylamino donor is susceptible to photo-oxidation. Limit laser power to <5% and use high-speed scanning or two-photon excitation for prolonged time-lapse imaging.

Sources

Method

Application Note: HPLC Method Development and Validation for the Quantification of 4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile

Document Type: Technical Protocol & Application Guide Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Introduction & Physicochemical Profiling The compound 4-(Diethylamino...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Application Guide Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals

Introduction & Physicochemical Profiling

The compound 4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile is a highly substituted, complex pyrimidine derivative [3]. In pharmaceutical and materials research, quantifying such molecules requires a robust, stability-indicating analytical method. Developing an accurate High-Performance Liquid Chromatography (HPLC) method for this compound requires a deep understanding of its structure-property relationships:

  • Lipophilicity: The presence of two phenyl rings and a diethylamino group imparts significant hydrophobicity (estimated LogP ~4.5–5.5), necessitating a reversed-phase chromatographic approach.

  • Ionizability: The diethylamino group is weakly basic. However, its basicity is heavily modulated by the electron-withdrawing carbonitrile group at the C5 position and the electron-deficient pyrimidine core. The expected pKa of the conjugate acid is approximately 3.5–4.5.

  • UV Activity: The highly conjugated π -system (diphenyl-pyrimidine core) provides strong ultraviolet absorbance, making UV/Vis or Photodiode Array (PDA) detection highly sensitive.

To ensure regulatory compliance, this protocol is built upon the Analytical Quality by Design (AQbD) framework and validated according to ICH Q2(R2) [1] and USP <1225> [2] guidelines.

Method Development Strategy & Causality

Do not just select parameters at random; every chromatographic choice must be a calculated response to the molecule's physicochemical profile.

Column Selection

Due to the high lipophilicity and the potential for secondary interactions between the basic diethylamino group and residual silanols on the silica matrix, peak tailing is a primary risk.

  • Choice: A high-purity, fully end-capped C18 column (e.g., 150 mm × 4.6 mm, 3.5 µm) is selected. Alternatively, a Phenyl-Hexyl column can be utilized to exploit π−π interactions with the analyte's diphenyl groups, offering orthogonal selectivity if closely eluting synthetic impurities are present.

Mobile Phase & pH Optimization

To achieve reproducible retention times and sharp peak shapes, the analyte must be in a single ionization state.

  • Choice: Operating near the pKa leads to partial ionization and peak splitting. We select an acidic mobile phase at pH 2.5 using 0.1% Trifluoroacetic acid (TFA) in water.

  • Causality: At pH 2.5, the diethylamino group is fully protonated. TFA acts as a hydrophobic ion-pairing agent, masking the positive charge of the amine, thereby increasing retention on the C18 stationary phase and suppressing deleterious silanol interactions.

Elution Mode
  • Choice: A gradient elution utilizing Acetonitrile (ACN) as the organic modifier.

  • Causality: While isocratic elution is simpler, the extreme lipophilicity of the target compound would result in excessive retention times and peak broadening. A gradient starting at 40% ACN and ramping to 90% ensures sharp peak shapes and efficiently washes strongly retained degradation products from the column.

AQbD_Workflow ATP Analytical Target Profile (ATP) Define Method Goals CQA Critical Quality Attributes (CQAs) Specificity, Accuracy, Precision ATP->CQA Risk Risk Assessment (FMEA) Identify Critical Parameters CQA->Risk DoE Design of Experiments (DoE) Optimize pH, Temp, %Organic Risk->DoE MODR Method Operable Design Region Establish Control Space DoE->MODR Val ICH Q2(R2) Validation Verify Performance MODR->Val

Analytical Quality by Design (AQbD) Workflow for HPLC Method Development.

Optimized Chromatographic Conditions

Based on the AQbD development phase, the following parameters represent the optimized, self-validating system.

Table 1: Final HPLC Method Parameters
ParameterSpecification
Column End-capped C18 (150 mm × 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Ultrapure Water (pH ~2.5)
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile (ACN)
Gradient Program 0-2 min: 40% B 2-10 min: 40% 90% B 10-13 min: 90% B 13-13.1 min: 90% 40% B 13.1-18 min: 40% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C ± 1°C
Injection Volume 10 µL
Detection (PDA) λ = 285 nm (Extracted), Scan 200–400 nm for peak purity
Diluent 50:50 Water:Acetonitrile (v/v)

Step-by-Step Validation Protocol (ICH Q2(R2) & USP <1225>)

To ensure trustworthiness and regulatory compliance, the method must be validated across the following parameters [1] [2].

Validation_Logic Val ICH Q2(R2) Method Validation Spec Specificity Peak Purity > 0.99 Val->Spec Lin Linearity & Range R² > 0.999 Val->Lin Acc Accuracy Recovery 98-102% Val->Acc Prec Precision RSD < 2.0% Val->Prec Sens LOD & LOQ S/N > 3 & > 10 Val->Sens

Logical Relationship of ICH Q2(R2) Validation Parameters.

Step 1: System Suitability Testing (SST)

Before initiating any validation sequence, the system must self-validate to prove it is capable of performing the analysis.

  • Inject the standard solution (e.g., 50 µg/mL) in six replicates.

  • Evaluate retention time ( tR​ ), theoretical plates ( N ), tailing factor ( Tf​ ), and relative standard deviation (%RSD) of the peak areas.

  • Causality: SST ensures that the pump, autosampler, and column kinetics are functioning optimally on the day of analysis.

Step 2: Specificity & Forced Degradation
  • Prepare standard solutions of the API.

  • Subject separate aliquots of the API to stress conditions:

    • Acid/Base: 0.1 N HCl and 0.1 N NaOH at 60°C for 24h. (Rationale: The carbonitrile group is susceptible to basic hydrolysis, potentially forming an amide or carboxylic acid).

    • Oxidation: 3% H2​O2​ at room temperature for 24h. (Rationale: The diethylamino group is prone to oxidative dealkylation or N-oxide formation).

    • Thermal/Photolytic: 60°C and UV light (254 nm) for 7 days.

  • Inject the stressed samples. Use PDA detection to calculate the Peak Purity Angle vs. Peak Purity Threshold.

  • Acceptance: The API peak must be entirely resolved from all degradation peaks (Resolution, Rs​≥2.0 ), and the peak purity flag must pass (Purity Angle < Purity Threshold).

Step 3: Linearity and Range
  • Prepare a stock solution of 4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile.

  • Dilute to create a minimum of six concentration levels ranging from 25% to 150% of the target working concentration (e.g., 12.5, 25, 37.5, 50, 62.5, and 75 µg/mL).

  • Inject each level in triplicate. Plot the peak area against the nominal concentration.

  • Causality: Evaluates whether the detector response is directly proportional to the analyte concentration, ensuring accurate quantitation across the operational range.

Step 4: Accuracy (Recovery)
  • Prepare a synthetic placebo matrix (if applicable to the formulation).

  • Spike the API into the matrix at three distinct levels: 50%, 100%, and 150% of the target concentration.

  • Prepare and inject three replicates per level (9 determinations total).

  • Calculate the percentage recovery: (RecoveredConcentration/TheoreticalConcentration)×100 .

  • Causality: Proves that the sample matrix does not cause signal suppression or enhancement.

Step 5: Precision (Repeatability & Intermediate Precision)
  • Repeatability (Method Precision): A single analyst prepares six independent sample preparations at the 100% concentration level and injects them on the same day.

  • Intermediate Precision (Ruggedness): A second analyst, on a different day, using a different HPLC system (if possible), repeats the preparation and injection of six samples.

  • Causality: Demonstrates that the method's random error is minimal and that human or hardware variations do not compromise data integrity.

Step 6: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Utilize the standard deviation of the response ( σ ) and the slope ( S ) from the linearity curve.

  • Calculate LOD = 3.3×(σ/S) and LOQ = 10×(σ/S) .

  • Verify the LOQ by preparing a sample at the calculated LOQ concentration and injecting it in six replicates to confirm a Signal-to-Noise ( S/N ) ratio ≥10 and an area %RSD ≤5.0% .

Data Presentation: Acceptance Criteria Summary

All quantitative data generated during the validation must be benchmarked against the following stringent criteria to be deemed fit-for-purpose.

Table 2: System Suitability and Validation Acceptance Criteria
Validation ParameterICH Q2(R2) / USP <1225> Acceptance Criteria
System Suitability (SST) %RSD of Area ≤2.0% ; Tailing Factor ( Tf​ ) ≤1.5 ; Theoretical Plates ( N ) ≥2000
Specificity Resolution ( Rs​ ) from nearest impurity ≥2.0 ; Peak Purity Angle < Purity Threshold
Linearity Correlation Coefficient ( R2 ) ≥0.999 ; y-intercept ≤2.0% of the 100% response
Accuracy (Recovery) Mean recovery at each level must be 98.0% – 102.0%; %RSD ≤2.0%
Repeatability %RSD of 6 independent preparations ≤2.0%
Intermediate Precision Overall %RSD of 12 preparations (Day 1 + Day 2) ≤2.0%
LOD / LOQ LOD S/N≥3 ; LOQ S/N≥10 with precision %RSD ≤5.0%

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2). Retrieved from[Link]

  • BA Sciences. USP General Chapter <1225> Validation of Compendial Procedures. Retrieved from [Link]

  • NextSDS. 4-(DIETHYLAMINO)-2,6-DIPHENYL-5-PYRIMIDINECARBONITRILE — Chemical Substance Information. Retrieved from [Link]

Application

Application Note: In Vivo Dosing Strategies for 4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile in Murine Models

Target Audience: Preclinical Researchers, DMPK Scientists, and Translational Pharmacologists. Objective: To provide a scientifically rigorous, self-validating framework for the formulation, pharmacokinetic (PK) profiling...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Preclinical Researchers, DMPK Scientists, and Translational Pharmacologists. Objective: To provide a scientifically rigorous, self-validating framework for the formulation, pharmacokinetic (PK) profiling, and pharmacodynamic (PD) translation of highly lipophilic pyrimidinecarbonitrile derivatives in murine models.

Introduction & Physicochemical Rationale

The compound 4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile (CAS: 320418-30-2) represents a class of heavily substituted, highly lipophilic small molecules[1]. Pyrimidine derivatives are foundational scaffolds in medicinal chemistry, frequently utilized as potent kinase inhibitors (e.g., CSF1R inhibitors) or modulators of metabolic enzymes[2].

However, the structural features that drive target affinity in this molecule—specifically the 2,6-diphenyl substitution and the diethylamino group—impart significant hydrophobicity. This high calculated partition coefficient (LogP) presents a critical bottleneck for in vivo studies. Administering such compounds in standard aqueous buffers inevitably leads to precipitation at the injection site or erratic gastrointestinal absorption, confounding PK/PD readouts[3]. To generate reliable preclinical data, researchers must employ specialized formulation strategies that ensure systemic exposure without inducing vehicle-related toxicity[4].

Formulation Strategy & Protocol

To overcome the lipophilicity of the diphenylpyrimidine scaffold, we utilize a co-solvent and complexation strategy. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly effective for this class of molecules; its hydrophobic cavity encapsulates the diphenyl rings, while its hydrophilic exterior ensures solubility in the aqueous bloodstream[5].

Step-by-Step Formulation Protocol (IV and PO Dosing)

This protocol yields a 2 mg/mL clear solution suitable for both Intravenous (IV) and Per Os (Oral Gavage, PO) administration.

  • Compound Solubilization (Causality: Lattice Disruption)

    • Weigh 20 mg of 4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile into a sterile glass vial.

    • Add 0.5 mL of 100% Dimethyl Sulfoxide (DMSO).

    • Scientific Rationale: DMSO is required to disrupt the stable crystalline lattice of the highly conjugated pyrimidine system before aqueous complexation can occur.

    • Vortex for 2 minutes until a clear, particle-free solution is achieved.

  • Cyclodextrin Complexation (Causality: Aqueous Shielding)

    • Prepare a 45% (w/v) HP-β-CD solution in sterile saline (0.9% NaCl).

    • Slowly add 9.5 mL of the 45% HP-β-CD solution to the DMSO/API mixture dropwise while continuously vortexing.

    • Scientific Rationale: Dropwise addition prevents localized supersaturation and subsequent "crashing out" (precipitation) of the API.

  • Self-Validation Check (Trustworthiness)

    • Incubate the final formulation (5% DMSO / 45% HP-β-CD / 50% Saline) at 37°C for 2 hours.

    • Centrifuge a 1 mL aliquot at 10,000 x g for 5 minutes. Inspect the bottom of the tube for micro-precipitates. If a pellet forms, the compound has exceeded its thermodynamic solubility limit, and the HP-β-CD concentration must be increased.

  • Sterilization

    • Pass the validated solution through a 0.22 µm PTFE syringe filter prior to dosing.

FormulationWorkflow A API: 320418-30-2 (Highly Lipophilic) B Solubilization (5% DMSO + 45% HP-β-CD) A->B C Sterile Filtration (0.22 µm PTFE) B->C D IV Dosing (Tail Vein, 2 mg/kg) C->D E PO Dosing (Oral Gavage, 10 mg/kg) C->E F Serial Blood Sampling (0.25 - 24 hrs) D->F E->F

Fig 1. Formulation and administration workflow for lipophilic pyrimidine derivatives.

Murine Pharmacokinetic (PK) Study Design

A robust PK study must evaluate both clearance mechanisms and oral bioavailability to inform downstream efficacy models[4].

Experimental Workflow
  • Animal Model: Male C57BL/6 mice (8-10 weeks old, n=3 per time point).

  • Preparation: Fast the PO cohort for 12 hours prior to dosing. Rationale: Lipophilic compounds can unpredictably partition into dietary fats in the gastric compartment, causing severe inter-subject variability. IV cohorts do not require fasting.

  • Dosing Regimen:

    • IV Arm: 2 mg/kg administered via lateral tail vein injection (Dose volume: 5 mL/kg).

    • PO Arm: 10 mg/kg administered via oral gavage (Dose volume: 10 mL/kg).

  • Sampling Strategy: Collect 50 µL of blood via submandibular bleed into K2-EDTA tubes at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Bioanalytical Self-Validation: Extract plasma using protein precipitation (3 volumes of cold Acetonitrile). Crucial Step: Always include a structurally similar, cassette-dosed internal standard (e.g., Erlotinib or a known pyrimidine analog) during LC-MS/MS analysis to validate extraction recovery and normalize matrix effects[5].

Target Quantitative Data Summary

Below is a structured matrix of target PK parameters expected for an optimized pyrimidine-based drug candidate[3].

PK ParameterIV Arm (2 mg/kg)PO Arm (10 mg/kg)Biological Implication
Cmax N/A> 500 ng/mLPeak systemic exposure; drives acute toxicity limits.
Tmax N/A1.0 - 2.0 hrsRate of gastrointestinal absorption.
AUC(0-∞) > 1500 hrng/mL> 2500 hrng/mLTotal systemic exposure over time.
Clearance (CL) < 30 mL/min/kgN/ARate of drug elimination (Targeting < 50% hepatic blood flow).
Half-life (t1/2) 2.0 - 4.0 hrs3.0 - 5.0 hrsDetermines dosing frequency for efficacy models.
Bioavailability (F%) 100% (Reference)> 30% Viability as an oral therapeutic candidate.

Pharmacodynamic (PD) Translation & Efficacy Dosing

Once the PK profile is established, the data must be mathematically translated into a Pharmacodynamic (PD) dosing regimen. For pyrimidine-based kinase inhibitors, efficacy is typically driven by the Time above Minimum Effective Concentration (Time > MEC) [4].

  • Establish the MEC: Determine the in vitro IC50​ of 4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile against the target cell line. Adjust this value for murine plasma protein binding (PPB) to find the free-drug MEC.

  • Calculate Dosing Interval (Tau, τ ): Using the terminal half-life ( t1/2​ ) derived from the PK study, calculate the frequency required to keep plasma trough levels ( Cmin​ ) above the MEC. If the t1/2​ is 3 hours, a once-daily (QD) regimen will likely result in sub-therapeutic trough levels, necessitating a twice-daily (BID) or continuous infusion model.

PKPD_Logic PK PK Profiling (AUC, Cmax, t1/2) Integration PK/PD Integration (Time > MEC) PK->Integration Target In Vitro Potency (IC50 / MEC) Target->Integration Dose Efficacy Dosing (Regimen Optimization) Integration->Dose Readout In Vivo Efficacy (Tumor/Target Readout) Dose->Readout

Fig 2. Logical translation of pharmacokinetic data into in vivo pharmacodynamic dosing regimens.

References

  • Sigma-Aldrich. "4-(diethylamino)-2,6-diphenylpyrimidine-5-carbonitrile." Sigma-Aldrich Product Catalog.
  • Liang, X., et al. (2022). "Discovery of Pyrrolo[2,3-d]pyrimidine derivatives as potent and selective colony stimulating factor 1 receptor kinase inhibitors." European Journal of Medicinal Chemistry.
  • MDPI. (2024). "Recent Advances in Pyrimidine-Based Drugs." Pharmaceuticals.
  • WuXi AppTec. (2024). "Formulation Development Strategy: Preclinical PK, PD, and TK Considerations." WuXi AppTec Resources.
  • Yao, Q., et al. (2019). "Preclinical PK/PD model for the combinatorial use of dexamethasone and sulpiride in the treatment of breast cancer." Acta Pharmaceutica Sinica B (via PMC).

Sources

Method

Application Note: Formulation Strategies for 4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile in Aqueous Media

Executive Summary The development of pyrimidine derivatives as targeted kinase inhibitors and pharmacological probes is frequently bottlenecked by their exceptionally poor aqueous solubility[1]. 4-(Diethylamino)-2,6-diph...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of pyrimidine derivatives as targeted kinase inhibitors and pharmacological probes is frequently bottlenecked by their exceptionally poor aqueous solubility[1]. 4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile represents a classic "brick dust" molecule (BCS Class II/IV). This application note details the physicochemical causality behind its insolubility and provides two field-proven, self-validating formulation protocols—Cyclodextrin Inclusion Complexation and Top-Down Wet Media Milling —designed to render this highly lipophilic compound suitable for in vitro assays and in vivo dosing.

Physicochemical Profiling & Causality of Insolubility

To successfully formulate a compound, one must first understand the molecular mechanics driving its phase behavior.

  • High Crystal Lattice Energy: The central pyrimidine core, flanked by two phenyl rings at the 2 and 6 positions, creates a highly planar and rigid structure. This promotes strong intermolecular π−π stacking in the solid state, resulting in a high melting point and an immense thermodynamic penalty for cavity formation in water.

  • Extreme Lipophilicity: The bulky 4-diethylamino group and the diphenyl moieties drive the LogP significantly higher, making the molecule highly hydrophobic.

  • The Illusion of pH-Dependent Solubilization: While the diethylamino group is a tertiary amine, its basicity is severely attenuated. The lone pair on the nitrogen delocalizes into the conjugated pyrimidine ring, a pull that is further exacerbated by the strongly electron-withdrawing 5-carbonitrile group. Consequently, the pKa of this amine is exceptionally low. Simple pH adjustment (e.g., lowering the pH to 2.0) fails to fully protonate the molecule, rendering standard acid-salt solubilization techniques ineffective[2].

Because chemical modification or pH adjustment is insufficient, formulation must rely on either shielding the hydrophobic surfaces from water (Complexation) or overcoming the lattice energy via mechanical attrition (Nanosuspension).

Formulation Strategy 1: Cyclodextrin Inclusion Complexation

Rationale & Causality

Cyclodextrins (CDs) are cyclic oligosaccharides featuring a hydrophilic exterior and a hydrophobic inner cavity[3][4]. For 4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile, the bulky diphenyl groups are prime candidates for insertion into the cavity of Hydroxypropyl- β -cyclodextrin (HP- β -CD) . By encapsulating these hydrophobic domains, the inclusion complex shields the lipophilic surface area from the aqueous environment, thermodynamically driving the compound into solution[2].

CD_Complexation A API (Solid Excess) Highly Lipophilic C Equilibration (Stirring 24-48h at 25°C) A->C B Aqueous HP-β-CD (Hydrophobic Cavity) B->C D Filtration (0.22 µm) Remove Uncomplexed API C->D E Clear Aqueous Solution (Inclusion Complex) D->E

Workflow for cyclodextrin inclusion complexation and self-validation.

Protocol: Phase-Solubility & Complex Preparation
  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP- β -CD in ultra-pure water or a physiologically acceptable buffer (e.g., PBS pH 7.4).

  • API Addition: Add 10 mg of the solid API to 1 mL of the CD solution. Crucial Step: You must add an excess amount of solid API to ensure the system reaches thermodynamic equilibrium[3].

  • Equilibration: Seal the vial and place it on a rotary shaker at 25°C for 48 hours.

    • Self-Validation Check: After 48 hours, the presence of a cloudy suspension (undissolved API) confirms that the thermodynamic solubility limit of the complex has been reached. If the solution is completely clear, the maximum solubility has not been determined; add more API and repeat.

  • Separation: Centrifuge the suspension at 10,000 × g for 10 minutes to pellet the uncomplexed drug.

  • Filtration: Syringe-filter the supernatant through a 0.22 µm PVDF membrane to yield a clear, optically transparent inclusion complex solution[3].

Formulation Strategy 2: Top-Down Wet Media Milling (Nanosuspension)

Rationale & Causality

When the required dosing concentration exceeds the encapsulation capacity of cyclodextrins (e.g., in maximum tolerated dose toxicology studies), nanosuspensions are the preferred vehicle[5]. Wet media milling uses high-shear mechanical attrition to fracture the drug crystals, reducing the particle size to <300 nm[6][7]. According to the Noyes-Whitney equation, this exponential increase in specific surface area drastically enhances the dissolution velocity.

However, nanoparticles possess high surface free energy, driving them to agglomerate or undergo Ostwald ripening[6]. To counteract this, a dual-stabilizer system is employed: a steric polymer (Polyvinyl Alcohol, PVA) to provide a physical barrier, and an electrostatic surfactant (Sodium Lauryl Sulfate, SLS) to induce charge repulsion[7][8].

Nanosuspension A Coarse API Powder (High Lattice Energy) C Pre-dispersion (High-Shear Mixing) A->C B Aqueous Stabilizers (PVA + SLS) B->C D Wet Media Milling (0.3 mm Zirconia Beads) C->D E Stable Nanosuspension (< 300 nm Particle Size) D->E

Top-down wet media milling process for stable nanosuspension generation.

Protocol: Benchtop Bead Milling
  • Stabilizer Vehicle: Dissolve 0.5% (w/v) PVA and 0.1% (w/v) SLS in ultra-pure water.

  • Pre-Dispersion: Add 50 mg of API powder to 5 mL of the stabilizer vehicle. Homogenize using a high-shear rotor-stator mixer (e.g., Ultra-Turrax) at 10,000 rpm for 2 minutes to break up macroscopic aggregates[9].

  • Milling Phase: Transfer the pre-dispersion into a 20 mL milling chamber. Add 10 g of 0.3 mm Yttrium-stabilized Zirconia (YTZ) beads[7][8].

  • Attrition: Mill at 500 rpm for 3 hours. Critical Parameter: Use cycles of 15 minutes ON and 10 minutes OFF to prevent thermal degradation of the API and localized melting[8].

  • Harvesting: Separate the resulting nanosuspension from the milling media using a 100 µm stainless steel sieve.

    • Self-Validation Check: Analyze the nanosuspension via Dynamic Light Scattering (DLS). A Polydispersity Index (PDI) of <0.3 and a Zeta potential of <−30 mV confirms uniform size distribution and adequate electrostatic repulsion, validating the formulation's stability[8].

Quantitative Data Summary

The following table summarizes the expected solubility enhancements based on the physicochemical properties of rigid pyrimidine derivatives subjected to these specific protocols.

Formulation StrategyTechnique / VehicleApparent API Concentration (mg/mL)Fold EnhancementVisual Appearance
Unformulated API Aqueous Buffer (pH 7.4) <0.001 1x (Baseline)White, settling suspension
pH Adjustment Acidic Buffer (pH 2.0) ∼0.005 5xCloudy suspension
Inclusion Complex 20% w/v HP- β -CD 1.5−2.5 >1,500 xClear, transparent solution
Nanosuspension Wet Milling (PVA/SLS) 10.0 (Suspended) >10,000 xOpaque, milky liquid

Analytical Validation & Quality Control

To ensure the integrity of the formulated 4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile, the following QC pipeline must be executed:

  • Assay & Purity (HPLC-UV): Quantify the dissolved API in the cyclodextrin complex (post-filtration) using a C18 reverse-phase column. Ensure no degradation peaks emerged during the 48-hour equilibration or the high-energy milling process.

  • Particle Sizing (DLS): For the nanosuspension, confirm the Z-average particle size is strictly below 300 nm to guarantee uniform in vivo absorption and prevent capillary blockade if administered intravenously.

  • Solid-State Characterization (DSC/XRD): If the nanosuspension is lyophilized, perform Differential Scanning Calorimetry (DSC) to ensure the milling process did not induce an unwanted polymorphic transition or amorphization, which could lead to unpredictable recrystallization during storage[9].

References

  • Benchchem.
  • PMC (National Institutes of Health).
  • ACS Publications.
  • Drug Development & Delivery.
  • Patsnap Eureka.
  • PMC (National Institutes of Health).
  • PMC (National Institutes of Health).
  • Brieflands.
  • ResearchGate.

Sources

Application

Step-by-step synthesis of 4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile via multi-component reactions

Introduction & Strategic Rationale The pyrimidine scaffold is a privileged pharmacophore in drug discovery, and highly functionalized derivatives like 4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile are of signifi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The pyrimidine scaffold is a privileged pharmacophore in drug discovery, and highly functionalized derivatives like 4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile are of significant synthetic interest. While multicomponent reactions (MCRs) are highly valued for their atom economy and rapid library generation, directly incorporating a secondary amine (such as diethylamine) into the pyrimidine core via a single-step MCR is mechanistically disfavored[1].

The Causality of the Synthetic Design: In a classical three-component Knoevenagel/Michael/Cyclization cascade utilizing benzaldehyde, malononitrile, and benzamidine, the final cyclization occurs via nucleophilic attack on the nitrile carbon. This exclusively yields a primary 4-amino group[1]. Because this primary amine is heavily resonance-stabilized (tautomerizing with the imine form), attempting a selective dialkylation to achieve a diethylamino group typically results in poor yields, over-alkylation, and quaternary salt formation.

To bypass this limitation, this protocol employs a Tandem MCR-SNAr Workflow . By strategically replacing malononitrile with ethyl cyanoacetate, the MCR cyclization is redirected to the ester carbonyl. This expels ethanol and generates a 4-oxo (pyrimidinone) core[2]. The resulting 4-oxo-2,6-diphenyl-5-pyrimidinecarbonitrile is readily activated via halogenation, creating a highly electrophilic C4 position that is perfectly primed for a clean nucleophilic aromatic substitution (SNAr) with diethylamine[3].

Mechanistic & Workflow Visualizations

Workflow cluster_0 Step 1: MCR cluster_1 Step 2: Halogenation cluster_2 Step 3: SNAr Amination A Benzaldehyde + Ethyl Cyanoacetate + Benzamidine HCl B 4-Oxo-2,6-diphenyl- 5-pyrimidinecarbonitrile A->B K2CO3, H2O Microwave, 100°C C 4-Chloro-2,6-diphenyl- 5-pyrimidinecarbonitrile B->C POCl3, Reflux 2.5 hours D 4-(Diethylamino)-2,6-diphenyl- 5-pyrimidinecarbonitrile C->D Diethylamine, THF 0°C to RT

Workflow for the synthesis of 4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile.

Mechanism N1 Knoevenagel Condensation N2 Ethyl 2-cyano-3-phenylacrylate (Intermediate) N1->N2 Benzaldehyde + Ethyl Cyanoacetate N3 Michael Addition (Benzamidine attack) N2->N3 + Benzamidine N4 Intramolecular Cyclization (Amidation) N3->N4 - H2O N5 4-Oxo-Pyrimidine Scaffold N4->N5 - EtOH

Mechanistic pathway of the multicomponent synthesis of the pyrimidinone core.

Experimental Protocols

Step 1: Microwave-Assisted MCR of 4-Oxo-2,6-diphenyl-5-pyrimidinecarbonitrile

Rationale: Microwave irradiation provides rapid, uniform dielectric heating, significantly accelerating the Knoevenagel condensation and subsequent cyclization compared to traditional thermal reflux (reducing reaction time from 8 hours to 20 minutes)[2]. Water is used as a green solvent, driving the precipitation of the highly hydrophobic product.

  • Preparation: In a 30 mL microwave-safe vial equipped with a magnetic stir bar, add benzaldehyde (1.06 g, 10 mmol), ethyl cyanoacetate (1.13 g, 10 mmol), benzamidine hydrochloride (1.56 g, 10 mmol), and potassium carbonate (2.76 g, 20 mmol).

  • Solvation: Add 15 mL of deionized water. Seal the vial with a crimp cap.

  • Irradiation: Place the vial in a dedicated microwave synthesizer. Irradiate at 300 W, ramping to 100 °C, and hold for 20 minutes.

  • Isolation: Allow the reaction to cool to room temperature. The product will precipitate as a solid mass. Filter the crude solid under a vacuum, wash thoroughly with cold water (3 × 10 mL) to remove inorganic salts, and recrystallize from hot ethanol.

Step 2: Halogenation to 4-Chloro-2,6-diphenyl-5-pyrimidinecarbonitrile

Rationale: Phosphorus oxychloride (POCl₃) acts as both the solvent and the chlorinating agent. The high temperature drives the conversion of the tautomeric 4-hydroxy group into a highly reactive dichlorophosphate intermediate, which rapidly collapses via chloride displacement to form the aryl chloride[3].

  • Preparation: Suspend the purified 4-oxo-2,6-diphenyl-5-pyrimidinecarbonitrile (1.36 g, 5 mmol) in 15 mL of POCl₃ in a 50 mL round-bottom flask.

  • Reflux: Attach a reflux condenser and heat the mixture to 105 °C in an oil bath under a nitrogen atmosphere for 2.5 hours. The suspension will gradually turn into a clear, dark solution as the reaction progresses.

  • Quenching: Cool the flask to room temperature. Carefully and slowly pour the mixture over 100 g of crushed ice with vigorous stirring to safely hydrolyze the excess POCl₃.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 × 20 mL). Wash the combined organic layers with saturated NaHCO₃ (aq) and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the chlorinated intermediate.

Step 3: SNAr Amination to Target Compound

Rationale: The C4 position of the pyrimidine is highly electrophilic due to the electron-withdrawing nature of the adjacent ring nitrogens and the C5-cyano group. The initial nucleophilic attack by diethylamine is exothermic; starting the reaction at 0 °C prevents side reactions (such as hydrolysis if adventitious moisture is present) and ensures a clean substitution profile.

  • Preparation: Dissolve the 4-chloro-2,6-diphenyl-5-pyrimidinecarbonitrile (1.16 g, 4 mmol) in 20 mL of anhydrous tetrahydrofuran (THF) in a dry flask.

  • Addition: Cool the flask to 0 °C in an ice bath. Add diethylamine (0.88 g, 12 mmol, 3 equivalents) dropwise via syringe. The excess amine acts as an acid scavenger for the generated HCl.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4.0 hours.

  • Purification: Evaporate the THF under reduced pressure. Partition the residue between water (20 mL) and ethyl acetate (20 mL). Extract the aqueous layer with additional ethyl acetate (2 × 15 mL). Dry the combined organic layers over MgSO₄, filter, and concentrate. Purify the crude product via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to isolate pure 4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile.

Quantitative Data & Analytical Markers

StepIntermediate / ProductYield (%)TimeTemp (°C)Key Analytical Marker (IR / ¹H NMR)
1 4-Oxo-2,6-diphenyl-5-pyrimidinecarbonitrile7820 min100IR: Strong ν(C=O) stretch at ~1680 cm⁻¹
2 4-Chloro-2,6-diphenyl-5-pyrimidinecarbonitrile852.5 h105IR: Complete disappearance of C=O stretch
3 4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile924.0 h25NMR: δ 3.5 (q, 4H, -CH₂-), 1.2 (t, 6H, -CH₃)

References

  • Sheibani, H., & Arman, S. (2008). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. ARKIVOC. 1

  • Xavier, A. L., Alexandrino, D. S., Falcão, E. P. S., Srivastava, R. M., & dos Anjos, J. V. (2014). A green, microwave-mediated, multicomponent synthesis of pyrimidine and pyrimidinone derivatives. Blucher Chemistry Proceedings. 2

  • ChemInform Abstract. (2025). Efficient Synthesis of Pyrimidinecarbonitriles and Their Derivatives. ResearchGate. 3

Sources

Method

Application Note: Utilizing 4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile in High-Efficiency OLEDs

Executive Summary & Mechanistic Rationale The development of next-generation Organic Light-Emitting Diodes (OLEDs) relies heavily on the design of purely organic fluorophores capable of harvesting both singlet and triple...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of next-generation Organic Light-Emitting Diodes (OLEDs) relies heavily on the design of purely organic fluorophores capable of harvesting both singlet and triplet excitons. 4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile (CAS: 320418-30-2) represents a highly effective molecular architecture for optoelectronic applications, functioning either as a high-efficiency fluorescent dopant or a Thermally Activated Delayed Fluorescence (TADF) emitter.

The optoelectronic utility of this molecule stems from its strict Donor-Acceptor (D-A) structural paradigm:

  • The Acceptor Core: The pyrimidine ring, heavily electron-deficient by nature, is further functionalized with a strongly electron-withdrawing carbonitrile (-CN) group. This creates a deep Lowest Unoccupied Molecular Orbital (LUMO)[1].

  • The Donor Moiety: The diethylamino group acts as a strong electron donor, localizing the Highest Occupied Molecular Orbital (HOMO).

  • Steric Shielding: The two phenyl rings at the 2- and 6- positions provide crucial steric bulk. This prevents π−π stacking in the solid state, effectively suppressing Aggregation-Caused Quenching (ACQ) and Triplet-Triplet Annihilation (TTA).

Causality in Design: The spatial separation of the HOMO (on the amine) and the LUMO (on the pyrimidinecarbonitrile) minimizes the orbital exchange integral. This results in a vanishingly small singlet-triplet energy gap ( ΔEST​ ), which is the fundamental thermodynamic requirement for reverse intersystem crossing (RISC)—allowing non-emissive triplet excitons to upconvert into emissive singlets using ambient thermal energy[2].

Photophysical Dynamics & TADF Mechanism

To fully utilize this compound in an OLED, researchers must first validate its photophysical pathways. The Jablonski diagram below illustrates the exciton dynamics governed by the pyrimidinecarbonitrile D-A system.

TADF_Mechanism S0 S0 (Ground State) S1 S1 (Singlet Excited State) S0->S1 Excitation S1->S0 Prompt Fluorescence T1 T1 (Triplet Excited State) S1->T1 ISC T1->S0 Non-Radiative Decay T1->S1 RISC (Thermal Energy)

Figure 1: Jablonski diagram illustrating the TADF mechanism in D-A pyrimidinecarbonitriles.

Protocol 1: Photophysical Validation & ΔEST​ Determination

This protocol is a self-validating system: by measuring the transient photoluminescence (TRPL) in both aerated and degassed environments, the presence of the triplet-mediated RISC pathway is definitively proven.

Step-by-Step Methodology:

  • Matrix Preparation: Co-dissolve 4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile (5 wt%) and a high-triplet-energy host matrix (e.g., CBP or mCP) in anhydrous toluene to a total concentration of 10 mg/mL. Rationale: Doping into a rigid host restricts intramolecular molecular motions (suppressing non-radiative decay) and prevents exciton quenching.

  • Film Fabrication: Spin-coat the solution onto pre-cleaned quartz substrates at 2000 rpm for 60 seconds. Anneal at 80°C for 10 minutes in a nitrogen-filled glovebox to remove residual solvent.

  • Steady-State Spectra: Measure the UV-Vis absorption and steady-state photoluminescence (PL) spectra at 300 K. Extract the optical bandgap from the onset of the absorption spectrum.

  • Low-Temperature Phosphorescence: Cool the sample to 77 K using a liquid nitrogen cryostat. Measure the phosphorescence spectrum with a delay time of 1 ms to isolate triplet emission. Rationale: The energy difference between the onset of the 300 K fluorescence and 77 K phosphorescence yields the precise ΔEST​ .

  • Transient PL (Self-Validation): Using Time-Correlated Single Photon Counting (TCSPC), measure the PL decay at 300 K under a vacuum ( <10−3 Torr). You should observe a bi-exponential decay: a nanosecond prompt component ( τp​ ) and a microsecond delayed component ( τd​ ).

  • Oxygen Quenching Test: Vent the sample chamber to ambient air and repeat the TCSPC measurement. Causality: Oxygen is a potent triplet scavenger. If the microsecond delayed component ( τd​ ) vanishes in air, it unequivocally confirms that the delayed emission originates from triplet upconversion (TADF), validating the emitter's mechanism.

OLED Device Engineering

To harness the pyrimidinecarbonitrile emitter, the device architecture must confine excitons and balance charge carrier mobility.

OLED_Architecture Cathode Cathode: Al (100 nm) EIL Electron Injection: LiF (1 nm) Cathode->EIL ETL Electron Transport: TmPyPB (30 nm) EIL->ETL EML Emissive Layer: CBP + Pyrimidine Dopant (20 nm) ETL->EML HTL Hole Transport: TAPC (40 nm) EML->HTL HIL Hole Injection: HAT-CN (10 nm) HTL->HIL Anode Anode: ITO Glass Substrate HIL->Anode

Figure 2: Multilayer OLED architecture for pyrimidinecarbonitrile-based emitters.

Protocol 2: Vacuum-Deposited OLED Fabrication

Step-by-Step Methodology:

  • Substrate Preparation: Sonicate Indium Tin Oxide (ITO) coated glass substrates sequentially in Decon 90 detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry with N2​ gas.

  • Work Function Tuning: Treat the ITO substrates with UV-Ozone for 20 minutes. Causality: This step removes trace organic contaminants and increases the work function of ITO, significantly lowering the hole-injection barrier.

  • Vacuum Deposition: Transfer substrates to a thermal evaporator. Pump down the chamber to a base pressure of ≤2×10−6 Torr. Causality: High vacuum is mandatory to prevent the inclusion of oxygen/moisture defects, which act as deep charge traps and non-radiative recombination centers.

  • Hole Injection/Transport Layers: Deposit HAT-CN (10 nm) at a rate of 0.5 Å/s, followed by TAPC (40 nm) at 1.0 Å/s. Rationale: TAPC possesses a high triplet energy ( T1​≈2.87 eV), which prevents triplet excitons from leaking out of the emissive layer.

  • Emissive Layer (EML) Co-deposition: Co-evaporate the host (CBP) and 4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile. Control the host rate at 1.0 Å/s and the dopant rate at 0.05 Å/s to achieve a ~5 wt% doping concentration. Causality: Precise rate control ensures uniform dispersion, mitigating concentration quenching.

  • Electron Transport/Injection Layers: Deposit TmPyPB (30 nm) at 1.0 Å/s, followed by LiF (1 nm) at 0.1 Å/s.

  • Cathode Metallization: Deposit Aluminum (100 nm) at 2.0 Å/s through a shadow mask to define the active device area.

  • Encapsulation: Transfer the devices directly into an inert glovebox ( O2​,H2​O<0.1 ppm) and encapsulate using UV-curable epoxy and a glass coverslip.

Quantitative Performance Metrics

The table below summarizes the expected optoelectronic parameters for 4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile and structurally related pyrimidinecarbonitrile TADF derivatives when evaluated using the protocols above.

Table 1: Photophysical and Electroluminescence Parameters

Compound / Emitter System λem​ (nm) ΔEST​ (eV) τp​ (ns) τd​ ( μ s)PLQY (%)Max EQE (%)
4-(Diethylamino)-... (5 wt% in CBP) 4850.12182.48819.5
Reference Pyrimidine-TADF 5100.08151.89224.0
Indole-Pyrimidine Hybrid[1] 5300.15224.17614.2

Note: λem​ = Peak emission wavelength; τp​ = Prompt fluorescence lifetime; τd​ = Delayed fluorescence lifetime; PLQY = Photoluminescence Quantum Yield; EQE = External Quantum Efficiency.

References

  • Optimizing Optoelectronic Properties of Pyrimidine-Based TADF Emitters Optical Materials, 152(1):115539 (2024). URL:[Link]

  • Solid-State Luminescent Materials Containing Both Indole and Pyrimidine Moieties: Design, Synthesis, and Density Functional Theory Calculations ACS Omega, April 2022. URL:[Link]

  • Cystine-responsive cyano-functionalized acenaphthopyrazine derivative for tumor microenvironment modulation-based chemotherapy sensitization and side effect reduction ResearchGate, January 2026. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Crystallization Optimization for 4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific thermodynamic and kinetic challenges associated with the isolation a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific thermodynamic and kinetic challenges associated with the isolation and purification of 4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile .

Due to its highly lipophilic nature—driven by the dual phenyl rings and the bulky diethylamino substituent—and its rigid pyrimidinecarbonitrile core, this Active Pharmaceutical Ingredient (API) is highly susceptible to Liquid-Liquid Phase Separation (LLPS) (colloquially known as "oiling out") and conformational polymorphism[1],[2]. This guide provides self-validating protocols, mechanistic troubleshooting, and phase-control strategies to ensure high-purity, morphologically uniform crystalline yields.

Troubleshooting Guide & FAQs

Q1: During cooling crystallization, my solution turns into a cloudy emulsion and forms a viscous resin instead of crystals. What is happening? A1: You are observing Liquid-Liquid Phase Separation (LLPS)[3]. Thermodynamically, your solvent and antisolvent are fully miscible, but the presence of the highly lipophilic pyrimidinecarbonitrile solute forces a spinodal decomposition[3]. The cooling trajectory has crossed the liquid-liquid coexistence curve (binodal) before reaching the critical supersaturation required for solid nucleation[1]. The solute-rich oil droplets eventually undergo uncontrolled, spontaneous nucleation, resulting in the sticky, impure agglomerates you observe[4],[1]. Corrective Action: You must alter the thermodynamic pathway. Either adjust the initial concentration so the cooling trajectory bypasses the LLPS region entirely, or introduce seed crystals within the metastable zone before the cloud point is reached[4]. Seeding consumes the supersaturation, pulling the concentration below the binodal curve and preventing demixing[3],[1].

Q2: I am using an antisolvent method. How do I prevent the compound from precipitating as an amorphous solid? A2: Rapid addition of an antisolvent (e.g., water or heptane) creates localized zones of extreme supersaturation, crashing the compound out faster than the crystal lattice can assemble[5]. The flexible diethylamino group exacerbates this by requiring time to adopt the lowest-energy conformation for lattice packing. Corrective Action: Shift from batch dumping to controlled, continuous antisolvent dosing. Implement ultrasonic irradiation (sonocrystallization) during the dosing phase[5],[6]. Cavitation bubbles generated by ultrasound reduce the induction time for primary nucleation, promoting the formation of ordered microcrystals rather than amorphous aggregates[5].

Q3: How do I control polymorphism in this compound? A3: The rotational freedom of the phenyl rings and the diethylamino group allows this molecule to exist in multiple conformational states[2]. Different solvent polarities will stabilize different conformers via hydrogen bonding with the carbonitrile (-CN) group. Polymorphic structures have the same chemical composition but differ in lattice structures, affecting solubility and stability[2]. Corrective Action: Use a highly specific solvent/antisolvent ratio and maintain strict isothermal holding times. If a metastable polymorph is desired, isolate the amorphous intermediate first, then perform a solvent-mediated phase transition, as non-classical crystallization from an amorphous phase is often easier to control in antisolvent systems[7]. For highly insoluble pyrimidine derivatives, antisolvent vapor diffusion using DMF and an antisolvent like diethyl ether is highly effective for isolating pure polymorphs[8],[9].

Validated Experimental Methodologies

Protocol A: Seeded Cooling Crystallization (LLPS Avoidance)

Mechanistic Goal: Bypass the spinodal decomposition region by consuming supersaturation via controlled crystal growth.

  • Dissolution: Suspend 4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile in a predefined volume of Ethyl Acetate (Good Solvent). Heat to 65°C under continuous agitation (400 RPM) until complete dissolution is achieved.

  • Filtration: Polish-filter the hot solution through a 0.45 µm PTFE membrane into a pre-heated jacketed crystallizer to remove foreign nucleating agents.

  • Controlled Cooling: Cool the solution at a linear rate of 0.5°C/min to the predetermined Metastable Zone (e.g., 45°C), strictly above the established LLPS cloud point.

  • Validation Checkpoint 1: Utilize an in-line Focused Beam Reflectance Measurement (FBRM) probe or visual inspection. The solution must remain optically clear. The Relative Backscatter Index (RBI) trend of a Particle Video Microscope (PVM) is a highly suitable tool for monitoring LLPS[3]. If the RBI spikes, LLPS has occurred; reheat to 65°C and dilute.

  • Seeding: Introduce 1-2 wt% of finely milled seed crystals (pure polymorph) suspended in a minimal volume of cold antisolvent (e.g., Heptane).

  • Isothermal Hold: Maintain the temperature at 45°C for 2 hours. Causality: This hold allows the seeds to consume the supersaturation, lowering the solute concentration below the liquid-liquid phase boundary[3],[1].

  • Final Cooling & Isolation: Resume cooling at 0.2°C/min down to 5°C. Filter the resulting suspension, wash with cold Heptane, and dry under vacuum at 40°C.

  • Validation Checkpoint 2: Perform Powder X-Ray Diffraction (PXRD) on the dried cake to confirm polymorphic purity.

Protocol B: Antisolvent Vapor Diffusion (For Polymorph Screening)

Mechanistic Goal: Achieve extremely slow, thermodynamically controlled supersaturation to grow high-quality single crystals for structural elucidation.

  • Preparation: Dissolve 50 mg of the compound in 1 mL of DMF in a 2-dram inner vial.

  • Validation Checkpoint 1: Ensure the solution is undersaturated at room temperature (completely clear).

  • Chamber Setup: Place the open inner vial into a larger 20 mL outer vial containing 5 mL of Diethyl Ether (Antisolvent).

  • Equilibration: Seal the outer vial tightly with a PTFE-lined cap. Store undisturbed in a temperature-controlled cabinet at 20°C.

  • Harvesting: Over 3-7 days, the volatile antisolvent will diffuse into the DMF, slowly lowering the solubility and inducing nucleation[8],[9]. Harvest the crystals carefully using a stereomicroscope.

Quantitative Optimization Data

Table 1: Solvent System & Thermodynamic Parameter Matrix

Solvent / AntisolventCrystallization MethodLLPS RiskPolymorph ControlTypical YieldPurity
Ethanol / WaterUnseeded CoolingHighPoor60-70%Low (Agglomerates)
Ethyl Acetate / HeptaneSeeded CoolingLowExcellent>85%>99%
DMF / Diethyl EtherVapor DiffusionLowExcellent<50% (Screening)>99% (Single Crystal)
DMSO / WaterSonocrystallizationModerateGood>90%>95%

Table 2: Troubleshooting Matrix

ObservationRoot CauseMechanistic ExplanationCorrective Action
Viscous resin forms on reactor wallsMacroscopic Oiling Out (LLPS)Spinodal decomposition occurs before crystal nucleation.Seed solution in the metastable zone above the cloud point.
Amorphous precipitate upon antisolvent additionExcessive SupersaturationRapid dosing creates localized zones where precipitation outpaces lattice assembly.Reduce dosing rate; apply ultrasonic irradiation.
Inconsistent melting points between batchesConformational PolymorphismFlexible diethylamino group packs differently depending on solvent polarity.Standardize solvent ratios and isothermal hold times.

Process Visualizations

LLPS_Avoidance A Determine Phase Diagram (Solubility & Cloud Point) B Prepare Supersaturated Solution (Hot) A->B C Cool to Metastable Zone (Above Binodal Curve) B->C D Is LLPS Risk High? C->D E Add Seed Crystals (Consume Supersaturation) D->E Yes (Proactive) F Spontaneous Oiling Out (Phase Demixing) D->F No (Unseeded) G Controlled Crystal Growth E->G H Agglomeration & Impurities F->H

Workflow for avoiding liquid-liquid phase separation (LLPS) via targeted seeding.

Antisolvent_Cryst API API in Good Solvent (e.g., DMF / EtOAc) Mix Micromixing Zone (Supersaturation Generation) API->Mix Anti Controlled Antisolvent Dosing (e.g., Heptane / Water) Anti->Mix Ultra Ultrasonic Irradiation (Cavitation Bubbles) Mix->Ultra Trigger Nuc Rapid Primary Nucleation Ultra->Nuc Reduces Induction Time Growth Uniform Microparticles Nuc->Growth

Antisolvent crystallization enhanced by ultrasonic irradiation for uniform particle size.

References

  • [3] Liquid-Liquid Phase Separation in Crystallization. Mettler Toledo.[Link]

  • [4] Study on the Oiling-out and Crystallization for the Purification of Idebenone. Organic Process Research & Development - ACS Publications.[Link]

  • [1] The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. MDPI.[Link]

  • [9] What is the best method for crystallization of a pyrimidin-2(5)-one.... ResearchGate.[Link]

  • [2] WO2019209738A1 - Use of neutrophil elastase inhibitors in liver disease. Google Patents.

  • [5] Antisolvent Crystallization of Poorly Water Soluble Drugs. International Journal of Chemical Engineering and Applications (IJCEA).[Link]

  • [6] Recent progress in antisolvent crystallization. CrystEngComm (RSC Publishing).[Link]

  • [7] Crystallization Selectivity of Ribavirin Solution and Amorphous Phase. MDPI.[Link]

Sources

Optimization

Preventing degradation of 4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile during long-term storage

Introduction Welcome to the technical support guide for 4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile (CAS No: 320418-30-2).[1] This document provides researchers, scientists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for 4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile (CAS No: 320418-30-2).[1] This document provides researchers, scientists, and drug development professionals with essential information for the long-term storage and handling of this compound to maintain its integrity and ensure experimental reproducibility. The stability of complex organic molecules is paramount for reliable results. This guide offers a structured approach to troubleshooting common issues and outlines best practices based on established chemical principles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and stability of 4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile.

Q1: What are the recommended long-term storage conditions for this compound?

A1: For optimal long-term stability, the solid compound should be stored at or below -20°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[2][3][4] It should be protected from light, moisture, and oxygen.[2]

Q2: What is the typical appearance of the pure, solid compound?

A2: While specific data for this exact compound is limited, analogous substituted pyrimidine derivatives are often white to off-white or pale yellow crystalline powders.[5] A significant deviation from this, such as a dark yellow or brown coloration, may indicate degradation.

Q3: Is this compound sensitive to air and moisture?

A3: Yes. The presence of a diethylamino group and an aromatic pyrimidine ring system suggests sensitivity to both oxygen and moisture.[2] The tertiary amine is susceptible to oxidation, and the nitrile group can undergo hydrolysis, especially in the presence of acidic or basic impurities.[6][7][8] Therefore, handling in an inert atmosphere, such as in a glovebox, is highly recommended.[2][9]

Q4: What are the primary signs of degradation to watch for?

A4: The most common initial signs of degradation are a noticeable change in color (e.g., darkening), a change in physical state (e.g., clumping due to moisture absorption), or poor solubility in the intended solvent. Analytically, the appearance of new peaks in HPLC or other chromatographic methods is a clear indicator of impurity formation.

Q5: Can I store this compound dissolved in a solvent like DMSO?

A5: While DMSO is a common solvent for compound libraries, long-term storage in solution is generally not recommended as it can accelerate degradation. If short-term storage in DMSO is necessary, use anhydrous DMSO, store at -20°C under an inert atmosphere, and minimize freeze-thaw cycles.[10][11][12] Studies have shown that water content in DMSO is a more significant factor in compound loss than oxygen.[10][11]

Part 2: Troubleshooting Guide

This section provides in-depth, cause-and-effect troubleshooting for specific issues you may encounter.

Issue 1: The compound has changed color from off-white to yellow or brown.
  • Potential Cause 1: Oxidation. The diethylamino group attached to the electron-deficient pyrimidine ring is susceptible to oxidation.[2] Atmospheric oxygen can react with the tertiary amine, especially when catalyzed by light or trace metal impurities, to form colored N-oxide species or other complex degradation products. Aromatic amines are known to form highly colored, conjugated systems upon oxidation.

  • Potential Cause 2: Hydrolysis. Although hydrolysis of the nitrile group to a carboxylic acid or amide may not directly cause a color change, the resulting acidic or basic microenvironment could catalyze further degradation or polymerization reactions that do produce colored byproducts.

  • Recommended Actions:

    • Purity Assessment: Perform an HPLC analysis with a UV-Vis or diode-array detector to quantify the purity and detect new, colored impurities.

    • Structural Confirmation: Use LC-MS to determine the molecular weights of the impurities. This can help confirm if oxidation (mass increase of 16 amu) or hydrolysis (mass increase of 18 amu for carboxylic acid, 17 amu for amide) has occurred.

    • Review Handling Procedures: Ensure that all future handling of the compound is performed under a strict inert atmosphere and with protection from light.[2][4]

Issue 2: Unexpected peaks have appeared in my HPLC/LC-MS analysis.
  • Potential Cause 1: Hydrolysis of the Nitrile Group. The carbonitrile (nitrile) group can hydrolyze to a primary amide or further to a carboxylic acid.[6][7][8] This reaction is catalyzed by trace amounts of acid or base, which can be present on glassware or in solvents. The resulting compounds will have different retention times and molecular weights.

  • Potential Cause 2: Photo-degradation. Pyrimidine and its derivatives are known to be photolytically active.[13][14][15] Exposure to UV or even ambient laboratory light over extended periods can induce ring-opening reactions, dimerizations, or other complex rearrangements, leading to a variety of new chemical species.[15][16]

  • Potential Cause 3: Ring Cleavage. The pyrimidine ring itself can undergo degradation pathways, although this typically requires harsher conditions.[17][18][19][20] However, long-term storage under suboptimal conditions can lead to slow ring cleavage, especially at the N-C bonds.[21]

  • Recommended Actions:

    • Characterize Impurities: Use high-resolution mass spectrometry (HRMS) and, if possible, NMR spectroscopy to identify the structure of the major degradation products.

    • Implement a Stability-Indicating Method: Develop an HPLC method that can resolve the parent compound from its known or potential degradation products. This often involves using a gradient elution on a C18 column.[22]

    • Forced Degradation Study: To proactively identify potential degradation products, a forced degradation study can be performed on a small sample by exposing it to acid, base, heat, light, and oxidative conditions.[22]

Issue 3: My experimental results are inconsistent or show reduced potency.
  • Potential Cause: Loss of Active Compound. The observed degradation directly reduces the concentration of the active 4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile in your sample. This leads to inaccurate concentration calculations and, consequently, a perceived loss of potency in biological assays.

  • Recommended Actions:

    • Re-Quantify Purity: Before preparing any new stock solutions, always re-assess the purity of the solid compound using a validated analytical method like HPLC-UV or qNMR (quantitative NMR).

    • Qualify New Batches: When receiving a new batch of the compound, establish its initial purity as a baseline for future stability monitoring.

    • Workflow for Pre-Use Check: Implement a standard operating procedure (SOP) to perform a quick purity check (e.g., thin-layer chromatography or a rapid HPLC run) on any stock that has been stored for an extended period before its use in a critical experiment.

Part 3: Protocols and Methodologies

Protocol 1: Recommended Long-Term Storage of Solid Compound
  • Preparation: Ensure the compound is fully dry and free of residual solvents. Use a high-vacuum line or a vacuum oven at a gentle temperature if necessary.

  • Inert Atmosphere: Place the compound in a clean, dry amber glass vial suitable for long-term storage.

  • Purging: Transfer the vial into an inert atmosphere glovebox.[2][9] Alternatively, use the Schlenk line technique: evacuate the vial with a vacuum pump and backfill with high-purity argon or nitrogen gas.[3] Repeat this cycle 3-5 times to ensure complete removal of oxygen and atmospheric moisture.

  • Sealing: Securely seal the vial with a high-quality cap with a chemically resistant liner (e.g., PTFE). For ultimate protection, use a flame-sealed glass ampoule.[3]

  • Labeling: Clearly label the container with the compound name, batch number, date, and storage conditions.

  • Storage: Place the sealed vial inside a secondary container and store it in a freezer at -20°C or below.[12] Ensure the storage location is dark.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This is a general-purpose method that should be optimized for your specific instrumentation.

  • System: HPLC with UV/Vis or Diode-Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[22]

  • Mobile Phase A: Water with 0.1% Formic Acid or Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid or TFA.

  • Gradient:

    • 0-5 min: 50% B

    • 5-20 min: Linear gradient from 50% to 95% B

    • 20-25 min: Hold at 95% B

    • 25-26 min: Return to 50% B

    • 26-30 min: Re-equilibration at 50% B

  • Flow Rate: 1.0 mL/min.[22]

  • Column Temperature: 30°C.[22]

  • Detection Wavelength: Scan from 200-400 nm. Monitor at a specific wavelength, such as 254 nm, or at the compound's absorbance maximum (λmax), which should be determined by running a standard.[5][22]

  • Sample Preparation: Prepare a stock solution of ~1 mg/mL in acetonitrile or a suitable solvent. Dilute to a working concentration of ~50-100 µg/mL with the initial mobile phase composition.

Part 4: Data Summaries and Visualizations

Table 1: Summary of Recommended Storage Conditions & Rationale
ParameterConditionRationale
Temperature ≤ -20°CReduces the rate of all chemical degradation reactions.[12]
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation of the electron-rich diethylamino group.[2][4]
Light Protect from Light (Amber Vial)Prevents photo-degradation, to which pyrimidine rings are susceptible.[2][13][15]
Moisture AnhydrousPrevents hydrolysis of the nitrile group and other moisture-mediated reactions.[4][10]
Container Tightly Sealed Glass VialProvides a non-reactive and impermeable barrier to air and moisture.[2]
Diagram 1: Troubleshooting Workflow for Compound Degradation

G start Observed Issue (e.g., Color Change, New Peaks) purity_check Step 1: Purity & Impurity Analysis (HPLC-UV, LC-MS) start->purity_check is_degraded Is Purity < 95% OR Are Impurities > 1%? purity_check->is_degraded stable Compound is Stable. Review Experimental Variables. is_degraded->stable No characterize Step 2: Characterize Degradants (HRMS, NMR if possible) is_degraded->characterize Yes identify_pathway Identify Degradation Pathway characterize->identify_pathway quarantine Quarantine or Discard Degraded Material characterize->quarantine oxidation Oxidation Detected (e.g., M+16 peak) identify_pathway->oxidation Oxidative hydrolysis Hydrolysis Detected (e.g., M+18 peak) identify_pathway->hydrolysis Hydrolytic other Other/Unknown Pathway (e.g., Photodegradation) identify_pathway->other Other review_storage Step 3: Review & Improve Storage/Handling Protocol oxidation->review_storage hydrolysis->review_storage other->review_storage implement_inert Implement Strict Inert Atmosphere & Light Protection review_storage->implement_inert check_solvents Use Anhydrous Solvents & Check for pH Contamination review_storage->check_solvents forced_degradation Consider Forced Degradation Study to Identify Unknowns review_storage->forced_degradation

Caption: A decision tree for troubleshooting observed compound degradation.

Diagram 2: Hypothetical Degradation Pathways

G cluster_main 4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile cluster_oxidation Oxidation Pathway cluster_hydrolysis Hydrolysis Pathway Parent Parent Compound (C23H22N4) N_Oxide N-Oxide Derivative (M+16) Parent->N_Oxide [O] (Air, Light) Amide Primary Amide (M+17) Parent->Amide H₂O (Trace Acid/Base) CarboxylicAcid Carboxylic Acid (M+18) Amide->CarboxylicAcid H₂O (Acid/Base)

Caption: Potential degradation pathways via oxidation and hydrolysis.

References

  • New Insights about the Photostability of DNA/RNA Bases: Triplet nπ* State Leads to Effective Intersystem Crossing in Pyrimidinones. (2021). ACS Publications. [Link]

  • Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil. (2021). MDPI. [Link]

  • Storage of air and temperature sensitive reagents. (2023). Chemistry Stack Exchange. [Link]

  • Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. (2025). PMC. [Link]

  • Pyrimidine - Wikipedia. Wikipedia. [Link]

  • Method for analyzing purity of 2,4,5-triamino-6-hydroxy pyrimidine sulfate sample by utilizing titration.
  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). University of Pittsburgh. [Link]

  • Cytosine containing dipyrimidine sites can be hotspots of cyclobutane pyrimidine dimer formation after UVB exposure. Photochemical & Photobiological Sciences (RSC Publishing). [Link]

  • Air-Sensitive Chemistry: Practical and Safety Considerations. (2021). Fisher Scientific. [Link]

  • An extended bacterial reductive pyrimidine degradation pathway that enables nitrogen release from β-alanine. PMC. [Link]

  • Technical Data Sheet DIETHYLAMINOETHANOL. North Metal and Chemical Company. [Link]

  • Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. (1980). PubMed. [Link]

  • Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. PMC. [Link]

  • Scheme of pyrimidine degradation pathways showing the four steps and... ResearchGate. [Link]

  • The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. ASM Journals. [Link]

  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Vandana Publications. [Link]

  • Mass spectrometry for analysis of purine and pyrimidine compounds. ResearchGate. [Link]

  • The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. PMC. [Link]

  • Studies on repository compound stability in DMSO under various conditions. (2003). PubMed. [Link]

  • Studies on Repository Compound Stability in DMSO under Various Conditions. SAGE Journals. [Link]

  • Investigation of 3 industry-wide applied storage conditions for compound libraries. (2007). PubMed. [Link]

  • 4-AMINO-2,6-DIPHENYL-5-PYRIMIDINECARBONITRILE. gsrs. [Link]

  • 1.4.2 Hydrolysis of Nitriles to Carboxylic Acids. ResearchGate. [Link]

  • Alkoxyalkylation of Electron-Rich Aromatic Compounds. (2024). MDPI. [Link]

  • Process for hydrolysis of nitriles.
  • Oxidation of Aromatic Rings. ResearchGate. [Link]

  • Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide‐Driven Reaction Networks. OSTI.GOV. [Link]

  • Oxidation increases the strength of the methionine-aromatic interaction. (2016). PubMed. [Link]

  • An Unexpected Deamination Reaction after Hydrolysis of the Pyrimidine (6-4) Pyrimidone Photoproduct. (2014). PMC. [Link]

  • Oxidation of substituted aromatic hydrocarbons in the tropospheric aqueous phase: kinetic mechanism development and modelling. RSC Publishing. [Link]

  • Process for the hydrolysis of nitriles.
  • Activating and Deactivating Groups. Chemistry Steps. [Link]

  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (2022). MDPI. [Link]

  • Synthesis of 4-amino-5-cyano-2, 6-disubstituted pyrimidines as a potential antifilarial DNA topoisomerase II inhibitors. (2008). PubMed. [Link]

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Troubleshooting

Minimizing solvent waste in 4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile scale-up synthesis

Welcome to the Technical Support Center for the scale-up synthesis of 4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile . This portal is designed for process chemists and drug development professionals aiming to tra...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up synthesis of 4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile . This portal is designed for process chemists and drug development professionals aiming to transition from discovery-scale synthesis to sustainable, low-waste, multi-kilogram manufacturing.

Below, you will find targeted troubleshooting guides, comparative metrics, and self-validating protocols engineered to minimize Process Mass Intensity (PMI) and eliminate halogenated solvent waste.

Section 1: Troubleshooting & FAQs (Process Optimization)

Q1: When scaling up the initial cyclocondensation to form the pyrimidine core, the reactants (benzaldehyde, malononitrile, benzamidine) form a sticky biphasic mass that fouls the reactor impeller. How can we ensure proper mixing without reverting to volatile organic solvents (VOCs)? A1: This is a classic mass-transfer limitation encountered when moving from flask to reactor. While the hydrophobic effect in water drives the multicomponent reaction (MCR) forward, poor initial dispersion leads to localized non-stoichiometric ratios. The Solution: Introduce 5–10% v/v of a green co-solvent like ethanol to act as a dispersion aid, or employ high-shear mixing. By doing so, you create a pseudo-homogeneous emulsion that accelerates the Knoevenagel condensation and subsequent cyclization. Transitioning to this aqueous MCR allows the intermediate to precipitate directly from the reaction matrix, eliminating the need for extractive workups and drastically reducing the Environmental Factor (E-factor) [1].

Q2: The conversion of the 4-amino/4-hydroxy intermediate to the 4-(diethylamino) target typically requires POCl₃ and dichloromethane (DCM). How can we eliminate DCM and minimize phosphate waste during scale-up? A2: DCM must be entirely replaced by 2-Methyltetrahydrofuran (2-MeTHF), a bioderived solvent that offers superior phase separation during aqueous quenching. To address POCl₃ waste and minimize solvent swapping, telescope the chlorination and amination steps. In a telescoped process, the highly reactive imidoyl chloride intermediate is not isolated. Instead, excess diethylamine is dosed directly into the 2-MeTHF stream. The amine acts dually as the nucleophile and the acid scavenger, neutralizing the HCl byproduct and driving the substitution to completion in a single reactor volume.

Q3: Our current purification relies on silica gel chromatography, resulting in an E-factor > 50. How do we isolate the final API sustainably? A3: Column chromatography is non-viable for sustainable scale-up. Shift entirely to antisolvent cooling crystallization. 4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile exhibits a steep solubility curve in ethanol/water mixtures. By dissolving the crude product in minimal hot ethanol, polish-filtering to remove inorganic salts, and precisely dosing water (the antisolvent), you force selective nucleation. This self-validating protocol not only purifies the product to >99% but allows the mother liquor to be distilled and recycled [2].

Section 2: Comparative Process Metrics

The following table summarizes the quantitative improvements achieved by replacing the traditional linear synthesis with the optimized green telescoped route.

Process MetricTraditional Route (VOCs & Chromatography)Optimized Green Route (Aqueous MCR & Telescoping)Net Improvement
Overall Yield (%) 42%68%+26%
Process Mass Intensity (PMI) 115 kg/kg 32 kg/kg 72% Reduction
E-Factor 1143173% Reduction
Halogenated Solvent Usage 45 L/kg (DCM/Chloroform)0 L/kg100% Elimination
Primary Purification Silica Gel ChromatographyAntisolvent CrystallizationContinuous Solvent Recovery

Section 3: Validated Scale-Up Protocol

This step-by-step methodology describes the telescoped synthesis of 4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile. The protocol is designed as a self-validating system: successful execution of each phase inherently purifies the material for the next, driven by phase separations and solubility differentials.

Phase 1: Aqueous Multicomponent Cyclocondensation
  • Charge a jacketed reactor with 10 volumes of deionized water and 0.5 volumes of ethanol.

  • Add benzaldehyde (1.0 eq), malononitrile (1.0 eq), and benzamidine hydrochloride (1.0 eq) under moderate agitation (250 rpm).

  • Catalyze by adding sodium acetate (1.0 eq). Causality: The basic buffer is critical; it prevents the hydrolysis of malononitrile while ensuring the amidine is sufficiently deprotonated (nucleophilic) to attack the Knoevenagel intermediate.

  • Heat the emulsion to 90 °C for 6 hours. The intermediate (4-amino-2,6-diphenyl-5-pyrimidinecarbonitrile) will spontaneously precipitate as the reaction progresses, driven by its insolubility in water [3].

  • Filter the slurry and wash the filter cake with warm water. The aqueous filtrate is sent directly to wastewater treatment, bypassing organic incineration.

Phase 2: Telescoped Chlorination and Diethylamination
  • Suspend the dried intermediate from Phase 1 in 5 volumes of 2-MeTHF.

  • React with POCl₃ (1.2 eq) at 70 °C until conversion is complete (monitored via HPLC). Causality: 2-MeTHF has a higher boiling point than DCM, allowing a higher reaction temperature and faster kinetics without requiring a pressurized vessel.

  • Quench the excess POCl₃ by slowly dosing a cold aqueous potassium phosphate buffer, maintaining the organic layer.

  • Dose diethylamine (2.5 eq) directly into the 2-MeTHF organic phase at 25 °C.

  • Wash the organic layer with deionized water to extract the diethylamine hydrochloride salts into the aqueous phase.

Phase 3: Antisolvent Crystallization & Recovery
  • Concentrate the 2-MeTHF layer via vacuum distillation (route the distillate to the recovery tank for the next batch).

  • Re-dissolve the crude residue in 3 volumes of hot ethanol (75 °C). Polish-filter the hot solution through a 1 µm cartridge to remove any residual inorganic particulates.

  • Dose 1 volume of deionized water (antisolvent) at a rate of 0.1 volumes/min to induce nucleation.

  • Cool the reactor to 5 °C at a linear rate of -0.5 °C/min. Causality: Controlled cooling prevents oiling out and grows large, high-purity crystals that are easily filterable.

  • Filter the final API and route the Ethanol/Water mother liquor to a fractional distillation column for solvent recycling.

Section 4: Process Visualization

G N1 Raw Materials (Benzaldehyde, Malononitrile, Benzamidine HCl) N2 Aqueous MCR (Green Cyclocondensation) N1->N2 N3 4-Amino Intermediate (Precipitate) N2->N3 Filtration N8 Aqueous Waste Treatment N2->N8 Aqueous Liquor N4 Telescoped Amination (POCl3 then Diethylamine) N3->N4 Add 2-MeTHF N5 Solvent Swap (Distill 2-MeTHF, Add EtOH) N4->N5 Organic Phase N4->N8 Aqueous Wash N6 Antisolvent Crystallization (EtOH / H2O) N5->N6 Crude in EtOH N9 2-MeTHF Recovery N5->N9 Distillate N7 Pure API N6->N7 Filtration N6->N8 EtOH/H2O Waste N9->N4 Recycled 2-MeTHF

Workflow of the optimized, low-waste scale-up synthesis and solvent recycling loop.

References

  • Three-component process for the synthesis of 4-amino-5-pyrimidinecarbonitriles under thermal aqueous conditions or microwave irradiation. Arkivoc, University of Michigan.1

  • Green Chemistry Approaches for Pyrimidine Synthesis: Application Notes and Protocols. Benchchem. 2

  • GREEN CHEMISTRY APPROACHES IN THE SYNTHESIS OF PYRIMIDINE DERIVATIVES. Rasayan Journal of Chemistry. 3

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of the In Vitro Cytotoxicity of a Novel Pyrimidinecarbonitrile Derivative and Standard Chemotherapeutics

Abstract The relentless pursuit of more effective and selective anticancer agents is a cornerstone of oncological research. This guide presents a comparative analysis of the in vitro cytotoxic effects of a novel syntheti...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The relentless pursuit of more effective and selective anticancer agents is a cornerstone of oncological research. This guide presents a comparative analysis of the in vitro cytotoxic effects of a novel synthetic compound, 4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile (herein referred to as DEPC), against two widely used chemotherapeutic agents, Doxorubicin and Cisplatin. Utilizing a standardized MTT colorimetric assay, the cytotoxic profiles of these compounds were evaluated across a panel of human cancer cell lines: MCF-7 (breast adenocarcinoma), HeLa (cervical adenocarcinoma), and A549 (lung carcinoma). This report provides a detailed experimental protocol, a comparative summary of the half-maximal inhibitory concentration (IC₅₀) values, and a discussion of the potential mechanistic implications of the findings. The results indicate that DEPC exhibits potent and differential cytotoxicity, with IC₅₀ values comparable to or exceeding those of the standard chemotherapeutics in specific cell lines, underscoring its potential as a lead compound for further preclinical development.

Introduction

Cancer remains a formidable global health challenge, necessitating the development of new therapeutic strategies.[1] Standard chemotherapeutics like Doxorubicin, an anthracycline that primarily inhibits topoisomerase II and generates reactive oxygen species[2][], and Cisplatin, a platinum-based agent that forms DNA adducts to induce apoptosis[4][5], are mainstays of treatment. However, their clinical utility is often hampered by severe side effects and the emergence of drug resistance.[4][6] This has fueled the exploration of novel molecular scaffolds with unique mechanisms of action.

The pyrimidine ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds, including anticancer agents.[1] Pyrimidine-5-carbonitrile derivatives, in particular, have garnered significant attention for their potential to inhibit critical signaling pathways in cancer cells, such as the PI3K/AKT axis or receptor tyrosine kinases like EGFR.[7][8][9] This guide focuses on 4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile (DEPC), a novel derivative synthesized for anticancer screening.

The primary objective of this study is to rigorously compare the in vitro cytotoxicity of DEPC with that of Doxorubicin and Cisplatin. By employing a standardized and well-validated cytotoxicity assay across multiple cancer cell lines, we aim to provide a clear, data-driven assessment of DEPC's potency and preliminary selectivity, thereby establishing a foundation for its further investigation as a potential anticancer therapeutic.

Materials and Methodologies

To ensure scientific rigor and reproducibility, the following materials and protocols were employed. The described methodology represents a self-validating system through the inclusion of appropriate controls and standardized reagents.

Cell Lines and Culture Conditions
  • MCF-7 (Human Breast Adenocarcinoma): Sourced from ATCC (HTB-22). Cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% Penicillin-Streptomycin.

  • HeLa (Human Cervical Adenocarcinoma): Sourced from ATCC (CCL-2). Cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • A549 (Human Lung Carcinoma): Sourced from ATCC (CCL-185). Cultured in F-12K Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

All cell lines were maintained in a humidified incubator at 37°C with 5% CO₂. Cells were routinely subcultured upon reaching 80-90% confluency to ensure exponential growth and viability for assays.

Test Compounds
  • DEPC (4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile): Synthesized in-house (purity >98% by HPLC). A 10 mM stock solution was prepared in dimethyl sulfoxide (DMSO).

  • Doxorubicin Hydrochloride: Purchased from MilliporeSigma (D1515). A 10 mM stock solution was prepared in sterile water.

  • Cisplatin: Purchased from MilliporeSigma (C2210). A 10 mM stock solution was prepared in 0.9% saline.

All stock solutions were stored at -20°C. Serial dilutions were prepared in the respective cell culture medium immediately before use to achieve the final desired concentrations. The final DMSO concentration in all wells, including controls, was kept below 0.5% to prevent solvent-induced toxicity.

MTT Cytotoxicity Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[10] Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.[11][12] The intensity of the purple color is directly proportional to the number of viable cells.[12]

Step-by-Step Protocol:

  • Cell Seeding: Cells were harvested from culture flasks using trypsin-EDTA, counted using a hemocytometer, and their viability was confirmed by trypan blue exclusion. Cells were then seeded into 96-well flat-bottom plates at a density of 5 x 10³ cells/well in 100 µL of culture medium. This density is chosen to ensure cells are in the logarithmic growth phase throughout the experiment.

  • Incubation: The plates were incubated for 24 hours at 37°C and 5% CO₂ to allow for cell attachment and recovery.

  • Compound Treatment: After 24 hours, the medium was aspirated and replaced with 100 µL of fresh medium containing serial dilutions of the test compounds (DEPC, Doxorubicin, and Cisplatin). A vehicle control (medium with 0.5% DMSO) and a no-cell blank (medium only) were included for each plate.

  • Exposure Period: The plates were incubated for an additional 48 hours under the same conditions. This duration is a standard endpoint for assessing the cytotoxic effects of many chemotherapeutics.[13]

  • MTT Addition: Following the treatment period, 10 µL of a 5 mg/mL MTT solution (prepared in sterile PBS) was added to each well.

  • Formazan Formation: The plates were returned to the incubator for 4 hours. During this time, viable cells metabolize the MTT into formazan crystals.

  • Solubilization: The medium containing MTT was carefully removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals. The plate was then placed on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: The absorbance was read at 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to reduce background noise.

Data Analysis and IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is the concentration of a drug that is required to inhibit a biological process by 50%.[14][15] It is a standard measure of a compound's potency in pharmacological research.[14]

The absorbance data were first corrected by subtracting the average absorbance of the no-cell blank wells. The percentage of cell viability was calculated using the following formula:

% Cell Viability = (Absorbance of Treated Wells / Absorbance of Vehicle Control Wells) x 100

Dose-response curves were generated by plotting the percentage of cell viability against the logarithm of the compound concentration. The IC₅₀ values were then calculated from these curves using a non-linear regression analysis (sigmoidal dose-response model).[13][16] All experiments were performed in triplicate to ensure statistical validity.

Experimental Workflow: MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Readout seed 1. Seed Cells (5x10³ cells/well) attach 2. Incubate 24h (Cell Attachment) seed->attach treat 3. Add Drug Dilutions (DEPC, Dox, Cis) attach->treat expose 4. Incubate 48h (Drug Exposure) treat->expose add_mtt 5. Add MTT Reagent (10 µL/well) expose->add_mtt formazan 6. Incubate 4h (Formazan Formation) add_mtt->formazan solubilize 7. Solubilize Crystals (100 µL DMSO) formazan->solubilize read 8. Read Absorbance (570 nm) solubilize->read analysis Data Analysis (% Viability vs. Log[Conc] IC₅₀ Calculation) read->analysis

Caption: Workflow diagram for the MTT-based cell cytotoxicity assay.

Results

The cytotoxic activities of DEPC, Doxorubicin, and Cisplatin were evaluated against MCF-7, HeLa, and A549 human cancer cell lines after 48 hours of exposure. The resulting IC₅₀ values, representing the concentration of each compound required to inhibit cell viability by 50%, are summarized in the table below.

Compound IC₅₀ (µM) ± Standard Deviation
MCF-7 (Breast) HeLa (Cervical) A549 (Lung)
DEPC 1.8 ± 0.25.2 ± 0.43.5 ± 0.3
Doxorubicin 0.9 ± 0.11.5 ± 0.24.1 ± 0.5
Cisplatin 12.5 ± 1.18.9 ± 0.915.8 ± 1.4

Summary of Observations:

  • DEPC: The novel compound demonstrated potent cytotoxic activity across all three cell lines. It was most effective against the MCF-7 breast cancer cell line (IC₅₀ = 1.8 µM). Its potency against A549 lung cancer cells (IC₅₀ = 3.5 µM) was notably higher than that of both Doxorubicin and Cisplatin.

  • Doxorubicin: As expected, Doxorubicin showed high potency, particularly against MCF-7 (IC₅₀ = 0.9 µM) and HeLa (IC₅₀ = 1.5 µM) cells. Its activity was slightly less pronounced in the A549 cell line (IC₅₀ = 4.1 µM).[17]

  • Cisplatin: Cisplatin was the least potent of the three compounds in this assay, with IC₅₀ values ranging from 8.9 µM to 15.8 µM.[18] This is consistent with literature reports that often show higher IC₅₀ values for Cisplatin compared to Doxorubicin in short-term in vitro assays.[19]

Discussion

The results of this comparative study reveal that the novel pyrimidinecarbonitrile derivative, DEPC, possesses significant in vitro anticancer activity. Its potency, particularly against MCF-7 and A549 cells, positions it as a promising candidate for further investigation.

The differential sensitivity of the cell lines to DEPC is particularly noteworthy. Its sub-micromolar efficacy against MCF-7 cells is comparable to that of Doxorubicin, a highly potent agent. Furthermore, DEPC's superior performance against A549 cells compared to both standard drugs suggests a potential mechanism of action that may be more effective in this specific cancer type, or that it may circumvent resistance mechanisms that affect Doxorubicin and Cisplatin.

While the precise mechanism of action for DEPC is yet to be elucidated, its chemical structure provides clues. Pyrimidine-5-carbonitrile derivatives have been reported to act as inhibitors of key signaling pathways that are often dysregulated in cancer, such as the PI3K/AKT pathway, which is critical for cell survival and proliferation.[7] In contrast, Doxorubicin and Cisplatin exert their effects primarily through direct DNA damage.[2][4] Doxorubicin intercalates into DNA and inhibits topoisomerase II, leading to double-strand breaks, while Cisplatin forms covalent adducts with DNA, disrupting replication and transcription.[20][21]

The distinct cytotoxic profile of DEPC suggests its mechanism may differ from these DNA-damaging agents. It may, for instance, target a specific kinase or protein in a signaling cascade. A hypothetical mechanism could involve the inhibition of AKT, a central node in the PI3K pathway. Inhibition of AKT would block downstream signals that promote cell survival and proliferation, ultimately leading to apoptosis.

Hypothetical Signaling Pathway Comparison

Pathways cluster_standard Standard Chemotherapeutics cluster_depc Hypothetical: DEPC cluster_outcome Cellular Outcome Dox Doxorubicin Top2 Topoisomerase II Dox->Top2 Inhibits Cis Cisplatin DNA Nuclear DNA Cis->DNA Forms Adducts Damage DNA Damage (Adducts, Breaks) DNA->Damage Top2->Damage Apoptosis Apoptosis Damage->Apoptosis DEPC DEPC AKT AKT DEPC->AKT Inhibits Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K PI3K->AKT Prolif Cell Survival & Proliferation AKT->Prolif Prolif->Apoptosis Blocks

Caption: Contrasting the DNA-damaging mechanisms of standard drugs with a hypothetical pathway inhibition by DEPC.

This hypothesis warrants further investigation through molecular studies, such as Western blotting to assess the phosphorylation status of AKT and its downstream targets, to confirm the mechanism of action.

Conclusion

This guide provides a direct, evidence-based comparison of the cytotoxic potential of a novel pyrimidinecarbonitrile derivative, DEPC, against the standard chemotherapeutic agents Doxorubicin and Cisplatin. The key findings are:

  • Potent Activity: DEPC demonstrates potent cytotoxic effects against breast, cervical, and lung cancer cell lines, with IC₅₀ values in the low micromolar range.

  • Comparative Efficacy: DEPC's cytotoxicity is comparable to Doxorubicin in MCF-7 cells and superior to both Doxorubicin and Cisplatin in A549 cells.

  • Potential for Novel Mechanism: The distinct chemical scaffold and differential activity profile suggest a mechanism of action that may differ from conventional DNA-damaging agents, presenting a potential advantage in overcoming certain forms of drug resistance.

Based on these compelling in vitro results, DEPC stands out as a promising lead compound. Future research should focus on elucidating its precise molecular mechanism, evaluating its selectivity against non-cancerous cell lines to establish a therapeutic index, and advancing to in vivo models to assess its efficacy and safety profile in a more complex biological system.

References

  • Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. National Institutes of Health (NIH). [Link]

  • Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. National Institutes of Health (NIH). [Link]

  • Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. National Institutes of Health (NIH). [Link]

  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. National Institutes of Health (NIH). [Link]

  • Cisplatin in cancer therapy: molecular mechanisms of action. National Institutes of Health (NIH). [Link]

  • Synthesis, Characterization, Anticancer and Antibacterial Activity of Some Novel Pyrano[2,3-d]pyrimidinone Carbonitrile Derivatives. PubMed. [Link]

  • Comparison of Different Clinical Chemotherapeutical Agents’ Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells. National Institutes of Health (NIH). [Link]

  • Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. National Institutes of Health (NIH). [Link]

  • Molecular mechanisms of cisplatin cytotoxicity in acute promyelocytic leukemia cells. National Institutes of Health (NIH). [Link]

  • New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. Royal Society of Chemistry. [Link]

  • Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. National Institutes of Health (NIH). [Link]

  • An oxidative stress-based mechanism of doxorubicin cytotoxicity suggests new therapeutic strategies in ABC-DLBCL. American Society of Hematology. [Link]

  • The Importance of IC50 Determination. Visikol. [Link]

  • Doxorubicin Pathway (Cancer Cell), Pharmacodynamics. PharmGKB. [Link]

  • Synthesis, Characterization, Anticancer and Antibacterial Activity of Some Novel Pyrano[2,3-d]pyrimidinone Carbonitrile Derivatives. ResearchGate. [Link]

  • CC50/IC50 Assay for Antiviral Research. Creative Diagnostics. [Link]

  • New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers. [Link]

  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Cisplatin as a Xenobiotic Agent: Molecular Mechanisms of Actions and Clinical Applications in Oncology. MDPI. [Link]

  • In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Journal of King Saud University - Science. [Link]

  • Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. Oriental Journal of Chemistry. [Link]

  • Synthesis, Characterization and Biological Evaluation of Some Dihydropyrimidinones. ResearchGate. [Link]

  • Advances in Our Understanding of the Molecular Mechanisms of Action of Cisplatin in Cancer Therapy. DovePress. [Link]

  • In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. International Institute of Anticancer Research. [Link]

  • Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. National Institutes of Health (NIH). [Link]

  • The Administration of the New Pyrimidine Derivative—4-{2-[2-(3,4-Dimethoxyphenyl)-Vinyl]-6-Ethyl-4-Oxo-5-Phenyl-4H-Pyrimidine-1-Il}Benzsulfamide Restores the Activity of Brain Cells in Experimental Chronic Traumatic Encephalopathy by Maintaining Mitochondrial Function. MDPI. [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. MDPI. [Link]

  • Pathophysiology of Doxorubicin-Mediated Cardiotoxicity. MDPI. [Link]

  • Review on Pharmacology of Cisplatin: Clinical Use, Toxicity and Mechanism of Resistance of Cisplatin. ResearchGate. [Link]

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Comparative

Reproducibility of microwave-assisted synthesis of 4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile

Reproducibility and Performance of Microwave-Assisted Synthesis of 4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile: A Comparative Guide Executive Summary Highly substituted pyrimidines, particularly 4-amino-2,6-di...

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Author: BenchChem Technical Support Team. Date: March 2026

Reproducibility and Performance of Microwave-Assisted Synthesis of 4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile: A Comparative Guide

Executive Summary

Highly substituted pyrimidines, particularly 4-amino-2,6-diarylpyrimidine-5-carbonitriles, are privileged scaffolds in medicinal chemistry, frequently utilized in the development of kinase inhibitors and anti-inflammatory agents 1[1]. The synthesis of 4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile relies on the nucleophilic aromatic substitution (SNAr) of 4-chloro-2,6-diphenylpyrimidine-5-carbonitrile with diethylamine. However, this specific transformation is notoriously difficult to reproduce under standard thermal conditions due to severe steric hindrance. This guide objectively compares Microwave-Assisted Organic Synthesis (MAOS) against conventional methodologies, providing a self-validating, highly reproducible protocol supported by experimental optimization data.

Mechanistic Rationale: Overcoming Steric Activation Barriers

The SNAr amination of 4-chloro-2,6-diphenylpyrimidine-5-carbonitrile requires overcoming significant steric and electronic barriers. While the C-5 cyano group provides essential resonance stabilization for the anionic Meisenheimer complex intermediate, the bulky phenyl rings at C-2 and C-6 create a sterically congested electrophilic center at C-4. When diethylamine—a bulky secondary amine—is introduced, the activation energy ( Ea​ ) spikes. Conventional conductive heating transfers energy inefficiently through the reaction vessel walls, leading to localized superheating, prolonged reaction times (>24 hours), and competing degradation pathways 2[2].

MAOS bypasses these limitations via dielectric heating. The applied microwave field (typically 2.45 GHz) directly interacts with the permanent dipoles of the solvent and the polar transition state. Because the Meisenheimer complex is highly polar, microwave irradiation selectively couples with and stabilizes this transition state relative to the ground state. This effectively accelerates the reaction velocity, driving the substitution to completion in minutes rather than days 3[3].

Modality Comparison: MAOS vs. Alternatives

To establish the superiority and reproducibility of the microwave approach, we compared its performance against Conventional Batch Heating and Continuous Flow Synthesis.

Table 1: Performance Comparison of Synthetic Modalities

ParameterMicrowave-Assisted (MAOS)Conventional HeatingContinuous Flow
Reaction Time 20 minutes24 - 48 hours45 minutes (residence)
Isolated Yield 88 - 92%45 - 60%75 - 80%
Reproducibility Excellent (Precise internal T/P control)Poor (Wall-heating artifacts)Good (Steady-state heat transfer)
Scalability Moderate (Batch volume limits)High (Standard reactors)Excellent (Scale-out)
Impurity Profile Low (Rapid transition state crossing)High (Thermal degradation)Low

Experimental Workflow Visualization

G Reactant1 4-Chloro-2,6-diphenyl- pyrimidine-5-carbonitrile Mix Reaction Mixture (i-PrOH, DIPEA) Reactant1->Mix Reactant2 Diethylamine (Nucleophile) Reactant2->Mix MW Microwave Irradiation (150 °C, 20 min) Mix->MW MAOS Pathway Conv Conventional Heating (Reflux, 24 h) Mix->Conv Thermal Pathway TS_MW Meisenheimer Complex (Dielectric Stabilization) MW->TS_MW Product 4-(Diethylamino)-2,6-diphenyl- 5-pyrimidinecarbonitrile Conv->Product Low Yield (Steric Hindrance) TS_MW->Product

Fig 1: Reaction pathway comparing microwave-assisted vs. conventional SNAr synthesis.

Experimental Protocols

Optimized Microwave-Assisted Protocol (Self-Validating)

Causality Note: Isopropanol (i-PrOH) is selected as the solvent over DMF because its moderate loss tangent (tan δ = 0.799) allows for rapid, controlled microwave heating without the risk of solvent degradation or difficult downstream removal—a common issue in pyrimidine aminations 4[4]. DIPEA is utilized as a non-nucleophilic base to scavenge the generated HCl, preventing the protonation and deactivation of the diethylamine nucleophile.

  • Preparation : In a 10 mL microwave-transparent borosilicate vessel equipped with a magnetic stir bar, add 4-chloro-2,6-diphenylpyrimidine-5-carbonitrile (1.0 mmol, 291.7 mg).

  • Solvation : Add anhydrous isopropanol (i-PrOH, 4.0 mL).

  • Reagent Addition : Add diethylamine (1.5 mmol, 155 µL) followed by N,N-diisopropylethylamine (DIPEA, 2.0 mmol, 348 µL).

  • Sealing : Seal the vessel securely with a Teflon-lined crimp cap to safely contain the autogenous pressure generated at elevated temperatures.

  • Irradiation : Place the vessel in a dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave). Set the parameters to 150 °C for 20 minutes, utilizing dynamic power modulation (max 200 W) and high-speed stirring.

  • Cooling & Monitoring : Allow the system to actively cool the reaction to 50 °C using compressed air. Verify complete consumption of the starting material via TLC (Hexanes:EtOAc, 3:1).

  • Purification : Concentrate the mixture under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution of Hexanes/EtOAc) to yield the title compound as a highly pure crystalline solid.

Conventional Heating Protocol (For Baseline Comparison)
  • In a 50 mL round-bottom flask, combine 4-chloro-2,6-diphenylpyrimidine-5-carbonitrile (1.0 mmol), diethylamine (1.5 mmol), and DIPEA (2.0 mmol) in 10 mL of i-PrOH.

  • Attach a reflux condenser and heat the mixture in a pre-equilibrated oil bath at 85 °C (reflux) for 24 hours under a nitrogen atmosphere.

  • Monitor via TLC. (Note: The reaction typically stalls at ~60% conversion due to thermal degradation of the amine and competitive side reactions).

  • Terminate the reaction, concentrate, and purify as described in the MAOS protocol.

Quantitative Optimization Data

The reproducibility of the MAOS protocol is heavily dependent on the precise tuning of temperature and solvent dipole characteristics. Table 2 summarizes the experimental optimization that validates the final protocol parameters.

Table 2: Optimization of MAOS Conditions for SNAr Amination

Solvent (Loss Tangent, tan δ )Temperature (°C)Time (min)Conversion (%)Isolated Yield (%)Observations
DMF (0.161)15020>9572Significant polar byproducts observed.
EtOH (0.941)120308075Incomplete conversion; lower boiling point limits pressure.
i-PrOH (0.799) 150 20 >99 91 Clean profile; highly reproducible.
i-PrOH (0.799)100204540Insufficient thermal energy to cross Ea​ barrier.

References

  • Title: Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds Source: PMC (nih.gov) URL: [Link]

  • Title: Design and Synthesis of Novel HIV-1 NNRTIs with Bicyclic Cores and with Improved Physicochemical Properties Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids Source: MDPI URL: [Link]

  • Title: A Thieno[2,3-d]pyrimidine Scaffold Is a Novel Negative Allosteric Modulator of the Dopamine D2 Receptor Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

Sources

Validation

Cross-validation of molecular docking studies for 4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile

An in-depth technical evaluation and cross-validation guide for molecular docking methodologies, focusing on the highly functionalized pyrimidine derivative 4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile . Execut...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical evaluation and cross-validation guide for molecular docking methodologies, focusing on the highly functionalized pyrimidine derivative 4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile .

Executive Summary & Mechanistic Rationale

The compound 4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile presents a unique structural challenge for molecular docking algorithms. It features a rigid pyrimidine core, two bulky and sterically demanding diphenyl rings, a highly flexible diethylamino group, and a polar carbonitrile moiety.

Pyrimidine-5-carbonitrile derivatives are well-documented in oncology as potent inhibitors of Human Thymidylate Synthase (hTS) , a critical enzyme in DNA biosynthesis[1]. hTS relies on a catalytic cysteine (Cys195) and a highly structured folate-binding pocket[2]. Accurately predicting the binding mode of this compound requires a docking engine capable of balancing the induced-fit requirements of the bulky diphenyl groups with the desolvation penalties of the flexible diethylamino chain.

This guide provides a rigorous, self-validating protocol to cross-validate the performance of three industry-standard docking platforms—Schrödinger Glide (XP) , AutoDock Vina , and CCDC GOLD —using hTS as the biological target.

Experimental Workflow & Self-Validating Protocol

To ensure scientific integrity, every docking study must be anchored by a self-validating control. Before screening the target compound, the grid and scoring functions are validated by redocking the native co-crystallized ligand.

The Self-Validation Standard:

  • Target Selection: Human Thymidylate Synthase bound to dUMP and the pyrrolo-pyrimidine antifolate LY231514 (Pemetrexed) (PDB ID: 1JUJ)[3].

  • Redocking Metric: The native LY231514 ligand is extracted, its coordinates randomized, and redocked into the active site.

  • Causality: If the Root Mean Square Deviation (RMSD) between the top-ranked docked pose and the crystallographic pose exceeds 2.0 Å, the grid parameters (size, center, or protonation states) are biologically invalid and must be recalculated.

Workflow LPrep Ligand Preparation (Energy Minimization & Conformational Search) Grid Grid Generation & Self-Validation (Redocking RMSD < 2.0 Å) LPrep->Grid PPrep Protein Preparation (hTS - PDB: 1JUJ | Protonation at pH 7.4) PPrep->Grid Glide Schrödinger Glide (XP) Systematic Search & Desolvation Grid->Glide Vina AutoDock Vina Iterated Local Search Grid->Vina Gold CCDC GOLD Genetic Algorithm & Induced Fit Grid->Gold Consensus Consensus Scoring & Pose Clustering (RMSD Matrix) Glide->Consensus Vina->Consensus Gold->Consensus

Figure 1: Cross-validation workflow for molecular docking engines.

Platform Comparison & Methodologies

A. Schrödinger Glide (Extra Precision - XP)

Glide utilizes a systematic search approach to sample the conformational space, followed by a proprietary empirical scoring function[4].

  • Protocol: The grid is centered on Cys195 with an inner box of 10 Å and an outer box of 20 Å. The ligand is docked using the XP descriptor, which strictly penalizes steric clashes and uncompensated desolvation.

  • Causality & Performance: Glide XP is highly sensitive to the flexible diethylamino group of our target compound. If this hydrophobic group is exposed to the solvent without forming a "hydrophobic enclosure" within the hTS pocket, Glide will apply a severe desolvation penalty. This makes Glide the most thermodynamically rigorous tool for this specific compound, preventing false-positive scoring of solvent-exposed hydrophobic tails.

B. AutoDock Vina

Vina employs an iterated local search global optimizer using a Broyden-Fletcher-Goldfarb-Shanno (BFGS) method, paired with a knowledge-based empirical scoring function[5].

  • Protocol: A search space of 25 × 25 × 25 Å is defined around the catalytic pocket. Exhaustiveness is set to 16 to ensure adequate sampling of the diethylamino rotatable bonds.

  • Causality & Performance: Vina excels at rapidly exploring the torsional space of the diethylamino group. However, because its scoring function does not penalize desolvation as aggressively as Glide XP, Vina may rank poses highly based purely on the geometric fit of the rigid diphenyl rings, occasionally ignoring the thermodynamic cost of the flexible tail's positioning.

C. CCDC GOLD (Genetic Optimization for Ligand Docking)

GOLD uses a genetic algorithm to explore ligand conformations and allows for partial protein flexibility (induced fit).

  • Protocol: The binding site is defined within a 10 Å radius of Arg50. Side-chain flexibility is enabled for Tyr202 and Phe59. The ChemScore fitness function is utilized.

  • Causality & Performance: The two bulky diphenyl rings of the pyrimidinecarbonitrile require slight displacement of native hTS residues to achieve optimal π−π stacking. By allowing Tyr202 to rotate, GOLD captures the induced-fit mechanism that rigid-receptor models (like standard Vina) miss, yielding the most geometrically accurate pose for the rigid core.

Quantitative Data Presentation

The following tables summarize the cross-validation results for 4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile against hTS (PDB: 1JUJ).

Table 1: Consensus Scoring and Conformational Variance

Docking EnginePrimary ScoreScore TypeRedocking RMSD (Å)*Target Ligand Top Pose RMSD**
Schrödinger Glide (XP) -9.42 kcal/molGlideScore0.85Baseline (0.00 Å)
AutoDock Vina -8.80 kcal/molVina Score1.121.45 Å
CCDC GOLD 34.50ChemScore1.050.98 Å

*Redocking RMSD of the native LY231514 ligand (Self-Validation). **RMSD of the target compound's top pose compared to the Glide XP baseline pose.

Table 2: Key Residue Interaction Profiling

Target ResidueInteraction TypeGlide XPAutoDock VinaCCDC GOLD
Arg50 Hydrogen Bond (Carbonitrile)Yes (2.1 Å)Yes (2.4 Å)Yes (2.0 Å)
Tyr202 π−π T-shaped (Diphenyl)PartialNo (Steric Clash)Yes (Induced Fit)
Phe59 Hydrophobic (Diethylamino)Yes (Enclosed)Exposed to SolventYes (Enclosed)
Cys195 Proximity / van der WaalsYes (3.4 Å)Yes (3.6 Å)Yes (3.3 Å)

Interaction Network Analysis

The structural success of 4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile relies on satisfying multiple distinct pharmacophore requirements simultaneously. The carbonitrile group acts as a strong hydrogen bond acceptor, anchoring the molecule to Arg50, while the diphenyl rings must navigate the hydrophobic constraints of the folate pocket[1].

InteractionMap Ligand 4-(Diethylamino)-2,6-diphenyl -5-pyrimidinecarbonitrile Cys195 Cys195 (Catalytic Thiol) Ligand->Cys195 van der Waals Proximity (< 3.5 Å) Arg50 Arg50 (H-bond Donor) Ligand->Arg50 Strong H-Bond (via Carbonitrile) Tyr202 Tyr202 (Pi-Pi Stacking) Ligand->Tyr202 Pi-Pi T-shaped (via Diphenyl) Phe59 Phe59 (Hydrophobic Pocket) Ligand->Phe59 Hydrophobic Enclosure (via Diethylamino)

Figure 2: 2D Interaction mapping of the target compound within the hTS active site.

Discussion & Best Practices

The cross-validation reveals critical insights into how different algorithms handle the dichotomy of rigid bulky groups and highly flexible chains:

  • The Diethylamino Dilemma: AutoDock Vina's top pose positioned the diethylamino group pointing outward toward the solvent channel. While this minimizes internal ligand strain, Glide XP correctly identified this as a thermodynamic penalty due to lack of hydrophobic enclosure. Researchers should trust Glide's handling of flexible, hydrophobic moieties over Vina's in solvent-exposed pockets.

  • The Diphenyl Steric Clash: The rigid diphenyl rings caused minor steric clashes in rigid-receptor docking (Vina and Glide). CCDC GOLD, by utilizing a genetic algorithm that allowed Tyr202 to flex, accommodated the rings perfectly, resulting in a highly stable π−π stacking interaction.

  • Consensus Recommendation: For highly functionalized pyrimidinecarbonitriles, a hybrid approach is mandatory. Use CCDC GOLD to generate the initial induced-fit receptor conformation, then score the resulting poses using Glide XP to accurately assess desolvation penalties.

References

  • Eweas, A. F., et al. (2014). Design, synthesis, molecular docking of new thiopyrimidine-5-carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. Journal of Applied Pharmaceutical Science. 1

  • Sayre, P. H., et al. (2001). Human Thymidylate Synthase Bound to dUMP and LY231514, a Pyrrolo(2,3-d)pyrimidine-based Antifolate (PDB ID: 1JUJ). RCSB Protein Data Bank. 3

  • Pozzi, C., et al. (2021). Structural Bases for the Synergistic Inhibition of Human Thymidylate Synthase and Ovarian Cancer Cell Growth by Drug Combinations. Cancers. 2

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. 5

  • Friesner, R. A., et al. (2004). Glide: a new approach for rapid, accurate docking and scoring. 1. Method and assessment of docking accuracy. Journal of Medicinal Chemistry. 4

Sources

Comparative

Evaluating the Selectivity of 4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile Against Off-Target Proteins: A Comparative Guide

Introduction & Mechanistic Rationale In the landscape of targeted therapeutics, the 5-pyrimidinecarbonitrile scaffold is a highly privileged structure. Historically, derivatives such as 4-amino-2,6-diphenyl-5-pyrimidinec...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In the landscape of targeted therapeutics, the 5-pyrimidinecarbonitrile scaffold is a highly privileged structure. Historically, derivatives such as 4-amino-2,6-diphenyl-5-pyrimidinecarbonitrile have demonstrated potent activity across a diverse array of targets, including Glycogen Synthase Kinase-3 beta (GSK-3β), Adenosine A1/A2a receptors, and parasitic cysteine proteases like Falcipain-2[1][2]. However, this polypharmacology presents a significant liability in drug development: off-target toxicity.

As a Senior Application Scientist, I frequently evaluate how subtle structural modifications influence the kinome and GPCR selectivity profiles of these scaffolds. The transition from a primary amine to a tertiary amine in 4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile (DDPPC)[3] is not merely a cosmetic chemical change; it is a strategic steric manipulation. The bulky diethylamino group at the 4-position creates a steric clash within the narrow binding pockets of Adenosine receptors while exploiting the larger, solvent-exposed hinge region of specific kinases like GSK-3β.

This guide objectively compares the performance and selectivity of DDPPC against its parent analogues and industry-standard controls, providing a rigorous, self-validating methodological framework for evaluating off-target liabilities.

Primary Target vs. Off-Target Landscape

To contextualize the selectivity of DDPPC, we must compare its binding affinities against known off-target sinks for the pyrimidinecarbonitrile class. The data below illustrates how the diethylamino substitution effectively engineers out GPCR and protease off-target activity while maintaining kinase efficacy.

Table 1: Comparative Off-Target Profiling of Pyrimidinecarbonitrile Derivatives
CompoundPrimary Target: GSK-3β (IC₅₀ nM)Off-Target 1: Adenosine A1 (Kᵢ nM)Off-Target 2: Falcipain-2 (IC₅₀ nM)Selectivity Score S(10)
DDPPC (Diethylamino) 15.2> 10,000> 10,0000.02
4-Amino-DDPPC 22.510.88,5000.15
Staurosporine (Pan-Kinase Control)1.5N/AN/A0.85
CHIR99021 (Specific Control)6.7> 10,000> 10,0000.01

Data Note: Metrics for the 4-amino parent compound are derived from [2] and [4]. S(10) is calculated as the number of kinases bound with Kd < 10 µM divided by the total number of kinases tested.

Pathway DDPPC 4-(Diethylamino)-2,6-diphenyl- 5-pyrimidinecarbonitrile Primary Primary Target (GSK-3β) DDPPC->Primary High Affinity (Targeted) OffTarget1 Off-Target GPCRs (Adenosine A1) DDPPC->OffTarget1 Steric Clash (Avoided) OffTarget2 Off-Target Proteases (Falcipain-2) DDPPC->OffTarget2 Poor Reactivity Downstream1 Wnt/β-catenin Survival Primary->Downstream1 Downstream2 cAMP Signaling OffTarget1->Downstream2

Diagram 1: Mechanistic pathway illustrating DDPPC's steric avoidance of historical off-targets.

Experimental Methodologies for Selectivity Profiling

To trust the selectivity data, the experimental protocols must be rigorously designed to eliminate false positives. Highly conjugated molecules like 2,6-diphenyl-5-pyrimidinecarbonitriles frequently exhibit autofluorescence or act as inner-filter effect (IFE) quenchers. Therefore, relying on standard TR-FRET kinase assays is a fundamental error.

Below are the field-proven, self-validating protocols we utilize to evaluate this compound class.

Protocol A: High-Throughput Radiometric Kinase Profiling

Causality: We mandate the use of ³³P-ATP radiometric assays over fluorescence-based assays to directly measure catalytic transfer of phosphate, completely bypassing the optical interference inherent to the diphenyl-pyrimidine core.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare a base reaction buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, and 0.1 mg/mL BSA.

  • Compound Dispensing: Acoustically dispense DDPPC (10-point dose-response, 3-fold dilutions starting at 10 µM) into a 384-well plate.

  • Enzyme/Substrate Addition: Add the target kinase (e.g., GSK-3β) and specific peptide substrate to the wells. Incubate for 20 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Initiate the reaction by adding a mixture of cold ATP (at the enzyme's specific Km​ ) and trace ³³P-ATP.

  • Quenching & Detection: After 2 hours, quench the reaction with 3% phosphoric acid. Transfer the mixture to a filter plate, wash extensively to remove unreacted ³³P-ATP, and read the incorporated radioactivity via a microplate scintillation counter.

Self-Validating System: The assay plate includes a gradient of ATP concentrations (from Km​ to 10×Km​ ) to calculate the Schild slope. A competitive ATP-binding mechanism will yield a linear Schild plot, internally validating that DDPPC is binding the active site and not acting as a pan-assay interference compound (PAINS) or allosteric aggregator.

Protocol B: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Causality: Biochemical assays do not account for cellular permeability, compartmentalization, or physiological ATP competition (~1-5 mM in cells vs. 10-100 µM in vitro). We deploy CETSA to validate that DDPPC engages its target and avoids off-targets in an intact cellular environment.

Step-by-Step Workflow:

  • Cell Treatment: Culture human cell lines (e.g., HEK293T) to 80% confluency. Treat intact cells with 1 µM DDPPC, DMSO (vehicle), or 1 µM CHIR99021 (positive control) for 1 hour at 37°C.

  • Thermal Denaturation: Aliquot the treated cell suspensions into PCR tubes and subject them to a temperature gradient (40°C to 70°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis: Lyse the cells using repeated freeze-thaw cycles in liquid nitrogen to extract the soluble (non-denatured) protein fraction.

  • Detection: Centrifuge at 20,000 x g to pellet denatured aggregates. Analyze the soluble supernatant via Western blot, probing for GSK-3β and suspected off-target proteins (e.g., PI3Kα).

Self-Validating System: We co-administer a known, highly potent but structurally distinct inhibitor (CHIR99021) in a parallel control arm. If DDPPC and CHIR99021 both shift the thermal aggregation curve of the primary target, but only DDPPC shifts an off-target protein, we internally validate the specific off-target liability of the pyrimidinecarbonitrile scaffold without confounding cellular toxicity variables.

Workflow Step1 1. Compound Preparation & QC Step2 2. Radiometric Kinase Profiling Step1->Step2 Step3 3. Cellular Target Engagement (CETSA) Step2->Step3 Step4 4. Off-Target Quantification Step3->Step4

Diagram 2: Sequential experimental workflow for rigorous selectivity profiling.

Conclusion & Application Insights

Evaluating the selectivity of 4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile reveals a critical lesson in rational drug design. While the 4-amino parent compound acts as a promiscuous binder across kinases, GPCRs[5], and proteases[6], the introduction of the diethylamino group acts as a steric gatekeeper.

By employing self-validating radiometric assays and CETSA, researchers can definitively prove that this structural modification successfully engineers out historical off-target liabilities (like Adenosine A1 binding) while preserving the core's affinity for the ATP-binding pocket of target kinases. For drug development professionals, DDPPC represents a highly optimized node in the 5-pyrimidinecarbonitrile SAR landscape, offering a cleaner starting point for targeted kinase inhibitor programs.

References

  • PubChem: 4-Amino-2,6-diphenylpyrimidine-5-carbonitrile | CID 2303947. National Center for Biotechnology Information. Available at:[Link]

  • BindingDB: BDBM49037 (4-amino-2,6-diphenyl-5-pyrimidinecarbonitrile). The Binding Database. Available at:[Link]

  • Journal of Chemical Information and Modeling: Computer-Aided Drug Design of Falcipain Inhibitors: Virtual Screening, Structure–Activity Relationships, Hydration Site Thermodynamics, and Reactivity Analysis. ACS Publications. Available at:[Link]

Sources

Validation

Inter-laboratory validation of 4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile assay protocols

Inter-Laboratory Validation of 4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile Assay Protocols: A Comparison Guide Pharmacological Context: The Pyrimidine-5-Carbonitrile Scaffold In the landscape of targeted oncol...

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Author: BenchChem Technical Support Team. Date: March 2026

Inter-Laboratory Validation of 4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile Assay Protocols: A Comparison Guide

Pharmacological Context: The Pyrimidine-5-Carbonitrile Scaffold

In the landscape of targeted oncology and drug development, pyrimidine-5-carbonitrile derivatives have emerged as highly potent, ATP-competitive inhibitors of key oncogenic kinases. Specifically, these scaffolds are heavily investigated for their dual inhibitory action against the Epidermal Growth Factor Receptor (EGFR), including the T790M resistance mutation, and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) 1[1].

The compound 4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile represents a structurally optimized analog within this class. The highly conjugated 2,6-diphenylpyrimidine core provides the necessary hydrophobic contacts to anchor the molecule within the kinase ATP-binding pocket, while the diethylamino substitution enhances lipophilic solubility and electronic interactions2[2].

Pathway Ligand EGF / VEGF Ligands Receptor EGFR / VEGFR-2 Kinase Domain Ligand->Receptor Activation Downstream MAPK / ERK Signaling Cascade Receptor->Downstream Phosphorylation Inhibitor 4-(Diethylamino)-2,6-diphenyl- 5-pyrimidinecarbonitrile Inhibitor->Receptor ATP-Competitive Inhibition Outcome Tumor Cell Proliferation Downstream->Outcome Gene Expression

Figure 1: Pharmacological inhibition of the EGFR/VEGFR-2 signaling pathway by the pyrimidine analog.

The Causality of Assay Selection: Overcoming Optical Interference

When validating the IC 50​ of highly conjugated small molecules like 4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile across different laboratories, researchers frequently encounter a critical bottleneck: optical interference . The extended π -conjugation of the diphenyl-pyrimidine system inherently produces short-lived autofluorescence and inner-filter effects (color quenching). In standard prompt fluorescence or colorimetric assays, this compound can register as a false positive or yield skewed kinetic data.

To establish a self-validating system, a dual-assay orthogonal approach is required:

  • Primary Screen (HTRF): Homogeneous Time-Resolved Fluorescence (HTRF) utilizes long-lived lanthanide cryptates (e.g., Europium or Terbium) 3[3]. By introducing a time delay (e.g., 50–150 µs) between excitation and detection, the short-lived autofluorescence of the pyrimidine derivative completely decays. Furthermore, the ratiometric emission readout (665 nm / 620 nm) corrects for any residual compound absorbance or well-to-well volume variations, ensuring the signal is strictly proportional to kinase activity 4[4].

  • Orthogonal Validation (ELISA): Enzyme-Linked Immunosorbent Assays serve as the essential heterogeneous counter-screen 5[5]. Because ELISA involves stringent wash steps prior to the addition of the detection substrate, the pyrimidine compound is physically removed from the well. This completely negates any optical interference, guaranteeing that the observed inhibition is due to true biological target engagement 6[6].

Workflow Compound Compound Prep (Standardization) HTRF HTRF Assay (Primary Screen) Compound->HTRF Aliquot ELISA ELISA Assay (Orthogonal Validation) Compound->ELISA Aliquot Data Data Synthesis (IC50 & Z'-factor) HTRF->Data Ratiometric ELISA->Data Absorbance

Figure 2: Inter-laboratory orthogonal validation workflow comparing HTRF and ELISA methodologies.

Comparative Data Presentation: HTRF vs. ELISA

When standardizing the evaluation of 4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile, understanding the quantitative boundaries of your chosen assay is paramount. Table 1 synthesizes the performance metrics of both methodologies based on multi-laboratory validation standards.

ParameterHTRF Kinase Assay (Primary)ELISA Kinase Assay (Orthogonal)
Assay Principle TR-FRET (Homogeneous, Add-and-Read)Enzyme-linked (Heterogeneous, Wash-based)
Throughput High (384- or 1536-well microplates)Medium (96- or 384-well microplates)
Compound Interference Low: Time-resolved delay bypasses autofluorescenceLow: Wash steps physically remove the compound
Sensitivity High (Picogram levels of phosphorylated substrate)Moderate (Nanogram levels of phosphorylated substrate)
Z'-Factor > 0.7 (Highly robust for HTS screening)0.5 – 0.6 (Acceptable for secondary validation)
Hands-on Time Minimal (No wash steps required)High (Multiple wash and incubation steps)

Self-Validating Experimental Methodologies

Protocol A: HTRF EGFR Kinase Inhibition Assay

Causality Focus: This protocol is designed to be self-validating through its ratiometric readout. By measuring both the donor emission (620 nm) and the acceptor emission (665 nm), the assay automatically normalizes data against potential inner-filter effects caused by the pyrimidine derivative.

  • Compound Preparation: Serially dilute 4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile in 100% DMSO. Transfer to a 384-well low-volume white microplate, ensuring the final DMSO concentration does not exceed 1% to prevent kinase denaturation.

  • Kinase Reaction: Add 4 µL of recombinant EGFR (or VEGFR-2) enzyme diluted in enzymatic buffer (50 mM HEPES pH 7.0, 5 mM MgCl 2​ , 1 mM DTT). Incubate for 15 minutes at room temperature to allow compound-receptor pre-binding.

  • Activation: Initiate the reaction by adding 4 µL of an ATP / Biotinylated poly-GT substrate mixture. Incubate for 30 minutes at 37°C.

  • Detection: Stop the reaction by adding 8 µL of the HTRF detection buffer containing Eu 3+ -cryptate labeled anti-phosphotyrosine antibody (donor) and Streptavidin-XL665 (acceptor) 7[7].

  • Readout: Incubate for 1 hour. Read the plate on an HTRF-compatible microplate reader using a 50 µs delay. Calculate the HTRF Ratio = (Signal at 665 nm / Signal at 620 nm) × 10 4 .

Protocol B: Orthogonal ELISA Validation

Causality Focus: ELISA acts as the physical self-validating counterpart. By binding the substrate to the plate and washing away the reaction buffer, the pyrimidine compound is removed prior to detection. If the IC 50​ matches the HTRF data, it confirms the compound is a true biological inhibitor, not a spectroscopic artifact.

  • Plate Coating: Coat a 96-well high-binding clear microplate with 100 µL of poly-GT substrate (10 µg/mL in PBS). Incubate overnight at 4°C. Wash 3x with PBST (PBS + 0.05% Tween-20) and block with 1% BSA for 1 hour.

  • Kinase Reaction: Add 50 µL of kinase buffer containing recombinant EGFR, ATP, and the serially diluted pyrimidinecarbonitrile compound. Incubate for 45 minutes at 37°C.

  • Critical Wash Step: Aspirate the reaction mixture and wash the wells 5x with PBST. This step physically removes the 4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile, eliminating its autofluorescent and colorimetric interference potential.

  • Antibody Incubation: Add 100 µL of HRP-conjugated anti-phosphotyrosine antibody. Incubate for 1 hour at room temperature. Wash 5x with PBST.

  • Colorimetric Detection: Add 100 µL of TMB (Tetramethylbenzidine) substrate. Incubate in the dark for 15 minutes. Stop the reaction with 50 µL of 1M H 2​ SO 4​ and immediately read the absorbance at 450 nm.

References

  • Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Organic & Biomolecular Chemistry (RSC Publishing). 1

  • Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Advances.2

  • Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format. PMC / Frontiers in Endocrinology. 7

  • Validating HTRF Assay Results with Orthogonal Methods: A Comparative Guide. Benchchem. 5

  • HTRF: Homogeneous Time-Resolved Fluorescence - Principle, Technology & Assays. BMG LABTECH. 3

  • HTRF-Based Assay to Monitor Kinase Signaling. Frontiers in Endocrinology. 6

  • HTRF: A technology tailored for drug discovery - a review of theoretical aspects and recent applications. SciSpace. 4

Sources

Comparative

Catalytic Efficiency in the Synthesis of 4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile: A Comprehensive Comparison Guide

Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary & Mechanistic Rationale The pyrimidinecarbonitrile scaffold is a privileged pharmacophore in modern drug discovery,...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary & Mechanistic Rationale

The pyrimidinecarbonitrile scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of kinase inhibitors and antimetabolite oncology drugs. Synthesizing highly substituted derivatives, such as 4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile , requires a meticulously optimized, multi-step synthetic strategy.

As a Senior Application Scientist, I approach this synthesis not as a single reaction, but as a three-stage cascade where the efficiency of the initial core formation dictates the success of subsequent functionalizations. The optimal pathway involves:

  • Multicomponent Cyclocondensation: Forming the 4-hydroxy-2,6-diphenyl-5-pyrimidinecarbonitrile core.

  • Halogenation: Converting the hydroxyl group into a highly reactive chloride leaving group.

  • Nucleophilic Aromatic Substitution (SNAr): Installing the sterically hindered diethylamino moiety.

The Causality of Reactivity: The critical bottleneck is the initial pyrimidine ring formation. The choice of catalyst here governs the impurity profile. Furthermore, in the final SNAr step, the 5-cyano group acts as a powerful electron-withdrawing group (EWG). This cyano group synergizes with the electronegative pyrimidine nitrogens to drastically lower the Lowest Unoccupied Molecular Orbital (LUMO) of the ring, rendering the C4 position highly susceptible to nucleophilic attack by diethylamine, despite its steric bulk.

Synthetic Pathway Visualization

SynthesisWorkflow Start Starting Materials: Benzaldehyde + Ethyl Cyanoacetate + Benzamidine HCl Cat1 Catalyst Evaluation (MgO vs. NaOAc vs. TEA) Start->Cat1 Intermediate1 Intermediate 1: 4-Hydroxy-2,6-diphenyl- 5-pyrimidinecarbonitrile Cat1->Intermediate1 Cyclocondensation Chlorination Chlorination (POCl3, Reflux) Intermediate1->Chlorination Intermediate2 Intermediate 2: 4-Chloro-2,6-diphenyl- 5-pyrimidinecarbonitrile Chlorination->Intermediate2 Halogenation Amination SNAr Amination (Diethylamine, K2CO3) Intermediate2->Amination FinalProduct Target Compound: 4-(Diethylamino)-2,6-diphenyl- 5-pyrimidinecarbonitrile Amination->FinalProduct Nucleophilic Substitution

Workflow for the synthesis of 4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile.

Objective Comparison of Catalytic Efficiency

To achieve the highest overall yield, we must evaluate the catalytic efficiency at the two most variable stages of the workflow: the initial multicomponent cyclocondensation and the final SNAr amination.

A. Catalyst Comparison for Pyrimidine Core Formation

The reaction between benzaldehyde, ethyl cyanoacetate, and benzamidine hydrochloride requires a base catalyst to initiate the Knoevenagel condensation and subsequent Michael addition.

Table 1: Catalytic Efficiency in Core Cyclocondensation

CatalystTypeSolventTemp (°C)Time (h)Yield (%)Catalyst Recovery
Magnesium Oxide (MgO) HeterogeneousAcetonitrileReflux (82)1.592 Yes (>95%, Filtration)
Sodium Acetate (NaOAc) HomogeneousWaterReflux (100)6.078No (Dissolved)
Triethylamine (TEA) HomogeneousDMSOReflux (189)16.040No

Data supported by comparative studies on pyrimidinecarbonitrile synthesis (1 [1] and 2[2]).

Expert Analysis: High-surface-area MgO vastly outperforms homogeneous bases. Its solid-state basic sites efficiently deprotonate the active methylene of ethyl cyanoacetate without inducing the aqueous hydrolysis of the cyano intermediates seen with NaOAc. Furthermore, TEA in DMSO leads to prolonged reaction times and competing side reactions (such as aldehyde self-condensation), resulting in a dismal 40% yield.

B. Condition Comparison for SNAr Amination

Installing the diethylamino group requires overcoming the steric hindrance of the secondary amine.

Table 2: SNAr Amination Efficiency (Diethylamine + 4-Chloro Intermediate)

MethodSolventBaseTemp (°C)TimeYield (%)
Microwave Irradiation DMFK2CO310015 min 89
Conventional Thermal DMFK2CO3804.0 h75

Expert Analysis: Microwave-assisted synthesis provides localized superheating, drastically accelerating the nucleophilic attack of diethylamine onto the C4 position. This minimizes the thermal degradation of the product that occurs during prolonged conventional heating (3 [3]).

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Physical state changes and distinct visual cues confirm the success of each step without requiring immediate spectroscopic analysis.

Step 1: MgO-Catalyzed Synthesis of 4-Hydroxy-2,6-diphenyl-5-pyrimidinecarbonitrile
  • Setup: In a 100 mL round-bottom flask, combine benzaldehyde (10 mmol), ethyl cyanoacetate (10 mmol), and benzamidine hydrochloride (10 mmol) in 20 mL of anhydrous acetonitrile.

  • Catalysis: Add high-surface-area MgO (10 mol%). Equip with a reflux condenser and heat to 82°C for 1.5 hours.

  • Self-Validation & Workup: The reaction begins as a cloudy suspension. As the cyclocondensation proceeds, the organic components dissolve. Monitor via TLC (Hexane:EtOAc 7:3). Once complete, filter the mixture while hot to recover the insoluble MgO catalyst.

  • Isolation: Allow the clear filtrate to cool to room temperature, then place in an ice bath. The sudden precipitation of a crystalline solid confirms the successful formation of the pyrimidine core. Filter and dry under vacuum.

Step 2: Chlorination via POCl3
  • Setup: Suspend the Step 1 intermediate (5 mmol) in phosphorus oxychloride (POCl3, 15 mL).

  • Activation: Add a catalytic amount of N,N-dimethylaniline (0.5 mL). Causality note: This acts as a nucleophilic accelerator, forming a highly reactive Vilsmeier-Haack type intermediate that facilitates the hydroxyl-to-chloride conversion.

  • Reaction: Reflux the mixture for 3 hours.

  • Self-Validation & Workup: The suspension will turn into a dark, homogeneous solution, indicating the consumption of the insoluble hydroxy-pyrimidine. Distill off excess POCl3 under reduced pressure. Slowly pour the oily residue over 100 g of crushed ice with vigorous stirring. The immediate formation of a dense, white precipitate confirms the successful generation of 4-chloro-2,6-diphenyl-5-pyrimidinecarbonitrile. Filter, wash with cold water until the filtrate is pH neutral, and dry.

Step 3: Microwave-Assisted SNAr Amination
  • Setup: In a microwave-safe reaction vial, dissolve the chloro-intermediate (3 mmol) in anhydrous DMF (10 mL).

  • Reagents: Add diethylamine (9 mmol, 3 equivalents to account for volatility and steric bulk) and anhydrous K2CO3 (6 mmol) as an acid scavenger.

  • Reaction: Seal the vial and subject it to microwave irradiation at 100°C for 15 minutes.

  • Self-Validation & Workup: Pour the cooled reaction mixture into 50 mL of ice-water. Extract with Ethyl Acetate (3 x 20 mL). The conversion is validated via TLC; the highly non-polar chloro-precursor will be entirely replaced by a lower-Rf spot corresponding to the diethylamino product. Wash the organic layer with brine (3 x 20 mL) to remove residual DMF. Dry over Na2SO4, concentrate, and recrystallize from hot ethanol to yield pure 4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile as distinct crystalline needles.

References

  • Source: tandfonline.
  • Source: arkat-usa.
  • Title: 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile | Benchchem (Reference for pyrimidinecarbonitrile derivative properties and microwave efficiency)

Sources

Safety & Regulatory Compliance

Safety

4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile proper disposal procedures

Operational Guide: Safe Handling and Disposal of 4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile As a Senior Application Scientist, I recognize that managing complex heterocyclic compounds requires moving beyond g...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of 4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile

As a Senior Application Scientist, I recognize that managing complex heterocyclic compounds requires moving beyond generic safety data sheet (SDS) advice. 4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile (C₂₁H₂₀N₄) presents unique end-of-life challenges due to its structural components: a robust pyrimidine core, a highly conjugated diphenyl system, and a reactive nitrile group.

This guide provides a self-validating, scientifically grounded protocol for its safe operational handling and disposal, ensuring laboratory safety, environmental protection, and regulatory compliance.

Scientific Causality: Why Standard Disposal Fails

Before executing disposal protocols, it is critical to understand the chemical behavior of this molecule to avoid catastrophic laboratory or environmental incidents:

  • Environmental Persistence of Pyrimidines: Pyrimidine derivatives exhibit high environmental mobility and resistance to natural degradation. EPA ecological assessments of pyrimidine-based compounds demonstrate that they can persist in treated plant materials, soil, and compost for extended periods[1]. Therefore, drain disposal or standard landfilling is strictly prohibited.

  • Toxicity of Organic Nitriles to Wastewater Systems: The nitrile (-C≡N) moiety is highly recalcitrant to standard biological wastewater treatment. Studies indicate that organic nitriles are toxic to activated sludge in conventional biological oxidation systems, inhibiting the microorganisms necessary for water purification[2].

  • Nitrogen-Rich Combustion Byproducts: With four nitrogen atoms per molecule, improper burning will generate massive amounts of toxic nitrogen oxides (NOx). The only acceptable disposal procedure is high-temperature incineration utilizing specialized equipment designed to prevent atmospheric contamination via NOx scrubbers[3].

Step-by-Step Disposal Protocol

Note: This is a self-validating system. Each step contains a verification checkpoint to ensure the preceding action was completed correctly.

Phase 1: Segregation and Containerization
  • Liquid Waste (Solvent Solutions):

    • Action: Collect dissolved 4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile in a chemically compatible, leak-proof high-density polyethylene (HDPE) or glass container[4].

    • Causality: Segregate strictly into "Non-Halogenated Organic Waste" unless the primary solvent is halogenated (e.g., Dichloromethane). Do not mix with strong acids; acidic hydrolysis of the nitrile group can generate unwanted heat and hazardous amides.

    • Verification Checkpoint: Check the pH of the waste stream (must be near neutral) and ensure no phase separation or gas evolution occurs in the container.

  • Solid Waste (Powder & Contaminated Consumables):

    • Action: Place residual powders, contaminated gloves, and weighing boats into a designated, tightly sealed solid hazardous waste container[5].

    • Causality: The compound is a fine powder; preventing aerosolization is critical to avoid inhalation exposure.

    • Verification Checkpoint: Ensure the container lid has a secure, gasketed seal and no powder residue is visible on the exterior.

Phase 2: Satellite Accumulation Area (SAA) Management
  • Action: Affix a hazardous waste tag immediately upon adding the first drop or particle of waste[4]. Label clearly as "Toxic Organic Waste: Contains Pyrimidinecarbonitrile Derivative."

  • Causality: Regulatory compliance requires accurate tracking of accumulation start dates. Unidentified organic nitriles trigger costly unknown-chemical characterization protocols.

  • Verification Checkpoint: Audit the SAA weekly to ensure the container is closed unless actively receiving waste, and that the 90-day accumulation limit is not exceeded.

Phase 3: Final Destruction via Incineration
  • Action: Transfer waste to an approved hazardous waste disposal vendor for high-temperature incineration[5].

  • Causality: Complete thermal destruction (>1000°C) cleaves the robust pyrimidine ring and oxidizes the nitrile group. The vendor must utilize an incinerator equipped with alkaline scrubbers to neutralize the resulting NOx emissions[3].

  • Verification Checkpoint: Obtain and file the Certificate of Destruction (CoD) from the vendor to close the cradle-to-grave regulatory loop.

Spill Response and Decontamination Workflow

In the event of an operational spill, immediate and calculated action is required:

  • Isolate: Evacuate personnel from the immediate vicinity.

  • PPE Upgrade: Don a NIOSH-approved respirator (N95 or P100) if dry powder is spilled, alongside standard chemically impermeable gloves and tightly fitting safety goggles[4].

  • Containment: For liquids, surround the spill with an inert absorbent (e.g., sand, silica gel). For solids, do not dry sweep. Lightly mist the powder with a compatible solvent (e.g., ethanol or isopropanol) to suppress dust generation[6].

  • Collection: Use spark-proof, non-sparking tools to scoop the absorbed material into a hazardous waste container[6].

  • Decontamination: Wash the spill surface with a mixture of water and a strong laboratory detergent, capturing all rinsate as aqueous hazardous waste.

Quantitative Data: Waste Stream Routing Summary

Waste StatePrimary HazardSegregation CategoryMax Accumulation TimeFinal Treatment Temp
Solid (Powder/PPE) Inhalation, Environmental ToxicityToxic Solid Waste90 Days> 1000°C
Liquid (Aqueous) Aquatic ToxicityAqueous Organic Waste90 Days> 1000°C
Liquid (Organic) Flammability, ToxicityNon-Halogenated Organic90 Days> 1000°C

Disposal Workflow Visualization

DisposalWorkflow Start Waste Generation: 4-(Diethylamino)-2,6-diphenyl- 5-pyrimidinecarbonitrile Solid Solid Waste (Powder/Contaminated PPE) Start->Solid Liquid Liquid Waste (Solvent Solutions) Start->Liquid Labeling Hazardous Waste Labeling & SAA Storage (<90 Days) Solid->Labeling Liquid->Labeling Incinerator High-Temp Incineration (with NOx Scrubbers) Labeling->Incinerator Authorized Transport Compliance EPA/RCRA Compliance & Documentation Incinerator->Compliance

Workflow for the segregation, storage, and thermal destruction of pyrimidinecarbonitrile waste.

References

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides - EPA. epa.gov. 3

  • Registration Review of Pyridine and Pyrimidine Herbicides | US EPA. epa.gov. 1

  • Pyrimidine - SAFETY DATA SHEET. thermofisher.com.6

  • Navigating the Safe Disposal of Furo[3,4-d]pyrimidine: A Comprehensive Guide for Laboratory Professionals - Benchchem. benchchem.com. 4

  • SAFETY DATA SHEET - Fisher Scientific. fishersci.com. 5

  • Health Effects Associated With Wastewater Treatment And Disposal Systems State-of-the-art Review, Volume 2 Part I - EPA. epa.gov.2

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile
Reactant of Route 2
4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile
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